molecular formula C10H14ClNO B033855 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 103028-80-4

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B033855
CAS No.: 103028-80-4
M. Wt: 199.68 g/mol
InChI Key: KJDASQBFJKUGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10H,3,5,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDASQBFJKUGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595272
Record name 6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-80-4
Record name 6-Methoxy-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental chemical, physical, and potential pharmacological properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 103028-80-4 (hydrochloride)[1]
180915-62-2 ((S)-enantiomer hydrochloride)[2][3]
180915-77-9 ((R)-enantiomer free base)[4]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [1][2]
Predicted pKa 9.5 ± 0.2 (of the primary amine)Computational Prediction
Appearance White to pale yellow solid[3]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. Sparingly soluble in DMSO.[3]
Melting Point Data not available for the racemate. Similar aminoindane hydrochlorides have melting points in the range of 200-230°C.N/A
Boiling Point (free base) 266.1 °C[5]
Flash Point (free base) 118.8 °C[5]
LogP (free base) 1.2 - 2.34[4][5]

Synthesis and Chiral Separation

The synthesis of this compound is typically achieved through a two-step process starting from 6-methoxy-1-indanone. The first step involves the formation of an oxime, which is then reduced to the primary amine and subsequently converted to its hydrochloride salt.

Experimental Protocol: Synthesis

Step 1: Oximation of 6-methoxy-1-indanone

A general procedure for the oximation of an indanone is as follows:

  • To a solution of 6-methoxy-1-indanone (1 equivalent) in pyridine (3-5 volumes), add hydroxylamine hydrochloride (1.05-1.2 equivalents).

  • Heat the reaction mixture at 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (aq) to remove any remaining pyridine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-methoxy-1-indanone oxime.

Step 2: Reduction of 6-methoxy-1-indanone oxime and Salt Formation

A plausible method for the reduction of the oxime to the amine involves catalytic hydrogenation:

  • Dissolve the 6-methoxy-1-indanone oxime (1 equivalent) in an appropriate solvent such as ethanol or methanol.

  • Add a catalytic amount of Raney Nickel (5-10% by weight) to the solution.

  • Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (50-100 psi) at room temperature to 50°C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or isopropanolic HCl) to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.

G cluster_synthesis Synthesis Workflow start 6-methoxy-1-indanone oxime 6-methoxy-1-indanone oxime start->oxime Hydroxylamine HCl, Pyridine amine 6-methoxy-2,3-dihydro-1H-inden-1-amine oxime->amine H2, Raney Nickel hcl_salt 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl amine->hcl_salt HCl

Synthetic route for 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl.
Experimental Protocol: Chiral Separation

The enantiomers of 6-methoxy-2,3-dihydro-1H-inden-1-amine can be resolved using chiral High-Performance Liquid Chromatography (HPLC). A general approach is as follows:

  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for the separation of primary amines. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., ~270 nm, characteristic of the methoxy-substituted benzene ring) is suitable.

  • Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.

G cluster_hplc Chiral HPLC Workflow sample Racemic Amine Sample injection Inject onto Chiral HPLC Column sample->injection separation Elute with Mobile Phase (e.g., Hexane/IPA/DEA) injection->separation detection UV Detection separation->detection enantiomer1 (R)-Enantiomer detection->enantiomer1 enantiomer2 (S)-Enantiomer detection->enantiomer2

Workflow for chiral separation of enantiomers by HPLC.

Pharmacological Profile (Predicted)

While direct pharmacological data for this compound is scarce, its structural similarity to known psychoactive compounds, particularly monoamine oxidase (MAO) inhibitors, allows for a predicted pharmacological profile. Aminoindan derivatives are known to interact with monoamine transporters.[6]

Predicted Mechanism of Action: Monoamine Oxidase Inhibition

The primary amine on the indane scaffold is a common feature in many MAO inhibitors. It is hypothesized that 6-methoxy-2,3-dihydro-1H-inden-1-amine acts as an inhibitor of MAO-A and/or MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters, which is the basis for the therapeutic effects of MAOIs in depression and Parkinson's disease.[2]

G cluster_pathway Predicted Signaling Pathway: MAO Inhibition compound 6-methoxy-2,3-dihydro- 1H-inden-1-amine HCl mao Monoamine Oxidase (MAO-A / MAO-B) compound->mao Inhibits degradation Degradation neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) neurotransmitters->degradation Metabolized by synaptic_concentration Increased Synaptic Concentration degradation->synaptic_concentration Prevents neuronal_signaling Enhanced Neuronal Signaling synaptic_concentration->neuronal_signaling

Hypothesized mechanism of action via MAO inhibition.
Experimental Protocol: In Vitro MAO Inhibition Assay

To experimentally determine the MAO-A and MAO-B inhibitory activity of this compound, a fluorometric assay can be employed.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or p-tyramine).[7]

  • Horseradish peroxidase (HRP).

  • Fluorogenic probe (e.g., Amplex® Red).

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[7]

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[7]

  • 96-well microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and positive controls in the assay buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and the test compound or control.

  • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding a mixture of the substrate, HRP, and the fluorogenic probe.

  • Measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a chiral compound with basic properties that make it a subject of interest for further investigation in medicinal chemistry. While a complete experimental dataset for its properties is not yet available, this guide provides a solid foundation based on existing data for related compounds and predictive models. The provided experimental protocols for synthesis, chiral separation, and pharmacological evaluation offer a clear path for researchers to further characterize this molecule and explore its potential as a therapeutic agent, likely targeting monoamine oxidase. As with any research chemical, appropriate safety precautions should be taken during its handling and use.

References

An In-depth Technical Guide to 6-Methoxy-1-Indanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential pharmacological profile of 6-methoxy-1-indanamine hydrochloride. The information is intended for a scientific audience and is supported by structured data, detailed experimental protocols, and conceptual diagrams to facilitate understanding and further research.

Chemical and Physical Properties

6-Methoxy-1-indanamine hydrochloride is a chemical compound belonging to the aminoindane class. The indane skeleton is comprised of a benzene ring fused to a cyclopentane ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Below is a summary of its key chemical and physical properties.

PropertyValueReference
Chemical Name 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride[1]
Synonyms 6-Methoxy-1-aminoindan hydrochloride, 6-Methoxyindan-1-yl amine hydrochloride[1][2]
CAS Number 103028-80-4[1][2]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [1]
Canonical SMILES COC1=CC2=C(CCC2N)C=C1.Cl[1]
Boiling Point 301.4 °C at 760 mmHg (for free base)[1]
Flash Point 136.1 °C (for free base)[1]
Vapor Pressure 0.000789 mmHg at 25°C (for free base)[1]
LogP 2.34150 (for free base)[1]
Hydrogen Bond Donor Count 2 (for free base)[1]
Hydrogen Bond Acceptor Count 2 (for free base)[1]
Rotatable Bond Count 1 (for free base)[1]

Synthesis

The primary route for the synthesis of 6-methoxy-1-indanamine hydrochloride is through the reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone. This common and versatile reaction in medicinal chemistry involves the formation of an imine intermediate, which is then reduced to the desired amine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from the commercially available 6-methoxy-1-indanone.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 6-Methoxy-1-indanone 6-Methoxy-1-indanone Imine Intermediate Imine Intermediate 6-Methoxy-1-indanone->Imine Intermediate + Ammonia Ammonia Ammonia 6-Methoxy-1-indanamine 6-Methoxy-1-indanamine Imine Intermediate->6-Methoxy-1-indanamine + Reducing Agent Reducing Agent Reducing Agent 6-Methoxy-1-indanamine Hydrochloride 6-Methoxy-1-indanamine Hydrochloride 6-Methoxy-1-indanamine->6-Methoxy-1-indanamine Hydrochloride + HCl HCl HCl

Synthetic workflow for 6-methoxy-1-indanamine hydrochloride.
Experimental Protocol: Reductive Amination

The following is a representative protocol for the synthesis of 6-methoxy-1-indanamine hydrochloride from 6-methoxy-1-indanone.

Materials:

  • 6-Methoxy-1-indanone

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation and Reduction (One-Pot Method):

    • To a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.

    • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • To the resulting aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture to a pH of 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-1-indanamine free base.

  • Purification (Optional):

    • The crude product can be purified by column chromatography on silica gel if necessary.

  • Salt Formation:

    • Dissolve the purified 6-methoxy-1-indanamine free base in a minimal amount of diethyl ether or ethanol.

    • Slowly add a solution of hydrochloric acid in ether or ethanol with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 6-methoxy-1-indanamine hydrochloride.

Spectral Data (Predicted)

Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (ppm)MultiplicityIntegration
Aromatic CH6.7 - 7.2m3H
CH-NH₂4.1 - 4.3t or dd1H
OCH₃~3.8s3H
CH₂ (benzylic)2.8 - 3.1m2H
CH₂1.8 - 2.5m2H
NH₂Variablebr s2H
Predicted ¹³C NMR Spectral Data
CarbonChemical Shift (ppm)
Aromatic C-O155 - 160
Aromatic C110 - 145
C-NH₂55 - 60
OCH₃~55
CH₂ (benzylic)30 - 35
CH₂25 - 30
Predicted Mass Spectrometry Data
Ionm/z
[M+H]⁺ (free base)164.11
[M]⁺ (molecular ion of free base)163.10

Pharmacology and Mechanism of Action

The pharmacological profile of 6-methoxy-1-indanamine hydrochloride has not been extensively characterized in the scientific literature. However, based on its structural similarity to other aminoindanes, it is predicted to act as a monoamine neurotransmitter reuptake inhibitor and/or releasing agent. Aminoindanes are known to interact with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

The historical development of aminoindanes includes research into their potential as anti-Parkinsonian drugs due to their monoamine oxidase (MAO) inhibitory activity.[3] More recently, some aminoindane derivatives have been identified as novel psychoactive substances.[3][4]

Predicted Pharmacological Profile
TargetAction
Serotonin Transporter (SERT)Inhibition of reuptake / Releasing agent
Dopamine Transporter (DAT)Inhibition of reuptake / Releasing agent
Norepinephrine Transporter (NET)Inhibition of reuptake / Releasing agent
Monoamine Oxidase (MAO)Potential for inhibition
Conceptual Signaling Pathway: Monoamine Reuptake Inhibition

The diagram below illustrates the general mechanism by which an aminoindane compound is expected to exert its effects at a synapse. By blocking the reuptake transporters, the concentration of monoamine neurotransmitters in the synaptic cleft increases, leading to enhanced downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis Neurotransmitter Reuptake Transporter SERT/DAT/NET Aminoindane 6-Methoxy-1-indanamine Aminoindane->Reuptake Transporter Inhibition Synaptic Cleft->Reuptake Transporter Reuptake Receptor Postsynaptic Receptor Synaptic Cleft->Receptor Binding Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation

Conceptual mechanism of monoamine reuptake inhibition.

Safety and Handling

As with any research chemical, 6-methoxy-1-indanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Methoxy-1-indanamine hydrochloride is a member of the pharmacologically relevant aminoindane class. While specific data for this compound is limited, this guide provides a solid foundation for researchers by outlining its chemical properties, a reliable synthetic route, and a predicted pharmacological profile based on its structural analogues. Further research is warranted to fully elucidate its specific biological activities and potential therapeutic applications.

References

In-Depth Technical Guide: 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a compound of interest in neuropharmacology. The document details its chemical properties, a plausible synthesis protocol, its mechanism of action as a monoamine oxidase B (MAO-B) inhibitor, and its role in modulating dopaminergic pathways.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 199.68 g/mol [1][2]
Molecular Formula C₁₀H₁₄ClNO[1]
CAS Number 180915-62-2 ((S)-enantiomer hydrochloride)[2]
Appearance Pale-yellow to Yellow-brown Liquid (free base)
Storage Temperature Room temperature, in a dark, inert atmosphere

Plausible Experimental Synthesis Protocol

Step 1: Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-one

This step would likely involve an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(m-methoxyphenyl)propanoic acid.

  • Reagents and Solvents: 3-(m-methoxyphenyl)propanoic acid, a strong acid catalyst (e.g., polyphosphoric acid or triflic acid), and an appropriate solvent.

  • Procedure: The precursor acid is heated with the acid catalyst to induce cyclization, forming the indanone ring structure. The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is quenched, and the product is extracted and purified, typically by column chromatography.

Step 2: Reductive Amination to form 6-methoxy-2,3-dihydro-1H-inden-1-amine

The ketone functional group of the indanone is converted to an amine.

  • Reagents and Solvents: 6-methoxy-2,3-dihydro-1H-inden-1-one, a source of ammonia (e.g., ammonium acetate or ammonia gas), a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation), and a suitable solvent like methanol or ethanol.

  • Procedure: The indanone is reacted with the ammonia source to form an intermediate imine, which is then reduced in situ by the reducing agent to yield the primary amine. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt to improve stability and solubility.

  • Reagents and Solvents: 6-methoxy-2,3-dihydro-1H-inden-1-amine, hydrochloric acid (typically as a solution in a solvent like diethyl ether or isopropanol), and an anhydrous solvent (e.g., diethyl ether).

  • Procedure: The purified amine is dissolved in an anhydrous solvent. A solution of hydrochloric acid is then added dropwise with stirring. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound is investigated for its potential as a selective inhibitor of monoamine oxidase B (MAO-B).[3][4] MAO-B is a key enzyme in the metabolic degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[5][6]

In neurodegenerative conditions such as Parkinson's disease, the loss of dopaminergic neurons leads to a deficiency in dopamine levels in the brain.[5] By inhibiting MAO-B, this compound can prevent the breakdown of dopamine in the synaptic cleft, thereby increasing its availability and enhancing dopaminergic signaling.[3][4] This mechanism is believed to help alleviate the motor symptoms associated with Parkinson's disease.[5][6]

Furthermore, the inhibition of MAO-B can also have neuroprotective effects. The metabolic activity of MAO-B on dopamine produces reactive oxygen species (ROS) as byproducts, which can contribute to oxidative stress and neuronal damage.[3][4] By blocking this enzymatic activity, MAO-B inhibitors can reduce the formation of these harmful byproducts.[3][4]

Below is a diagram illustrating the generalized signaling pathway of dopamine metabolism and the action of a MAO-B inhibitor.

MAO_B_Inhibition_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine L_DOPA->Dopamine_pre DDC Vesicle Synaptic Vesicle Dopamine_pre->Vesicle VMAT2 Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Release Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding DAT Dopamine Transporter Dopamine_synapse->DAT Dopamine_glial Dopamine Dopamine_synapse->Dopamine_glial Uptake Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation DOPAC DOPAC (Inactive Metabolite) Dopamine_glial->DOPAC MAO_B_Inhibitor 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl MAO_B_Inhibitor->DOPAC Inhibition

Caption: Dopamine metabolism and MAO-B inhibition.

This diagram illustrates that in a glial cell, dopamine is normally metabolized into the inactive compound DOPAC by MAO-B. A MAO-B inhibitor like this compound blocks this process, leading to increased dopamine availability in the synapse.

Experimental Workflow for In Vitro Evaluation

A typical workflow to assess the efficacy of a potential MAO-B inhibitor in a laboratory setting is outlined below.

experimental_workflow cluster_synthesis Compound Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis synthesis Synthesis and Purification of 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl maob_assay MAO-B Inhibition Assay (e.g., fluorometric or radiometric) synthesis->maob_assay cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) synthesis->cell_culture ic50 IC50 Determination maob_assay->ic50 toxicity_assay Cytotoxicity Assay (e.g., MTT or LDH) cell_culture->toxicity_assay neuroprotection Assessment of Neuroprotective Effects toxicity_assay->neuroprotection sar Structure-Activity Relationship (SAR) Analysis ic50->sar neuroprotection->sar

References

An In-depth Technical Guide on the Core Mechanism of Action of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is limited in publicly available scientific literature. The following guide is constructed based on the known pharmacological profiles of structurally similar aminoindane derivatives, particularly other 6-methoxy-substituted indanamines and the active metabolite of the anti-Parkinson's agent rasagiline, (R)-1-aminoindan. The proposed mechanisms should be considered predictive until experimentally verified for the specific compound .

Introduction

This compound is a member of the aminoindane class of compounds. Aminoindanes are structurally related to phenethylamines and are known to interact with various components of the central nervous system, particularly monoaminergic systems. Based on its structural features, the primary mechanisms of action for this compound are hypothesized to be the inhibition of monoamine oxidase (MAO) enzymes and the modulation of monoamine transporters. This guide synthesizes the available evidence from closely related analogs to build a comprehensive profile of its likely biological activity.

Molecular Target Identification and Binding Profile

The principal molecular targets for 6-methoxy-2,3-dihydro-1H-inden-1-amine are predicted to be monoamine oxidase B (MAO-B) and the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

The unsubstituted core of the molecule, 1-aminoindan, is the primary active metabolite of rasagiline, a potent irreversible MAO-B inhibitor used in the treatment of Parkinson's disease.[1][2] The metabolite itself, (R)-1-aminoindan, is a weak, reversible inhibitor of MAO-B.[1][2] This strongly suggests that this compound is also likely to exhibit inhibitory activity at MAO-B. Inhibition of MAO-B in the brain leads to decreased degradation of dopamine, thereby increasing its synaptic availability.

Research on a series of methoxy-substituted derivatives of indatraline, a potent monoamine transporter inhibitor, provides further insight. A 6-methoxy substituted analog in this series demonstrated high binding affinity for both the serotonin and norepinephrine transporters, with a notable, though lesser, affinity for the dopamine transporter. While not the exact molecule, this provides the strongest available quantitative evidence for the likely interaction of a 6-methoxyindanamine structure with these transporters.

Table 1: Predicted Binding Affinities for Monoamine Transporters (Data from a structurally related 6-methoxy indanamine derivative)

TargetKᵢ (nM)
Dopamine Transporter (DAT)Moderate Affinity
Serotonin Transporter (SERT)High Affinity
Norepinephrine Transporter (NET)High Affinity

Note: The qualitative affinities are inferred from studies on closely related analogs. Specific Kᵢ values for this compound are not available.

Signaling Pathways and Functional Effects

The interaction of this compound with its putative targets would initiate specific signaling cascades, leading to modulation of neurotransmitter levels and downstream cellular responses.

By inhibiting MAO-B within the presynaptic terminal and in glial cells, the compound would prevent the breakdown of dopamine. This leads to an accumulation of dopamine in the presynaptic neuron, making more available for vesicular packaging and subsequent release into the synapse.

G cluster_presynaptic Presynaptic Dopaminergic Neuron Compound 6-methoxy-1-indanamine MAOB MAO-B Compound->MAOB Inhibits Dopamine Dopamine MAOB->Dopamine Degrades Vesicle Synaptic Vesicle Dopamine->Vesicle Packaged into Synapse_DA Increased Synaptic Dopamine Vesicle->Synapse_DA Leads to

Caption: MAO-B Inhibition Pathway.

Inhibition of DAT, SERT, and NET at the presynaptic membrane would block the reuptake of their respective neurotransmitters (dopamine, serotonin, and norepinephrine) from the synaptic cleft. This action prolongs the presence of these neurotransmitters in the synapse, enhancing their ability to bind to and activate postsynaptic receptors.

G cluster_synapse Synaptic Cleft Compound 6-methoxy-1-indanamine Transporter Monoamine Transporter (DAT, SERT, NET) Compound->Transporter Blocks Presynaptic_Neuron Presynaptic Neuron Transporter->Presynaptic_Neuron Reuptake Neurotransmitter_out Synaptic Neurotransmitter Neurotransmitter_out->Transporter Binding for Reuptake Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_out->Postsynaptic_Neuron Activates Receptors

Caption: Monoamine Transporter Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to formally elucidate the mechanism of action of this compound.

  • Objective: To determine the inhibitory potency (IC₅₀) of the test compound against human MAO-A and MAO-B.

  • Principle: MAO enzymes catalyze the oxidative deamination of a substrate, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent product, resorufin. The rate of fluorescence increase is proportional to MAO activity.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Substrate: p-Tyramine (for both MAO-A and MAO-B) or specific substrates like kynuramine.

    • Amplex® Red reagent.

    • Horseradish Peroxidase (HRP).

    • Test Compound: this compound, serially diluted.

    • Positive Controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

    • 96-well black microplates.

    • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Procedure:

    • Prepare a reaction mixture containing MAO Assay Buffer, Amplex® Red, and HRP.

    • In a 96-well plate, add 10 µL of the test compound at various concentrations to respective wells. Include wells for vehicle control (no compound) and positive controls.

    • Add 50 µL of diluted MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 20-30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

  • Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET.

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Materials:

    • Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

    • Radioligands: e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.

    • Assay Buffer (e.g., Tris-HCl with appropriate salts).

    • Test Compound: this compound, serially diluted.

    • Non-specific binding definer: e.g., 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

    • Glass fiber filter mats (e.g., GF/B), pre-soaked in polyethyleneimine to reduce non-specific binding.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kₔ), and the test compound at various concentrations.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding definer.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percent inhibition of specific binding at each concentration of the test compound.

    • Calculate the IC₅₀ value from a dose-response curve and convert it to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

Based on robust evidence from structurally analogous compounds, this compound is predicted to function as a dual-action agent targeting both MAO-B and monoamine transporters (SERT, NET, and DAT). Its primary mechanism likely involves increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine. This profile suggests potential therapeutic applications in neurodegenerative and psychiatric disorders, such as Parkinson's disease and depression. Definitive characterization of its binding affinities and functional potencies through the experimental protocols outlined herein is essential to confirm these hypotheses and to fully elucidate its pharmacological profile.

References

An In-depth Technical Guide to 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a research chemical belonging to the aminoindan class of compounds. Its structural similarity to known neuroactive agents, particularly monoamine oxidase (MAO) inhibitors, has made it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical, pharmacological, and analytical information for this compound, intended to support research and development activities. The hydrochloride salt form enhances solubility in aqueous media, facilitating its use in a variety of experimental settings.

Chemical and Physical Properties

This compound is the salt of a primary amine with a methoxy-substituted indane core. The presence of a chiral center at the C-1 position of the indane ring means that it can exist as (R) and (S) enantiomers.

Table 1: Physicochemical Properties of 6-methoxy-2,3-dihydro-1H-inden-1-amine and its Hydrochloride Salt

PropertyValueSource
Chemical Name This compound
Synonyms 6-Methoxy-indan-1-yl amine hydrochloride, 6-Methoxy-1-aminoindan HCl[1]
CAS Number 103028-80-4 (for hydrochloride)[1]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [2]
Boiling Point 301.4 °C at 760 mmHg (for free base)
Flash Point 136.1 °C (for free base)[1]
Vapor Pressure 0.000789 mmHg at 25°C (for free base)[1]
LogP 2.34150 (for free base)[1]
Purity Typically ≥97% (commercially available)[2]
Storage Room temperature, in a dark, inert atmosphere

Synthesis and Manufacturing

A plausible and commonly employed synthetic route to 6-methoxy-2,3-dihydro-1H-inden-1-amine is the reductive amination of its corresponding ketone precursor, 6-methoxy-1-indanone.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially available 6-methoxy-1-indanone. The first step involves the formation of an imine intermediate, which is then reduced to the primary amine. The final step is the formation of the hydrochloride salt.

G cluster_0 Synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-amine cluster_1 Salt Formation A 6-methoxy-1-indanone B Imine Intermediate A->B + NH3 C 6-methoxy-2,3-dihydro-1H-inden-1-amine B->C Reduction D This compound C->D + HCl

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Reductive Amination

Materials:

  • 6-methoxy-1-indanone

  • Ammonia (aqueous or as ammonium acetate)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

  • Methanol or Ethanol

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether or other suitable anti-solvent

Procedure:

  • Imine Formation: Dissolve 6-methoxy-1-indanone in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol. The reaction mixture is stirred at room temperature to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the imine, slowly add the reducing agent (e.g., NaBH₃CN) in portions while maintaining the temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude free base of 6-methoxy-2,3-dihydro-1H-inden-1-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or diethyl ether). A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitated salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield this compound as a solid.

Pharmacological Profile

The pharmacological activity of this compound has not been extensively characterized in the public domain. However, its structural similarity to known monoamine oxidase (MAO) inhibitors, such as rasagiline, and its classification as an "antiparkinson agent" by some chemical suppliers, strongly suggests that its primary mechanism of action is the inhibition of MAO enzymes.[7][8]

Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

Studies on related 2,3-dihydro-1H-inden-1-amine derivatives have shown that substitution patterns on the aromatic ring significantly influence the inhibitory activity and selectivity for MAO-A and MAO-B. Specifically, a methoxy group at the 6-position has been found to favor inhibition of MAO-A.[9]

Table 2: MAO Inhibitory Activity of Related 2,3-dihydro-1H-inden-1-amine Derivatives

CompoundTargetIC₅₀ (µM)SelectivityReference
Derivative with 6-methoxy substitution (e.g., compound 4b)MAO-A0.023Favors MAO-A[9]
Derivative with 7-methoxy substitution (e.g., compound 4c)MAO-B0.019Favors MAO-B[9]

Based on this structure-activity relationship, it is highly probable that 6-methoxy-2,3-dihydro-1H-inden-1-amine is a potent inhibitor of MAO-A.

Proposed Signaling Pathway

The primary signaling pathway affected by a MAO inhibitor is the metabolic pathway of monoamine neurotransmitters. By inhibiting MAO, the degradation of these neurotransmitters is reduced, leading to their accumulation in the presynaptic neuron and increased availability for release into the synaptic cleft.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Mechanism of Inhibition MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Release Neurotransmitter Release Vesicle->Release MA_synapse Monoamine Neurotransmitter Release->MA_synapse Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Postsynaptic Signaling Postsynaptic Signaling Receptor->Postsynaptic Signaling Inhibitor 6-methoxy-2,3-dihydro-1H-inden-1-amine Inhibitor->MAO Inhibition

Figure 2: Proposed mechanism of action via monoamine oxidase inhibition.

Analytical Characterization

Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely published. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Table 3: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, a methoxy group singlet, aliphatic protons of the indane ring system, and an amine proton. The chemical shifts and coupling patterns would be consistent with the 6-methoxy-1-aminoindan structure.
¹³C NMR Resonances for aromatic carbons (including the methoxy-substituted carbon), aliphatic carbons of the indane ring, and the carbon of the methoxy group.
Mass Spectrometry (ESI+) A prominent ion corresponding to the protonated free base [M+H]⁺ at m/z 164.11.

Experimental Protocols

The following are generalized protocols for assays relevant to the characterization of a potential monoamine oxidase inhibitor.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC₅₀ value of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or similar fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls

  • Test compound (this compound)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer. Prepare working solutions of MAO enzymes, substrate, Amplex Red, and HRP in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B). Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate and the Amplex Red/HRP solution to initiate the enzymatic reaction.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the MAO activity.

  • Data Analysis: Plot the percentage of MAO inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Data Acquisition and Analysis A Prepare serial dilutions of 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl D Add inhibitor and enzyme to 96-well plate and pre-incubate A->D B Prepare MAO-A and MAO-B enzyme solutions B->D C Prepare substrate and detection reagent mix E Initiate reaction with substrate/detection mix C->E D->E F Measure fluorescence over time E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Figure 3: Workflow for in vitro monoamine oxidase inhibition assay.

Conclusion

This compound is a promising research chemical with a high likelihood of being a potent monoamine oxidase inhibitor, with a probable selectivity for MAO-A. Its synthesis is achievable through standard organic chemistry techniques, primarily reductive amination of the corresponding indanone. Further research is warranted to fully elucidate its pharmacological profile, including its in vivo efficacy, safety, and potential as a therapeutic agent for neurological disorders. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

Potential Therapeutic Targets of 6-Methoxy-1-Indanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-indanamine is a rigid analogue of the phenethylamine class of compounds, which are known to interact with various components of the monoaminergic neurotransmitter systems. Due to its structural similarity to known monoamine reuptake inhibitors and other psychoactive compounds, 6-methoxy-1-indanamine and its derivatives are of significant interest for their potential therapeutic applications in a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the potential therapeutic targets of 6-methoxy-1-indanamine, with a focus on its interaction with monoamine transporters and monoamine oxidase enzymes. The information presented herein is based on available scientific literature and is intended to guide further research and drug development efforts.

Primary Therapeutic Targets: Monoamine Transporters

The primary therapeutic targets for compounds structurally related to 6-methoxy-1-indanamine are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of monoaminergic signaling. Inhibition of these transporters can lead to increased synaptic concentrations of dopamine, serotonin, and norepinephrine, which is a key mechanism of action for many antidepressant and psychostimulant medications.

Binding Affinity of a Structurally Related Analog

Table 1: Binding Affinities (Ki, nM) of 6-Methoxy-Indatraline Derivative at Monoamine Transporters [1]

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
6-Methoxy-Indatraline Derivative (13c)3.9 ± 0.51.4 ± 0.21.9 ± 0.3

Data presented as the mean ± standard error of the mean (SEM). Lower Ki values indicate higher binding affinity.

The data clearly indicate that the 6-methoxy-indatraline derivative is a potent inhibitor of all three monoamine transporters, with the highest affinity for the serotonin and norepinephrine transporters.[1][2] This profile suggests that 6-methoxy-1-indanamine may also function as a triple reuptake inhibitor, a class of compounds with potential therapeutic efficacy in conditions such as major depressive disorder, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

Potential Therapeutic Target: Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters and is a validated therapeutic strategy for depression and Parkinson's disease. Given that some indanone derivatives have been shown to be potent and selective MAO-B inhibitors, it is plausible that 6-methoxy-1-indanamine may also exhibit inhibitory activity at one or both MAO isoforms. However, to date, there is no direct experimental evidence to confirm this hypothesis for 6-methoxy-1-indanamine itself. Further investigation into its potential as a MAO inhibitor is warranted.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., 6-methoxy-1-indanamine) to the dopamine, serotonin, and norepinephrine transporters.

1. Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-labeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, imipramine for SERT, desipramine for NET).

  • Test compound (6-methoxy-1-indanamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

2. Procedure:

  • Membrane Preparation: Homogenize transporter-expressing cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Varying concentrations of the test compound or a non-labeled inhibitor for non-specific binding.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of a test compound on MAO-A and MAO-B activity.

1. Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B).

  • Test compound (6-methoxy-1-indanamine).

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • 96-well microplates.

  • Spectrophotometer or fluorometer.

2. Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of MAO-A and MAO-B enzymes and the test compound at various concentrations in the assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the enzyme with the test compound or a known inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

  • Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme activity.

Visualizations

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_released Monoamine Vesicle->MA_released Release MAT Monoamine Transporter (DAT, SERT, NET) MA_released->MAT Reuptake Receptor Postsynaptic Receptor MA_released->Receptor Binding Signal Signal Transduction Receptor->Signal Indanamine 6-Methoxy-1-indanamine Indanamine->MAT Inhibition

Inhibition of Monoamine Transporters by 6-Methoxy-1-indanamine.

Experimental_Workflow start Start: Compound Synthesis (6-Methoxy-1-indanamine) prep Preparation of Biological Materials (e.g., Transporter-expressing cell membranes, recombinant MAO enzymes) start->prep assay In Vitro Binding/Inhibition Assay (Radioligand Binding or Enzyme Activity Assay) prep->assay data_acq Data Acquisition (e.g., Scintillation Counting, Spectrophotometry) assay->data_acq analysis Data Analysis (IC50/Ki Determination) data_acq->analysis target_val Therapeutic Target Validation analysis->target_val

General Experimental Workflow for Target Identification and Validation.

Conclusion and Future Directions

The available evidence strongly suggests that the primary therapeutic targets of 6-methoxy-1-indanamine are the monoamine transporters (DAT, SERT, and NET). Based on data from a closely related structural analog, it is likely a potent triple reuptake inhibitor with a particularly high affinity for SERT and NET.[1][2] This profile indicates its potential for development as a therapeutic agent for a variety of neuropsychiatric disorders. Furthermore, the possibility of its interaction with monoamine oxidases presents another avenue for investigation.

Future research should focus on obtaining direct and quantitative binding and functional data for 6-methoxy-1-indanamine at the monoamine transporters and MAO enzymes. In vivo studies will also be crucial to elucidate its pharmacokinetic and pharmacodynamic properties and to assess its therapeutic efficacy and safety profile in relevant animal models of disease. The insights provided in this guide offer a solid foundation for advancing the scientific understanding and potential clinical application of this promising compound.

References

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 6-Methoxy-Aminoindans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-methoxy-aminoindan scaffold has emerged as a significant area of interest in medicinal chemistry and pharmacology, primarily due to its structural relationship to known psychoactive compounds and its potential for therapeutic applications. These compounds are rigid analogs of phenethylamines, a class that includes neurotransmitters and potent pharmacological agents. The methoxy group at the 6-position of the aminoindan core is a key structural feature that critically influences the pharmacological profile, particularly the interaction with monoamine transporters. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 6-methoxy-aminoindans, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate further research and drug development in this area.

Data Presentation: Quantitative Analysis of 6-Methoxy-Aminoindan Derivatives

The following tables summarize the available quantitative data for 6-methoxy-aminoindan derivatives and related compounds, focusing on their binding affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as interactions with other receptors. This data is crucial for understanding the SAR of this class of compounds.

Table 1: Monoamine Transporter Binding Affinities of a 6-Methoxy-Aminoindan Analog

CompoundDAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)
6-Methoxy-indatraline derivative15.00.81.2

Data extracted from a study on methoxy derivatives of indatraline, a complex aminoindan.[1]

Table 2: GPCR Modulation by a 6-Methoxy-Aminoindan Derivative

GPCR SubtypeBinding Affinity Ki (nM)Functional ResponseEfficacy (% Max Response)Neurotransmitter System
Alpha-2A Adrenoceptor134Partial Agonist65Noradrenergic
Alpha-2B Adrenoceptor211Partial Agonist58Noradrenergic
Alpha-2C Adrenoceptor41Full Agonist92Noradrenergic
5-HT1A Receptor850Weak Agonist28Serotonergic

Data for 1-Amino-6-methoxy-indan-2-OL.[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 6-methoxy-aminoindan and for a key pharmacological assay used to characterize these compounds.

Representative Synthesis of a 6-Methoxy-Aminoindan Derivative

This protocol is a representative example adapted from general synthesis methods for 2-aminoindan derivatives and would require optimization for specific target compounds.[4]

Objective: To synthesize 6-methoxy-2-aminoindan.

Materials:

  • 6-methoxy-1-indanone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in ether

Procedure:

  • Oxime Formation:

    • In a round-bottom flask, dissolve 6-methoxy-1-indanone (1 equivalent) in methanol.

    • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 6-methoxy-1-indanone oxime.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction of the Oxime:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (3-4 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of the 6-methoxy-1-indanone oxime (1 equivalent) in anhydrous diethyl ether or THF to the LAH suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-2-aminoindan as a free base.

  • Salt Formation (Optional but Recommended for Stability and Purification):

    • Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of HCl in ether until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-methoxy-2-aminoindan hydrochloride as a stable salt.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a general procedure for determining the binding affinity of 6-methoxy-aminoindan derivatives for DAT, SERT, and NET.

Objective: To determine the inhibitory constant (Ki) of a test compound for monoamine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compound (6-methoxy-aminoindan derivative).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

    • Total Binding wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding wells: Add non-specific binding inhibitor, radioligand, and cell membranes.

    • Competitor Binding wells: Add the test compound at various concentrations, radioligand, and cell membranes.

  • Incubation:

    • Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts relevant to the pharmacology of 6-methoxy-aminoindans.

experimental_workflow Experimental Workflow for SAR Studies cluster_synthesis Synthesis cluster_pharma Pharmacological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., 6-methoxy-1-indanone) synth Chemical Synthesis (e.g., Oximation, Reduction) start->synth purify Purification & Characterization (e.g., Chromatography, NMR, MS) synth->purify binding Radioligand Binding Assays (DAT, SERT, NET) purify->binding uptake Monoamine Uptake Assays binding->uptake functional Functional Assays (e.g., Calcium flux, cAMP) uptake->functional sar Structure-Activity Relationship (SAR) Analysis functional->sar qsar Quantitative SAR (QSAR) (Optional) sar->qsar

Figure 1. A generalized experimental workflow for conducting SAR studies on 6-methoxy-aminoindans.

signaling_pathway Putative Signaling Mechanism of a Serotonin Releasing Agent cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron agent 6-Methoxy-Aminoindan (Serotonin Releasing Agent) sert Serotonin Transporter (SERT) agent->sert Interacts with release Increased Cytosolic 5-HT sert->release Reverses transport vesicle Synaptic Vesicle (Storing 5-HT) vesicle->release Disrupts storage efflux 5-HT Efflux release->efflux via SERT serotonin Serotonin (5-HT) efflux->serotonin receptor Postsynaptic 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) serotonin->receptor Binds to g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3/DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Figure 2. A simplified diagram illustrating the putative mechanism of action for a serotonin releasing agent like a 6-methoxy-aminoindan derivative.

Conclusion

The 6-methoxy-aminoindan scaffold represents a promising area for the development of novel therapeutic agents, particularly those targeting the monoamine transporter systems. The available data, though not yet comprehensive, indicates that the 6-methoxy substitution significantly influences the pharmacological profile, often imparting potent activity at the serotonin transporter. The provided experimental protocols offer a foundation for the synthesis and evaluation of new analogs, which will be essential for elucidating a more complete structure-activity relationship. The visualized workflows and signaling pathways serve to contextualize the experimental approaches and potential mechanisms of action. Further systematic studies are warranted to fully explore the therapeutic potential of this intriguing class of compounds. It is the hope that this technical guide will serve as a valuable resource for researchers dedicated to advancing this field of medicinal chemistry and pharmacology.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the core of several biologically active compounds. Its significance is highlighted by the discovery and development of rasagiline, (R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2] Rasagiline is a cornerstone in the treatment of Parkinson's disease, where it helps to alleviate motor symptoms by increasing dopamine levels in the brain.[2][3] Beyond its symptomatic effects, rasagiline and its derivatives have shown neuroprotective properties in preclinical models, suggesting a potential to modify the course of neurodegenerative diseases.[4][5][6] This has spurred further research into novel derivatives with enhanced potency, selectivity, and neuroprotective capabilities.[7][8]

This technical guide provides a comprehensive overview of the discovery and synthesis of 2,3-dihydro-1H-inden-1-amine derivatives. It details various synthetic methodologies, presents quantitative structure-activity relationship (SAR) data, and elucidates the molecular pathways underlying their neuroprotective effects.

Synthetic Methodologies

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives can be broadly categorized into the formation of the core aminoindan structure and its subsequent functionalization. Enantioselectivity is a critical consideration, as the biological activity often resides in a single enantiomer, as exemplified by rasagiline (the R-enantiomer).

Synthesis of the Racemic 1-Aminoindan Core

The most common starting material for the synthesis of the 1-aminoindan core is 1-indanone. A prevalent method is the reductive amination of 1-indanone.

A general workflow for the synthesis of the racemic 1-aminoindan core is presented below:

G start 1-Indanone reductive_amination Reductive Amination (e.g., with Hydroxylamine followed by reduction) start->reductive_amination racemic_aminoindan Racemic 2,3-dihydro-1H-inden-1-amine reductive_amination->racemic_aminoindan

Caption: General workflow for the synthesis of racemic 1-aminoindan.

Enantioselective Synthesis of (R)-1-Aminoindan

The therapeutic efficacy of many 1-aminoindan derivatives, including rasagiline, is dependent on their stereochemistry. Therefore, the enantioselective synthesis of the desired (R)-enantiomer is of paramount importance. Two primary strategies are employed:

  • Classical Resolution of Racemic 1-Aminoindan: This method involves the formation of diastereomeric salts using a chiral acid, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the resolved salt yields the enantiomerically pure 1-aminoindan.

  • Asymmetric Synthesis: More direct approaches involve the asymmetric reduction of an imine precursor or the enzymatic amination of 1-indanone. For instance, transaminase enzymes have been utilized for the direct amination of indanones with high enantioselectivity.[3] Another approach is the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines.[1]

Synthesis of N-Substituted Derivatives (e.g., Rasagiline)

The final step in the synthesis of many active derivatives is the N-alkylation of the 1-aminoindan core. The synthesis of rasagiline, for example, involves the reaction of (R)-1-aminoindan with propargyl chloride or bromide.

A general synthetic scheme for the N-alkylation of 1-aminoindan is as follows:

G start (R)-1-Aminoindan alkylation N-Alkylation (e.g., with Propargyl Halide) start->alkylation product (R)-N-Propargyl-1-aminoindan (Rasagiline) alkylation->product

Caption: General workflow for the synthesis of Rasagiline.

Biological Activity and Structure-Activity Relationship (SAR)

The primary therapeutic target of many 2,3-dihydro-1H-inden-1-amine derivatives is MAO-B. The inhibitory potency and selectivity of these compounds are highly dependent on their structural features. The following table summarizes the in vitro inhibitory activities of rasagiline and some of its analogs against human MAO-A and MAO-B.

CompoundR GroupMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
Rasagiline -CH2C≡CH0.820.004205
Selegiline -CH(CH3)CH2C≡CH0.080.00516
Analog 1 -H>100>100-
Analog 2 -CH3150.530
Analog 3 -CH2CH2Ph0.50.0150

Data compiled from multiple sources. [9][10]

From the data, several key SAR insights can be drawn:

  • The N-propargyl group is crucial for high MAO-B inhibitory potency.

  • The (R)-configuration at the 1-position of the indan ring is essential for optimal activity.

  • Modifications to the propargyl group can influence both potency and selectivity.

  • The unsubstituted 1-aminoindan is largely inactive.

Neuroprotective Mechanisms of Rasagiline and Derivatives

Beyond MAO-B inhibition, rasagiline and some of its derivatives exhibit significant neuroprotective effects that are independent of their MAO-inhibitory activity.[4][6] These effects are largely attributed to the propargylamine moiety.[5] The neuroprotective signaling cascade involves the activation of protein kinase C (PKC) and the mitogen-activated protein (MAP) kinase pathway.[7] This leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax.[4][5] Furthermore, these compounds can promote the processing of amyloid precursor protein (APP) towards the neuroprotective soluble APP alpha (sAPPα).[4]

The following diagram illustrates the proposed neuroprotective signaling pathway of rasagiline and its derivatives:

G rasagiline Rasagiline / Derivatives pkc_mapk Activation of PKC and MAP Kinase Pathways rasagiline->pkc_mapk app APP Processing rasagiline->app bcl2_up Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) pkc_mapk->bcl2_up bax_down Downregulation of Pro-apoptotic Proteins (e.g., Bax) pkc_mapk->bax_down apoptosis Inhibition of Apoptosis & Neuroprotection bcl2_up->apoptosis bax_down->apoptosis sapp Increased sAPPα (Neuroprotective) app->sapp sapp->apoptosis

Caption: Neuroprotective signaling pathway of rasagiline derivatives.

Experimental Protocols

Synthesis of Racemic N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine ((Rac)-Rasagiline)

Materials and Reagents:

  • Racemic 1-aminoindan

  • Propargyl bromide (or propargyl chloride)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add racemic 1-aminoindan (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (approximately 2.0 equivalents).

  • Alkylation: While stirring the suspension vigorously, slowly add propargyl bromide (approximately 1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the resulting residue in ethyl acetate and wash it with water to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude (Rac)-Rasagiline can be purified by column chromatography on silica gel.

Resolution of Racemic 1-Aminoindan using N-acetyl-L-glutamic acid

Procedure:

  • Salt Formation: Combine racemic 1-aminoindan with N-acetyl-L-glutamic acid in a suitable solvent (e.g., ethanol). The molar ratio of the amine to the chiral acid is typically between 1:0.5 and 1:1.3.[11]

  • Crystallization: Heat the mixture to obtain a clear solution and then cool it slowly to allow for the crystallization of the less soluble diastereomeric salt, (R)-1-aminoindan N-acetyl-L-glutaminate. Seeding with pre-existing crystals may be beneficial.[11]

  • Isolation: Isolate the precipitated salt by filtration and wash with a cold solvent.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide) to neutralize the N-acetyl-L-glutamic acid and liberate the (R)-1-aminoindan.

  • Extraction: Extract the free amine into an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched (R)-1-aminoindan.[11]

Synthesis of (R)-Rasagiline mesylate

Procedure:

  • Alkylation: (R)-1-aminoindan is alkylated with propargyl chloride in acetonitrile in the presence of potassium carbonate at 60°C for 16 hours to yield (R)-N-propargyl-1-aminoindan (rasagiline base).[12]

  • Salt Formation: The crude rasagiline base is dissolved in isopropanol and heated. Methanesulfonic acid (1.0 equivalent) is added dropwise. The mixture is seeded with rasagiline mesylate crystals, leading to the precipitation of the product.[12]

  • Isolation and Purification: The mixture is cooled, and the crystalline product is isolated by filtration, washed with cold isopropanol, and dried to afford (R)-Rasagiline mesylate.[12]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Role of the Methoxy Group in the Activity of Aminoindan Derivatives

Introduction

Aminoindan derivatives represent a versatile class of compounds with significant pharmacological applications, ranging from central nervous system stimulants to therapeutic agents for neurodegenerative diseases.[1][2] The 2-aminoindan scaffold, a cyclized phenethylamine analog, serves as a foundational structure for numerous psychoactive substances and therapeutic candidates.[3] The functional activity and target selectivity of these derivatives can be profoundly influenced by substitutions on the indane ring system. Among these, the methoxy (-OCH₃) group plays a pivotal role in modulating the pharmacological profile.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) conferred by the methoxy group on aminoindan derivatives. We will explore its influence on monoamine transporters, receptor binding, and enzyme inhibition, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. The methoxy group, with its specific electronic and steric properties, is a key pharmacophore that can shift a compound's activity from a catecholaminergic profile towards a serotonergic one, or enhance its potency as an enzyme inhibitor, making it a critical tool in rational drug design.[4][5]

The Influence of Methoxy Substitution on Pharmacological Targets

The introduction of a methoxy group onto the aminoindan ring system significantly alters the compound's interaction with various biological targets. Its primary effects are observed in the modulation of monoamine transporter selectivity and in the inhibition of enzymes like monoamine oxidase.

Monoamine Transporter Selectivity

The most pronounced effect of methoxy substitution on the aromatic ring of 2-aminoindan is the shift in selectivity towards the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters.

  • Unsubstituted 2-Aminoindan (2-AI): The parent compound, 2-AI, is a selective substrate for NET and DAT, predicting stimulant effects similar to amphetamine.[6]

  • 5-Methoxy-2-Aminoindan (MEAI): The addition of a methoxy group at the 5-position dramatically increases potency at SERT while reducing potency at DAT and NET.[6] This transforms the compound into a modestly selective serotonin releasing agent (SSRA).[7] MEAI is approximately 6-fold selective for inducing serotonin release over norepinephrine and 20-fold selective over dopamine.[6][7] This profile is associated with entactogenic effects rather than strong psychostimulation.[7]

  • 5-Methoxy-6-methyl-2-aminoindan (MMAI): The further addition of a methyl group at the 6-position, alongside the 5-methoxy group, results in a highly selective SSRA.[8] MMAI displays over 100-fold lower potency at NET and DAT compared to SERT, making it one of the most selective serotonin releasers known.[6][8] This high selectivity has made it a valuable tool for researching the effects of serotonin release.[9]

The following diagram illustrates the structure-activity relationship governing this shift in transporter selectivity.

SAR_Transporter_Selectivity cluster_scaffold Core Structure Modification cluster_activity Resulting Pharmacological Profile 2AI 2-Aminoindan (2-AI) MEAI 5-Methoxy-2-aminoindan (MEAI) 2AI->MEAI + 5-OCH₃ NET_DAT High Activity at Norepinephrine (NET) & Dopamine (DAT) Transporters 2AI->NET_DAT MMAI 5-Methoxy-6-methyl-2-aminoindan (MMAI) MEAI->MMAI + 6-CH₃ SERT_Selective Increased Selectivity for Serotonin Transporter (SERT) MEAI->SERT_Selective Highly_SERT_Selective Highly Selective for Serotonin Transporter (SERT) MMAI->Highly_SERT_Selective

SAR shift from catecholaminergic to serotonergic activity.

Table 1: Comparative Potency of Aminoindan Derivatives at Monoamine Transporters

CompoundTargetPotency (IC₅₀ or Kᵢ, nM)Selectivity ProfileReference
2-Aminoindan (2-AI) DATLow nM range (specific value varies)Selective NET/DAT substrate[6]
NETLow nM range (specific value varies)[6]
SERTHigh nM / Low µM range[6]
5-Methoxy-2-aminoindan (MEAI) DAT~20x weaker than SERTModestly selective SSRA[6][7]
NET~6x weaker than SERT[6][7]
SERTHigh nM potency[6][7]
5-Methoxy-6-methyl-2-aminoindan (MMAI) DAT>100x weaker than SERTHighly selective SSRA[6][8]
NET>100x weaker than SERT[6][8]
SERTHigh nM potency[6][8]
Note: Specific quantitative values can vary between studies based on assay conditions. The table reflects relative potencies.
Monoamine Oxidase (MAO) Inhibition

The methoxy group also plays a significant role in the activity of indanone derivatives (structurally related to aminoindans) as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism.

An analysis of structure-activity relationships for a series of 2-heteroarylidene-1-indanone derivatives demonstrated that substitution with a methoxy group on the indanone A-ring leads to a significant enhancement in MAO-B inhibition compared to unsubstituted analogs.[10] These compounds were found to be potent in vitro inhibitors of MAO-B, with IC₅₀ values in the low nanomolar range (as low as 0.0044 µM).[10] This makes methoxy-substituted indanones promising leads for the development of treatments for Parkinson's disease, where MAO-B inhibition is a validated therapeutic strategy.[10][11]

Table 2: MAO-B Inhibition for Methoxy-Substituted Indanone Derivatives

Compound ClassMethoxy SubstitutionMAO-B Inhibition (IC₅₀)Effect of Methoxy GroupReference
2-Heteroarylidene-1-indanonesYes (on A-ring)0.0044 - 1.53 µMSignificant enhancement of inhibition[10]
NoWeaker inhibition-[10]
Adrenergic and Serotonergic Receptor Binding

In addition to their primary action on transporters, methoxy-substituted aminoindans exhibit affinity for various G-protein coupled receptors.

  • α₂-Adrenergic Receptors: Aminoindans, including MEAI and MMAI, demonstrate relatively high affinity for α₂-adrenoceptor subtypes.[6] 2-AI itself has a particularly high affinity for the α₂C subtype (Kᵢ = 41 nM).[6] This interaction may contribute to the overall pharmacological effects of these compounds.

  • 5-HT₂B Receptors: Both 5-MeO-AI (MEAI) and MMAI show moderate affinity for the 5-HT₂B receptor.[6][12] This off-target activity is an important consideration in their safety and pharmacological profiling.

Table 3: Receptor Binding Affinities (Kᵢ, nM) of Methoxy-Aminoindan Derivatives

Compoundα₂A-Adrenergicα₂B-Adrenergicα₂C-Adrenergic5-HT₂BReference
2-Aminoindan (2-AI) 13421141-[6]
5-Methoxy-2-aminoindan (MEAI) Moderate AffinityModerate AffinityModerate AffinityModerate Affinity[6][12]
5-Methoxy-6-methyl-2-aminoindan (MMAI) Moderate AffinityModerate AffinityModerate AffinityModerate Affinity[6]
Note: "Moderate Affinity" indicates activity reported in the literature without specific Kᵢ values being easily extractable for direct comparison in this format.

Experimental Protocols

To characterize the activity of these derivatives, specific in vitro assays are essential. The following is a representative protocol for determining a compound's potency at monoamine transporters.

Protocol: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds for serotonin, dopamine, and norepinephrine uptake in rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hippocampus or cortex for SERT and NET)

  • Radioligands: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine

  • Test Compounds (e.g., MEAI, MMAI) dissolved in appropriate vehicle

  • Sucrose buffer (0.32 M sucrose)

  • Krebs-HEPES buffer

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)

  • Liquid scintillation cocktail and counter

Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in fresh Krebs-HEPES buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (or vehicle for control) for 15 minutes at 37°C.

    • Initiate the uptake reaction by adding the specific [³H]-labeled monoamine neurotransmitter at a fixed concentration (typically near its Kₘ value).

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters under vacuum. This separates the synaptosomes (containing internalized radioligand) from the incubation medium.

    • Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

    • Non-specific uptake is determined in parallel incubations performed at 0-4°C or in the presence of a saturating concentration of a standard inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

The workflow for this protocol is visualized below.

Experimental_Workflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Quantification & Analysis Homogenize 1. Homogenize Brain Tissue (e.g., Striatum) Centrifuge1 2. Low-Speed Centrifugation (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 3. High-Speed Centrifugation (20,000 x g) Supernatant1->Centrifuge2 Resuspend 4. Resuspend Pellet (Synaptosomes) in Buffer Centrifuge2->Resuspend Preincubation 5. Pre-incubate Synaptosomes with Test Compound Resuspend->Preincubation Initiate 6. Add [³H]-Neurotransmitter (e.g., [³H]Dopamine) Preincubation->Initiate Incubate 7. Incubate at 37°C Initiate->Incubate Terminate 8. Terminate via Rapid Filtration Incubate->Terminate Count 9. Scintillation Counting Terminate->Count Calculate 10. Calculate % Inhibition Count->Calculate Analyze 11. Determine IC₅₀ via Non-linear Regression Calculate->Analyze Neuroprotection_Pathway cluster_kinases Kinase Activation cluster_downstream Downstream Effects Rasagiline Rasagiline / Ladostigil PKC Protein Kinase C (PKC) Rasagiline->PKC MAPK MAP Kinase (MAPK) Rasagiline->MAPK Bcl2 ↑ Upregulation of Bcl-2 (Anti-apoptotic) PKC->Bcl2 Bax ↓ Downregulation of Bax (Pro-apoptotic) PKC->Bax APP ↑ α-Secretase Activity (sAPPα production) PKC->APP MAPK->APP Outcome Cell Survival & Neuroprotection Bcl2->Outcome Bax->Outcome APP->Outcome

References

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a substituted aminoindan derivative. The aminoindan chemical scaffold is of significant interest in medicinal chemistry, most notably as the core structure of rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. This technical guide provides a comprehensive review of the available scientific and patent literature on this compound, focusing on its chemical properties, synthesis, and putative biological activity. While specific quantitative biological data for this compound is limited in the public domain, this review extrapolates from closely related structures and details relevant experimental methodologies.

Chemical and Physical Properties

This compound is the hydrochloride salt of the free base, 6-methoxy-1-aminoindan. The presence of a methoxy group on the aromatic ring and an amine on the indane core are key structural features that likely dictate its biological activity.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 103028-80-4[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Boiling Point 301.4 °C at 760 mmHg (for free base)[1]
Flash Point 136.1 °C (for free base)[1]
LogP 2.34150 (for free base)[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Synthesis

The synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-amine typically starts from 6-methoxy-1-indanone. Two primary synthetic routes are described in the patent literature: reductive amination and reduction of an oxime intermediate.

Experimental Protocols

Method 1: Synthesis via Oxime Formation and Reduction

This two-step method involves the conversion of the ketone to an oxime, which is then reduced to the primary amine.

  • Step 1: Oximation of 6-methoxy-1-indanone

    • Dissolve 6-methoxy-1-indanone in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Cool the reaction mixture and pour it into water to precipitate the 6-methoxy-1-indanone oxime.

    • Filter, wash with water, and dry the crude product. Recrystallization from a suitable solvent like ethanol can be performed for purification.

  • Step 2: Reduction of 6-methoxy-1-indanone oxime

    • Suspend the 6-methoxy-1-indanone oxime in a solvent such as ethanol or acetic acid.

    • Add a reducing agent. Common reducing agents for this transformation include sodium in ethanol, catalytic hydrogenation (e.g., H₂/Pd-C), or zinc in acetic acid.

    • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • Work up the reaction by filtering off the catalyst (if applicable) and removing the solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent and wash with an aqueous base (e.g., NaHCO₃) to remove acidic impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield 6-methoxy-2,3-dihydro-1H-inden-1-amine.

    • To form the hydrochloride salt, dissolve the free base in a solvent like ether or isopropanol and bubble dry HCl gas through the solution, or add a solution of HCl in a suitable solvent, to precipitate the hydrochloride salt. Filter and dry the salt.

Method 2: Reductive Amination of 6-methoxy-1-indanone

This one-pot method directly converts the ketone to the amine.

  • Dissolve 6-methoxy-1-indanone in a solvent such as methanol or ethanol.

  • Add an ammonium salt, such as ammonium acetate or ammonium chloride, to the solution.

  • Add a reducing agent, typically sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction by adding a dilute acid (e.g., HCl) carefully.

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the free base.

  • Formation of the hydrochloride salt is performed as described in Method 1.

Synthesis_Workflow cluster_method1 Method 1: Via Oxime Intermediate cluster_method2 Method 2: Reductive Amination cluster_final Final Salt Formation Indanone1 6-methoxy-1-indanone Oxime 6-methoxy-1-indanone Oxime Indanone1->Oxime Hydroxylamine HCl Amine1 6-methoxy-2,3-dihydro-1H-inden-1-amine Oxime->Amine1 Reduction (e.g., H2/Pd-C) FreeBase Free Base Indanone2 6-methoxy-1-indanone Amine2 6-methoxy-2,3-dihydro-1H-inden-1-amine Indanone2->Amine2 NH4OAc, NaCNBH3 HCl_Salt Hydrochloride Salt FreeBase->HCl_Salt HCl in ether

Synthetic routes to this compound.

Biological Activity and Mechanism of Action

While specific studies on this compound are not prevalent in peer-reviewed journals, patent literature suggests its potential as a neuroactive agent, likely acting as an inhibitor of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain. Inhibition of MAO-B increases the synaptic concentration of dopamine, a strategy employed in the management of Parkinson's disease.

Some patents also suggest a possible inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a histone-modifying enzyme that has been implicated in various cancers.

The proposed mechanism of action in a neurological context revolves around the inhibition of MAO-B in glial cells (astrocytes) within the brain. This leads to a reduction in the breakdown of dopamine, thereby increasing its availability in dopaminergic neurons.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_neuron Dopamine L_DOPA->Dopamine_neuron Dopamine_vesicle Dopamine Vesicle Dopamine_neuron->Dopamine_vesicle via VMAT2 VMAT2 VMAT2 Synapse Dopamine Dopamine_vesicle->Synapse Release DAT DAT Synapse->DAT Reuptake D_Receptor Dopamine Receptor Synapse->D_Receptor Dopamine_glia Dopamine DAT->Dopamine_glia Signal Signal Transduction D_Receptor->Signal DOPAC DOPAC Dopamine_glia->DOPAC Metabolism MAO_B MAO-B Target_Compound 6-methoxy-2,3-dihydro- 1H-inden-1-amine HCl Target_Compound->MAO_B Inhibition

Proposed mechanism of action via MAO-B inhibition in the dopaminergic synapse.

Experimental Protocol for In Vitro MAO Inhibition Assay

The following is a representative protocol for determining the MAO inhibitory activity of a compound, based on methods described for related aminoindans.[2]

  • Enzyme Preparation:

    • Homogenize rat brain tissue in 0.3 M sucrose.

    • Centrifuge the homogenate at 600 x g for 15 minutes.

    • Dilute the resulting supernatant in 0.05 M phosphate buffer to serve as the MAO enzyme source.

  • Inhibition Assay:

    • Pre-incubate the enzyme preparation with serial dilutions of the test compound (e.g., this compound) for 20 minutes at 37°C.

    • Initiate the enzymatic reaction by adding a ¹⁴C-labeled substrate. Use 2-phenylethylamine (PEA) as a selective substrate for MAO-B and 5-hydroxytryptamine (5-HT) for MAO-A.

    • Incubate for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding a strong acid (e.g., 2 M HCl).

    • Extract the radioactive metabolic products into an organic solvent (e.g., ethyl acetate).

    • Quantify the radioactivity of the organic phase using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data

As of this review, specific quantitative data such as IC₅₀, Kᵢ, or in vivo efficacy for this compound are not available in publicly accessible scientific literature. Research on related 2,3-dihydro-1H-inden-1-amine derivatives has reported MAO-B inhibitory activities in the nanomolar to low micromolar range. For context, the IC₅₀ values for rasagiline against human MAO-B are typically in the low nanomolar range.

Toxicology

No specific toxicological studies for this compound have been published. However, a general protocol for determining acute toxicity in mice has been described for similar compounds.[2]

Experimental Protocol for Acute Toxicity (LD₅₀) Determination
  • Use a sufficient number of mice (e.g., a minimum of 10 per dose group).

  • Administer the test compound subcutaneously at a range of at least three different doses.

  • Observe the animals for a period of 6 hours for signs of toxicity and mortality.

  • Calculate the LD₅₀ (the dose that is lethal to 50% of the mice) using appropriate statistical methods (e.g., probit analysis).

Conclusion

This compound is a molecule of interest due to its structural similarity to known MAO-B inhibitors. The synthetic routes to this compound are well-established, proceeding from the corresponding indanone. Patent literature strongly suggests its potential application in the treatment of neurodegenerative disorders, particularly Parkinson's disease, through the inhibition of MAO-B. However, a notable gap exists in the public domain regarding its specific quantitative biological activity and toxicological profile. Further research is warranted to fully characterize the pharmacological properties of this compound and validate its therapeutic potential.

References

Methodological & Application

Synthesis of 6-Methoxy-1-Indanone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 6-methoxy-1-indanone, a valuable intermediate in the development of various pharmaceutical compounds. The primary method detailed is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid, a robust and widely utilized route.

Introduction

6-Methoxy-1-indanone is a key building block in medicinal chemistry, notably in the synthesis of inhibitors of enzymes such as 5-HT1A receptors.[1] Its rigid, bicyclic structure provides a scaffold for the development of targeted therapeutic agents. The most common and efficient method for its preparation is the intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenyl)propanoic acid or its derivatives. This reaction involves the cyclization of the aromatic propanoic acid side chain in the presence of a strong acid catalyst to form the five-membered ketone ring.

Reaction Scheme

The synthesis of 6-methoxy-1-indanone from 3-(4-methoxyphenyl)propanoic acid is typically achieved via an intramolecular Friedel-Crafts acylation.

G cluster_reactants Reactant cluster_reagents Reagents cluster_product Product reactant 3-(4-methoxyphenyl)propanoic acid reagents Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) reactant->reagents Intramolecular Friedel-Crafts Acylation product 6-Methoxy-1-indanone reagents->product

Caption: Reaction scheme for the synthesis of 6-methoxy-1-indanone.

Experimental Protocols

Two primary protocols for the synthesis of 6-methoxy-1-indanone via intramolecular Friedel-Crafts acylation are presented below, utilizing either polyphosphoric acid (PPA) or triflic acid (TfOH) as the catalyst.

Protocol 1: Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol is a classic and cost-effective method for the synthesis of 6-methoxy-1-indanone.

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 3-(4-methoxyphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) (approximately 10 times the weight of the starting material).

  • Heat the mixture with stirring to 80-100°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 6-methoxy-1-indanone.

Protocol 2: Triflic Acid (TfOH) Catalyzed Cyclization

This method often provides higher yields and shorter reaction times but requires the use of a more expensive and corrosive reagent.[2]

Materials:

  • 3-(4-methoxyphenyl)propanoic acid

  • Triflic acid (TfOH)

  • Anhydrous dichloromethane (CH₂Cl₂) or chlorobenzene

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methoxyphenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane or chlorobenzene.[2]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add triflic acid (3.0-5.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-80°C. Monitor the reaction progress by TLC.[3]

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 6-methoxy-1-indanone.

Data Presentation

ParameterPolyphosphoric Acid (PPA)Triflic Acid (TfOH)Reference
Catalyst Loading ~10 wt. eq.3.0 - 5.0 eq.
Solvent NoneDichloromethane or Chlorobenzene
Temperature 80-100 °C50-80 °C[3]
Typical Yield Moderate to GoodGood to Excellent[2]
Purity Good after chromatographyHigh after chromatography

Characterization Data for 6-Methoxy-1-indanone:

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂[1][4]
Molecular Weight 162.19 g/mol [1][4]
Appearance White to yellow crystalline solid[5]
Melting Point 105-109 °C[6]
¹H NMR (CDCl₃) δ (ppm): 2.65-2.75 (m, 2H), 3.00-3.10 (m, 2H), 3.85 (s, 3H), 6.85-6.95 (m, 2H), 7.65 (d, 1H)[7]
¹³C NMR (CDCl₃) δ (ppm): 25.8, 36.3, 55.6, 109.5, 115.2, 125.5, 138.0, 147.5, 159.8, 205.8
IR (KBr, cm⁻¹) ~2950, 1700 (C=O), 1610, 1490, 1250[4]
MS (m/z) 162 (M+), 134, 106[7]

Experimental Workflow

The general workflow for the synthesis and purification of 6-methoxy-1-indanone is outlined below.

G start Start: 3-(4-methoxyphenyl)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (PPA or TfOH) start->reaction quench Quenching (Ice/Water) reaction->quench extraction Workup: Extraction with Organic Solvent quench->extraction wash Washing (H₂O, NaHCO₃, Brine) extraction->wash dry Drying (Na₂SO₄ or MgSO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end End: Pure 6-Methoxy-1-indanone characterize->end

Caption: General experimental workflow for 6-methoxy-1-indanone synthesis.

References

MAO-B inhibition assay protocol using 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the In Vitro Inhibition Assay of Monoamine Oxidase B (MAO-B)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of enzymes located on the outer mitochondrial membrane that are crucial for the catabolism of monoamine neurotransmitters and dietary amines.[1][2] Two primary isoforms, MAO-A and MAO-B, have been identified, differing in substrate specificity, inhibitor selectivity, and tissue distribution.[1][3] MAO-B preferentially metabolizes substrates like phenylethylamine and benzylamine and is a significant therapeutic target for neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[1][4] Inhibition of MAO-B can increase dopamine levels in the brain, offering a key strategy for treatment.[5]

Recent drug discovery efforts have identified derivatives of 2,3-dihydro-1H-inden-1-amine as potent and selective inhibitors of MAO-B.[6] This document provides a detailed protocol for a fluorometric in vitro assay to determine the inhibitory potential of compounds such as 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride against human MAO-B. The assay is designed for a 96-well plate format, making it suitable for high-throughput screening (HTS) and dose-response analysis.

Principle of the Assay

This fluorometric assay quantifies MAO-B activity by detecting hydrogen peroxide (H₂O₂), a primary byproduct of the oxidative deamination of a monoamine substrate.[1][5] In the presence of horseradish peroxidase (HRP), the H₂O₂ generated by MAO-B reacts with a non-fluorescent probe (e.g., Amplex® Red or similar) to produce a highly fluorescent product, resorufin.[1] The rate of increase in fluorescence is directly proportional to MAO-B activity. The presence of an inhibitor, such as this compound, reduces the rate of this reaction, allowing for the determination of its inhibitory potency (IC₅₀).[5]

MAO-B Enzymatic Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by MAO-B and the mechanism of inhibition. MAO-B oxidizes a monoamine substrate, yielding an aldehyde, ammonia, and hydrogen peroxide. The inhibitor prevents the substrate from binding to the enzyme's active site, thereby blocking the reaction.

MAO_B_Pathway cluster_reaction MAO-B Catalyzed Reaction cluster_detection Fluorometric Detection Substrate Monoamine Substrate (e.g., Benzylamine) MAOB MAO-B Enzyme Substrate->MAOB O2 O₂ + H₂O O2->MAOB Products Aldehyde + NH₃ MAOB->Products H2O2 H₂O₂ MAOB->H2O2 HRP HRP H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluor_Product Fluorescent Product (e.g., Resorufin) HRP->Fluor_Product Inhibitor 6-methoxy-2,3-dihydro- 1H-inden-1-amine HCl Inhibitor->MAOB

Caption: Principle of the fluorometric MAO-B inhibition assay.

Materials and Reagents

ReagentSupplier & Example Catalog No.Storage Temperature
Recombinant Human MAO-B EnzymeSigma-Aldrich (M7441)-80°C
6-methoxy-2,3-dihydro-1H-inden-1-amine HClChemUniverse (P52839)Room Temperature
Selegiline Hydrochloride (Positive Control)Sigma-Aldrich (M0035)Room Temperature
Benzylamine (MAO-B Substrate)Sigma-Aldrich (185701)Room Temperature
Amplex® Red (or similar Fluorescent Probe)Thermo Fisher (A12222)-20°C (Protect from light)
Horseradish Peroxidase (HRP)Sigma-Aldrich (P8375)-20°C
MAO Assay Buffer (100 mM Potassium Phosphate, pH 7.4)-4°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich (276855)Room Temperature
Black, flat-bottom 96-well microplatesCorning (3603)Room Temperature
Purified Water (ddH₂O)-Room Temperature

Experimental Protocols

Reagent and Stock Solution Preparation

It is recommended to prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles for stock solutions.

Solution NamePreparation InstructionsFinal Stock ConcentrationStorage
MAO Assay Buffer Prepare 100 mM potassium phosphate buffer and adjust pH to 7.4.100 mM4°C
Test Inhibitor Stock (e.g., Target Compound)Dissolve 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl in DMSO.10 mM-20°C
Positive Control Stock (Selegiline)Dissolve Selegiline HCl in DMSO.10 mM-20°C
Substrate Stock (Benzylamine)Dissolve Benzylamine in ddH₂O.100 mM-20°C
Fluorescent Probe Stock (Amplex® Red)Dissolve Amplex® Red in DMSO.10 mM-20°C (Protect from light)
HRP Stock Dissolve HRP in MAO Assay Buffer.10 U/mL-20°C (Aliquot)
MAO-B Enzyme Working Solution Dilute recombinant human MAO-B enzyme in MAO Assay Buffer. The optimal concentration should be determined empirically (typically 5-20 µg/mL).[7]VariesPrepare fresh, use immediately
Substrate/Detection Mix Prepare a 2X working solution in MAO Assay Buffer containing Benzylamine (200 µM), Amplex® Red (100 µM), and HRP (2 U/mL).2X ConcentrationPrepare fresh, protect from light
Assay Procedure in 96-Well Plate

The total reaction volume is 100 µL. All experiments should be performed in at least duplicate.

  • Prepare Inhibitor Plate :

    • Create a serial dilution of the test inhibitor and positive control (Selegiline) in MAO Assay Buffer.

    • Add 50 µL of the diluted inhibitors to the appropriate wells of a black 96-well plate.

    • For "100% Activity" (negative) control wells, add 50 µL of MAO Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • For "Blank" (no enzyme) control wells, add 50 µL of MAO Assay Buffer.

  • Enzyme Addition :

    • Add 25 µL of the MAO-B Enzyme Working Solution to all wells except the "Blank" wells.

    • Add 25 µL of MAO Assay Buffer to the "Blank" wells.

  • Pre-incubation :

    • Mix gently by tapping the plate.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.[7]

  • Initiate Reaction :

    • Add 25 µL of the 2X Substrate/Detection Mix to all wells to start the reaction.

  • Incubation :

    • Incubate the plate for 30 minutes at 37°C, protected from light.[7]

  • Fluorescence Measurement :

    • Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.[5][8]

Summary of Plate Additions
Well TypeReagentVolume per Well
Test Inhibitor Diluted Test Inhibitor (in Buffer)50 µL
MAO-B Enzyme Working Solution25 µL
2X Substrate/Detection Mix25 µL
Positive Control Diluted Selegiline (in Buffer)50 µL
MAO-B Enzyme Working Solution25 µL
2X Substrate/Detection Mix25 µL
100% Activity Assay Buffer (+ vehicle)50 µL
MAO-B Enzyme Working Solution25 µL
2X Substrate/Detection Mix25 µL
Blank Assay Buffer75 µL
2X Substrate/Detection Mix25 µL

Experimental Workflow Diagram

Workflow start Start prep 1. Prepare Reagent Working Solutions start->prep plate 2. Add Inhibitor/Controls to 96-Well Plate (50 µL) prep->plate enzyme 3. Add MAO-B Enzyme (25 µL) plate->enzyme pre_incubate 4. Pre-incubate (15 min at 37°C) enzyme->pre_incubate substrate 5. Add Substrate/Detection Mix to Initiate Reaction (25 µL) pre_incubate->substrate incubate 6. Incubate (30 min at 37°C) substrate->incubate measure 7. Measure Fluorescence (Ex/Em = 535/587 nm) incubate->measure analyze 8. Analyze Data (Calculate % Inhibition and IC₅₀) measure->analyze end_node End analyze->end_node

References

Application Notes and Protocols for In Vitro Monoamine Oxidase B (MAO-B) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase B (MAO-B) is a crucial enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of various biogenic and xenobiotic amines.[1][2] In the central nervous system, MAO-B is involved in the metabolism of neurotransmitters, most notably dopamine.[3][4] The inhibition of MAO-B is a well-established therapeutic strategy for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[5][6] By preventing the breakdown of dopamine, MAO-B inhibitors can increase its availability in the brain, which helps to alleviate motor symptoms associated with Parkinson's disease.[3][7] Furthermore, inhibiting MAO-B may provide neuroprotective effects by reducing the formation of reactive oxygen species (ROS) during dopamine metabolism.[3]

Characterizing the potency and selectivity of potential MAO-B inhibitors is a critical step in the drug discovery process. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor, representing the concentration required to reduce the enzyme's activity by 50%.[4][7] This document provides detailed protocols for common in vitro assays used to screen and characterize MAO-B inhibitors, focusing on fluorometric and luminescence-based methods.

Data Presentation: Inhibitor Potency and Selectivity

Quantitative data from inhibitor screening assays should be organized to allow for clear comparison of potency and selectivity. The following table provides an example summary for known MAO inhibitors. Selectivity is often determined by comparing the IC50 value for MAO-B against the IC50 value for its isoform, MAO-A.

CompoundTargetIC50 ValueSelectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)
Test Compound X MAO-BExperimental ValueCalculated Value
Test Compound X MAO-AExperimental ValueCalculated Value
Selegiline (Control)MAO-B~8.0 nM[8]>1250
Selegiline (Control)MAO-A>10,000 nM
Clorgyline (Control)MAO-B~404 nM[9]<0.03
Clorgyline (Control)MAO-A~11 nM[9]

Note: IC50 values are sourced from literature and can vary based on experimental conditions.[4] It is essential to determine these values in parallel with the test compound.

Visualized Pathways and Workflows

MAO-B Catalytic Pathway and Inhibition

The following diagram illustrates the biochemical pathway of MAO-B catalysis and the mechanism of inhibition. MAO-B deaminates monoamine substrates, producing corresponding aldehydes, ammonia (NH₃), and hydrogen peroxide (H₂O₂). Inhibitors block the active site of the enzyme, preventing this conversion.

MAO_B_Pathway cluster_reaction MAO-B Catalytic Reaction cluster_inhibition Inhibition Substrate Monoamine Substrate (e.g., Dopamine, Benzylamine) MAOB MAO-B Enzyme Substrate->MAOB Binds to active site Products Products: - Aldehyde - Ammonia (NH₃) - Hydrogen Peroxide (H₂O₂) MAOB->Products Catalyzes oxidation Inhibitor MAO-B Inhibitor (e.g., Selegiline) MAOB_Inhibited Inhibited MAO-B Inhibitor->MAOB_Inhibited Blocks active site

MAO-B metabolic pathway and inhibition.
General Experimental Workflow for MAO-B Inhibition Assay

This workflow outlines the typical steps for performing an in vitro screen of potential MAO-B inhibitors. The process involves preparing the reagents, incubating the enzyme with inhibitors, initiating the reaction with a substrate, and measuring the resulting signal to determine enzyme activity.

Assay_Workflow prep prep step step measure measure analysis analysis ReagentPrep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) PlateSetup 2. Plate Setup (Add Inhibitor Dilutions, Controls) ReagentPrep->PlateSetup EnzymeInc 3. Enzyme Incubation (Add MAO-B Enzyme, Incubate) PlateSetup->EnzymeInc ReactionStart 4. Initiate Reaction (Add Substrate/Detection Mix) EnzymeInc->ReactionStart SignalMeasure 5. Signal Measurement (Read Fluorescence/Luminescence) ReactionStart->SignalMeasure DataAnalysis 6. Data Analysis (% Inhibition, IC50 Calculation) SignalMeasure->DataAnalysis

In vitro MAO-B inhibition assay workflow.

Experimental Protocols

Two common and robust methods for assessing MAO-B inhibition are detailed below: a fluorometric assay and a luminescence-based assay.

Protocol 1: Fluorometric MAO-B Inhibitor Screening Assay

This assay is based on the fluorometric detection of H₂O₂, a byproduct of the oxidative deamination of the MAO-B substrate.[1][5][10]

1. Materials and Reagents

  • Recombinant human MAO-B enzyme[4]

  • MAO-B Assay Buffer[5]

  • MAO-B Substrate (e.g., Tyramine)[1][5]

  • Developer (e.g., Horseradish Peroxidase - HRP)[5][11]

  • Fluorescent Probe (e.g., OxiRed™, GenieRed Probe)[4][5]

  • Test Inhibitors and Control Inhibitor (e.g., Selegiline)[4][5]

  • 96-well black plate with a flat bottom[5]

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[5][12]

  • Dimethyl sulfoxide (DMSO)

2. Reagent Preparation

  • MAO-B Assay Buffer: Bring to room temperature before use.[11]

  • Fluorescent Probe: Thaw at room temperature, protected from light.[11]

  • MAO-B Enzyme: Reconstitute lyophilized enzyme with MAO-B Assay Buffer to create a stock solution.[5][11] Just before use, prepare a diluted working solution in MAO-B Assay Buffer. This working solution should not be stored.[5][11]

  • Developer: Reconstitute with MAO-B Assay Buffer.[11]

  • Test/Control Inhibitors: Prepare a stock solution of inhibitors in DMSO. Create a serial dilution of the stock solution in MAO-B Assay Buffer to achieve a range of desired concentrations. The final DMSO concentration in the reaction should not exceed 1-2%.[3][11]

3. Assay Procedure

  • Plate Setup: Add 10 µL of the serially diluted test inhibitors and control inhibitor to the appropriate wells of the 96-well plate.

  • Enzyme Control: Add 10 µL of MAO-B Assay Buffer (containing the same percentage of DMSO as the inhibitor wells) to the "Enzyme Control" (100% activity) and "Blank" wells.[11]

  • Enzyme Addition: Add 50 µL of the freshly diluted MAO-B enzyme working solution to all wells containing inhibitors and the Enzyme Control wells.

  • Blank Control: Add 50 µL of MAO-B Assay Buffer to the "Blank" wells (no enzyme).

  • Pre-incubation: Mix the plate gently and incubate for 10-15 minutes at 37°C or room temperature to allow the inhibitors to interact with the enzyme.[5][11]

  • Substrate Solution Preparation: Prepare a "Substrate Mix" containing MAO-B Assay Buffer, the MAO-B Substrate, Developer, and the Fluorescent Probe.[5]

  • Initiate Reaction: Add 40 µL of the Substrate Mix to all wells to start the enzymatic reaction.[5]

  • Measurement: Immediately place the plate in the microplate reader. Measure the fluorescence kinetically at Ex/Em = 535/587 nm at 37°C for 10-40 minutes.[5][13]

4. Data Analysis

  • Calculate Reaction Rate: Choose two time points (T1 and T2) within the linear range of the reaction and obtain the corresponding relative fluorescence units (RFU1 and RFU2) for each well. The rate (slope) is calculated as (RFU2 - RFU1) / (T2 - T1).[5]

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (RateSample - RateBlank) / (RateEnzyme Control - RateBlank)] x 100[3]

  • Determine IC50 Value: Plot the calculated % Inhibition against the logarithm of the inhibitor concentrations. Fit the data using a sigmoidal dose-response (variable slope) non-linear regression model to determine the IC50 value.[3][7]

Protocol 2: Luminescence-Based MAO-B Assay (MAO-Glo™ Type)

This is a two-step, homogeneous "add-and-read" assay that measures MAO-B activity via a stable, glow-type luminescent signal.[3][14]

1. Materials and Reagents

  • Recombinant human MAO-B enzyme

  • Luminogenic MAO-B Substrate

  • MAO Reaction Buffer

  • Luciferin Detection Reagent (contains Luciferin Detection Buffer and lyophilized Luciferin Substrate)[3]

  • Test Inhibitors and Control Inhibitors

  • White, opaque 96-well plates

  • Luminometer

2. Reagent Preparation

  • MAO-B Enzyme: Prepare a 2X working solution of the MAO-B enzyme in MAO Reaction Buffer.

  • Test/Control Inhibitors: Prepare 4X serial dilutions of the inhibitors in MAO Reaction Buffer with the appropriate concentration of solvent (e.g., DMSO).

  • MAO-B Substrate: Prepare a 4X working solution of the luminogenic substrate in MAO Reaction Buffer.[14]

  • Luciferin Detection Reagent: Prepare the reagent by adding the buffer to the lyophilized substrate, mixing gently until dissolved.[3]

3. Assay Procedure

  • Plate Setup: Add 12.5 µL of the 4X test/control inhibitor solutions to the appropriate wells. For "no-inhibitor" controls, add 12.5 µL of the reaction buffer with solvent.[14]

  • Substrate Addition: Add 12.5 µL of the 4X MAO-B Substrate solution to all wells.[14]

  • Initiate Reaction: Add 25 µL of the 2X MAO-B enzyme solution to all wells to start the reaction. For negative controls (blanks), add 25 µL of MAO Reaction Buffer. Mix the plate briefly.[14]

  • First Incubation: Incubate the plate at room temperature for 60 minutes.[3][14]

  • Stop Reaction & Develop Signal: Add 50 µL of the reconstituted Luciferin Detection Reagent to each well. This step stops the MAO-B reaction and initiates the luminescent signal.[3][14]

  • Second Incubation: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.[3]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

4. Data Analysis

  • Calculate Percent Inhibition: Use the following formula, where RLU is Relative Light Units: % Inhibition = [1 - (RLUInhibitor - RLUBlank) / (RLUNo-Inhibitor - RLUBlank)] x 100[3]

  • Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis with a sigmoidal dose-response curve to calculate the IC50 value.[3]

References

Application Notes and Protocols for Cell-Based Assays of 6-Methoxy-1-indanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1-indanamine hydrochloride is a member of the aminoindane class of compounds, which are recognized for their interactions with monoamine systems in the central nervous system. Due to their potential to modulate neurotransmitter levels, aminoindanes are of significant interest in neuroscience research and drug development for neurological and psychiatric disorders. The primary molecular targets of these compounds are often the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—as well as various serotonin receptor subtypes.

These application notes provide a comprehensive overview of cell-based assays to characterize the pharmacological profile of 6-methoxy-1-indanamine hydrochloride. The included protocols detail methods for assessing the compound's affinity and functional activity at monoamine transporters and its potential effects on serotonin receptor signaling pathways.

Data Presentation

Monoamine Transporter Binding Affinity

The binding affinity of a 6-methoxy-substituted indatraline analog, closely related to 6-methoxy-1-indanamine, for monoamine transporters has been determined through radioligand binding assays. The inhibitor constant (Kᵢ) is a measure of the affinity of a ligand for a receptor, where a lower Kᵢ value indicates a higher affinity.

CompoundSubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
6-Methoxy Derivative6-Methoxy3.9 ± 0.51.4 ± 0.21.9 ± 0.3

Data extracted from Zhuang, X., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4868-4876.

Functional Activity of Related Aminoindane Derivatives at Monoamine Transporters
CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)
5-Methoxy-2-aminoindan (5-MeO-AI)2,000600100
5-Methoxy-6-methyl-2-aminoindan (MMAI)>10,00010,000100

Data is representative of aminoindane derivatives and is sourced from Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(3), 989-999.

Signaling Pathways and Experimental Workflows

Monoamine_Transporter_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis HEK293 HEK293 cells stably expressing DAT, NET, or SERT Plate_Cells Plate cells in 96-well plates HEK293->Plate_Cells Pre_incubation Pre-incubate cells with 6-methoxy-1-indanamine HCl Plate_Cells->Pre_incubation Add_Radioligand Add radiolabeled monoamine ([³H]DA, [³H]NE, or [³H]5-HT) Pre_incubation->Add_Radioligand Incubate Incubate at 37°C Add_Radioligand->Incubate Terminate_Uptake Terminate uptake by rapid filtration Incubate->Terminate_Uptake Scintillation_Counting Measure radioactivity Terminate_Uptake->Scintillation_Counting Calculate_Inhibition Calculate percent inhibition Scintillation_Counting->Calculate_Inhibition Dose_Response Generate dose-response curve Calculate_Inhibition->Dose_Response Calculate_IC50 Determine IC₅₀ value Dose_Response->Calculate_IC50

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Serotonin_Receptor_Signaling cluster_gq Gq-Coupled Receptor Signaling cluster_gs Gs-Coupled Receptor Signaling cluster_gi Gi-Coupled Receptor Signaling Agonist_Gq 6-Methoxy-1-indanamine HCl (as agonist) Receptor_Gq 5-HT₂ Receptor Agonist_Gq->Receptor_Gq PLC Phospholipase C (PLC) Receptor_Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Agonist_Gs 6-Methoxy-1-indanamine HCl (as agonist) Receptor_Gs 5-HT₄/₆/₇ Receptor Agonist_Gs->Receptor_Gs AC_Gs Adenylyl Cyclase Receptor_Gs->AC_Gs ATP_Gs ATP AC_Gs->ATP_Gs cAMP_Gs cAMP Increase ATP_Gs->cAMP_Gs PKA_Gs Protein Kinase A (PKA) cAMP_Gs->PKA_Gs Agonist_Gi 6-Methoxy-1-indanamine HCl (as agonist) Receptor_Gi 5-HT₁/₅ Receptor Agonist_Gi->Receptor_Gi AC_Gi Adenylyl Cyclase Receptor_Gi->AC_Gi ATP_Gi ATP AC_Gi->ATP_Gi cAMP_Gi cAMP Decrease AC_Gi->cAMP_Gi Inhibition PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi

Caption: Signaling Pathways for Gq, Gs, and Gi-Coupled Serotonin Receptors.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay (Radiometric)

This assay measures the ability of 6-methoxy-1-indanamine hydrochloride to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • 6-methoxy-1-indanamine hydrochloride

  • Known selective inhibitors for DAT (e.g., GBR12909), NET (e.g., desipramine), and SERT (e.g., fluoxetine) for positive controls and determination of non-specific uptake.

  • Scintillation fluid and microplate scintillation counter

Protocol:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of 6-methoxy-1-indanamine hydrochloride and control inhibitors in KRH buffer.

  • Assay Procedure: a. On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed KRH buffer. b. Add 50 µL of KRH buffer containing the desired concentration of the test compound or control inhibitor to the wells. Include wells with buffer only for total uptake and wells with a high concentration of a selective inhibitor for non-specific uptake. c. Pre-incubate the plate at 37°C for 15-20 minutes. d. Initiate the uptake reaction by adding 50 µL of KRH buffer containing the radiolabeled monoamine substrate to each well. e. Incubate for a defined period (e.g., 10-15 minutes) at 37°C. f. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. g. Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

  • Detection: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Serotonin Receptor Functional Assay (Calcium Flux for Gq-Coupled Receptors)

This assay is suitable for Gq-coupled serotonin receptors (e.g., 5-HT₂ family) and measures the increase in intracellular calcium upon receptor activation.

Materials:

  • CHO or HEK293 cells stably expressing the human serotonin receptor of interest.

  • Cell culture medium.

  • 96-well black, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 6-methoxy-1-indanamine hydrochloride.

  • Known serotonin receptor agonist (e.g., serotonin) and antagonist (e.g., ketanserin for 5-HT₂A).

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Protocol:

  • Cell Plating: Seed the receptor-expressing cells into 96-well black, clear-bottom plates and incubate overnight.

  • Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. b. Aspirate the culture medium and add the dye loading buffer to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of 6-methoxy-1-indanamine hydrochloride, control agonist, and antagonist in HBSS.

  • Assay Procedure: a. Place the dye-loaded cell plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Inject the test compound or control solutions into the wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis:

    • For Agonist Activity: Measure the peak fluorescence intensity after compound addition. Plot the change in fluorescence against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ value.

    • For Antagonist Activity: Pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. Measure the inhibition of the agonist-induced calcium flux and calculate the IC₅₀ value.

Serotonin Receptor Functional Assay (cAMP for Gs/Gi-Coupled Receptors)

This assay measures the modulation of cyclic AMP (cAMP) levels following the activation of Gs-coupled (cAMP increase) or Gi-coupled (cAMP decrease) serotonin receptors.

Materials:

  • CHO or HEK293 cells stably expressing the human serotonin receptor of interest.

  • Cell culture medium.

  • 96-well cell culture plates.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).

  • 6-methoxy-1-indanamine hydrochloride.

  • Known serotonin receptor agonist and antagonist.

  • Forskolin (for Gi-coupled receptor assays).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Protocol:

  • Cell Plating: Seed the receptor-expressing cells into 96-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 6-methoxy-1-indanamine hydrochloride and control compounds in stimulation buffer (provided with the cAMP assay kit or a suitable buffer containing a PDE inhibitor).

  • Assay Procedure: a. Aspirate the culture medium and add the stimulation buffer containing the test compounds. b. For Gs-coupled receptors: Incubate for a defined period (e.g., 30 minutes) at 37°C. c. For Gi-coupled receptors: Pre-incubate with the test compounds, then add forskolin to stimulate cAMP production, and incubate for a further defined period. d. Lyse the cells and perform the cAMP measurement according to the instructions of the chosen assay kit.

  • Data Analysis:

    • For Gs Agonist: Quantify the increase in cAMP and determine the EC₅₀ value.

    • For Gi Agonist: Quantify the inhibition of forskolin-stimulated cAMP production and determine the EC₅₀ value.

    • For Antagonist Activity: Pre-incubate with the test compound before adding a known agonist and measure the inhibition of the agonist effect to determine the IC₅₀ value.

Application Notes and Protocols for 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists for 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. The following protocols and application notes are primarily based on research conducted with its parent compound, 1-(R)-aminoindan , the major active metabolite of the anti-Parkinsonian drug Rasagiline.[1][2] Due to structural similarities, these methodologies are expected to be highly relevant for investigating the neuroprotective potential of this compound. Researchers should optimize these protocols for the specific compound.

Introduction

This compound is a promising compound for neurodegenerative disease research, particularly in the context of Parkinson's disease (PD) and Alzheimer's disease (AD). Its structural relationship to 1-(R)-aminoindan suggests potential neuroprotective properties.[1][2] 1-(R)-aminoindan has been shown to exert neuroprotective effects through anti-apoptotic and antioxidant mechanisms.[2] These application notes provide a framework for evaluating the therapeutic potential of this compound in established in vitro and in vivo models of neurodegeneration.

Section 1: In Vitro Neuroprotection Assays

Cell Line Models

Human neuroblastoma cell lines, such as SH-SY5Y, are widely used for in vitro neurotoxicity and neuroprotection studies due to their neuronal characteristics.[3][4][5] These cells can be differentiated to exhibit a more mature neuronal phenotype, making them suitable for modeling neurodegenerative processes.

Experimental Objective

To assess the protective effects of this compound against neurotoxin-induced cell death in a neuronal cell line.

Key Experimental Protocols

1.3.1. Induction of Neurotoxicity

A common method to model Parkinson's disease in vitro is by using the neurotoxin 6-hydroxydopamine (6-OHDA). 6-OHDA is selectively taken up by dopaminergic neurons and induces oxidative stress, leading to apoptosis.[6]

  • Protocol: 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 2 hours.

    • Introduce 6-OHDA to the culture medium at a final concentration of 50-100 µM to induce neuronal damage.

    • Incubate for 24 hours before assessing cell viability.

1.3.2. Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Protocol: MTT Assay

    • After the 24-hour incubation with the neurotoxin and test compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Expected Quantitative Data

The results of the cell viability assays can be summarized in a table to compare the protective effects of different concentrations of the test compound.

Treatment GroupConcentrationCell Viability (% of Control)
Control (Vehicle)-100 ± 5.0
6-OHDA50 µM52 ± 4.5
6-OHDA + Compound1 µM65 ± 5.1
6-OHDA + Compound10 µM78 ± 4.8
6-OHDA + Compound50 µM91 ± 5.3

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed SH-SY5Y cells adhere Allow cells to adhere (24h) start->adhere pretreat Pre-treat with 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl adhere->pretreat toxin Induce neurotoxicity with 6-OHDA pretreat->toxin incubate Incubate (24h) toxin->incubate mtt Perform MTT assay incubate->mtt data Analyze cell viability data mtt->data

In Vitro Neuroprotection Experimental Workflow

Section 2: In Vivo Neurodegenerative Disease Models

Animal Models

Rodent models are crucial for evaluating the in vivo efficacy of potential neuroprotective agents. The unilateral 6-OHDA lesion model in rats or mice is a widely accepted model for Parkinson's disease.[7][8][9] Another common model for PD is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice.[10][11]

Experimental Objective

To determine if this compound can mitigate motor deficits and protect dopaminergic neurons in a rodent model of Parkinson's disease.

Key Experimental Protocols

2.3.1. Unilateral 6-OHDA Lesion Model in Rats

  • Protocol: Stereotaxic Surgery and Drug Administration

    • Anesthetize adult male Wistar rats and place them in a stereotaxic frame.

    • Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the right medial forebrain bundle.[12]

    • Administer this compound via a suitable route (e.g., intraperitoneal injection or oral gavage) daily, starting 24 hours after surgery, for a period of 2-4 weeks.

    • Include a vehicle-treated control group and a sham-operated group.

2.3.2. Behavioral Assessment (Apomorphine-Induced Rotational Behavior)

Apomorphine, a dopamine agonist, induces contralateral rotations in rats with unilateral dopamine depletion. A reduction in rotations indicates a therapeutic effect.[12]

  • Protocol: Rotational Behavior Test

    • Two weeks after the 6-OHDA lesion, administer apomorphine (0.5 mg/kg, s.c.).

    • Place the rat in a circular test arena and record the number of full contralateral rotations over a 30-minute period.

    • Compare the number of rotations between the treated and vehicle control groups.

Expected Quantitative Data
Treatment GroupDose (mg/kg)Apomorphine-Induced Rotations (rotations/30 min)
Sham-5 ± 2
6-OHDA + Vehicle-150 ± 25
6-OHDA + Compound5110 ± 20
6-OHDA + Compound1075 ± 15

Note: Data are hypothetical and for illustrative purposes only.

Visualization of Signaling Pathway

The neuroprotective effects of 1-(R)-aminoindan, and likely its derivatives, are associated with the modulation of apoptotic pathways.

Signaling_Pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Neurotoxin Neurotoxin (e.g., 6-OHDA) Bax Bax (Pro-apoptotic) Neurotoxin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Neurotoxin->Bcl2 Downregulates Compound 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl Compound->Bax Downregulates Compound->Bcl2 Upregulates Survival Neuronal Survival Compound->Survival Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->Survival

Proposed Neuroprotective Signaling Pathway

Section 3: Considerations for Alzheimer's Disease Models

While the primary focus for aminoindan derivatives has been on Parkinson's disease, there is emerging interest in their potential for Alzheimer's disease. The 6-methoxy-indanone scaffold has been investigated for its ability to bind to β-amyloid plaques.[13]

Potential Applications
  • In Vitro: Assess the ability of this compound to inhibit Aβ aggregation and protect against Aβ-induced toxicity in neuronal cultures.

  • In Vivo: Evaluate the compound in transgenic mouse models of Alzheimer's disease (e.g., APP/PS1 mice) to assess its effects on plaque load, neuroinflammation, and cognitive deficits (e.g., using the Morris water maze).

Visualization of Logical Relationship

AD_Logic Compound 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl Amyloid β-Amyloid Plaques Compound->Amyloid May inhibit aggregation Neuroinflammation Neuroinflammation Compound->Neuroinflammation May reduce Neuronal_Death Neuronal Death Compound->Neuronal_Death May protect against Amyloid->Neuroinflammation Neuroinflammation->Neuronal_Death Cognitive_Decline Cognitive Decline Neuronal_Death->Cognitive_Decline

Potential Therapeutic Logic in Alzheimer's Disease

Conclusion

The protocols and data presented here, derived from studies on the closely related and well-researched compound 1-(R)-aminoindan, provide a solid foundation for investigating the neuroprotective properties of this compound. Researchers are encouraged to adapt and optimize these methods to thoroughly characterize the therapeutic potential of this novel compound in the context of neurodegenerative diseases. The presence of the 6-methoxy group may influence the compound's blood-brain barrier permeability, target binding affinity, and metabolic stability, warranting specific investigation.

References

Application Notes and Protocols for the Quantification of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a key chemical intermediate in pharmaceutical synthesis. Accurate and precise quantification of this compound is critical for ensuring the quality, efficacy, and safety of the final drug product. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), including method validation parameters as per the International Council for Harmonisation (ICH) guidelines.

Analytical Methodologies

A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its robustness and suitability for polar compounds like amine hydrochlorides. Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity, particularly for volatile and thermally stable analytes, though derivatization may be required.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is designed for the routine quantification of this compound in bulk drug substance and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffer solution (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 3.0 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: For bulk drug substance, prepare a solution of approximately 1 mg/mL in the mobile phase. For formulated products, an extraction or dissolution step may be necessary, followed by dilution to fall within the calibration range.

3. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines.[1] Key validation parameters are summarized in the table below.

Quantitative Data Summary for HPLC Method

Validation ParameterResult
Linearity (R²) > 0.999
Range 1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Specificity No interference from placebo or degradation products
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method provides high selectivity and is suitable for trace-level quantification and impurity profiling. A derivatization step is included to improve the volatility and chromatographic properties of the amine.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

2. Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable organic solvent (e.g., methanol or dichloromethane) and subject them to the derivatization procedure.

3. Method Validation: The GC-MS method should also be validated for its intended purpose.

Quantitative Data Summary for GC-MS Method

Validation ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 20 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantitation (LOQ) 0.06 µg/mL
Specificity High specificity confirmed by mass spectral data

Visualized Workflows

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Prepare Working Standards Standard->Dilute_Std Sample Prepare Sample Solution Dilute_Sample Dilute Sample Sample->Dilute_Sample Inject Inject into HPLC Dilute_Std->Inject Dilute_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 215 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for the quantification of 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl by RP-HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Std Prepare Standard Solution Dry Evaporate to Dryness Prep_Std->Dry Prep_Sample Prepare Sample Solution Prep_Sample->Dry Derivatize Add Derivatizing Agent (BSTFA) & Heat at 70°C Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (DB-5ms Column) Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for the quantification of 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl by GC-MS.

Conclusion

The presented RP-HPLC and GC-MS methods are suitable for the accurate and precise quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Rigorous method validation in accordance with ICH guidelines is essential to ensure the reliability of the generated data.

References

Application Notes and Protocols for 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage and handling of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride powder. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundLookChem
CAS Number 103028-80-4LookChem
Molecular Formula C₁₀H₁₄ClNOLookChem
Molecular Weight 199.68 g/mol LookChem
Appearance Pale-yellow to Yellow-brown Liquid (free base)Sigma-Aldrich
Boiling Point 301.4 °C at 760 mmHg (free base)LookChem
Flash Point 136.1 °C (free base)LookChem
Vapor Pressure 0.000789 mmHg at 25°C (free base)LookChem
Purity Typically available as >95%LookChem

Storage and Handling Protocols

Due to the likely hygroscopic and air-sensitive nature of amine hydrochloride salts, the following storage and handling procedures are recommended to prevent degradation.

Storage
  • Short-term Storage: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere is recommended. Room temperature is generally acceptable for short periods.

  • Long-term Storage: For long-term stability, store in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • Protection from Moisture: The compound is expected to be hygroscopic.[1] Use of a desiccant is recommended for storage outside of a controlled atmosphere.

  • Protection from Light: Store in an amber vial or a light-blocking container to prevent potential photodegradation.

Handling
  • Inert Atmosphere: All handling of the powder should ideally be performed in an inert atmosphere, such as a glove box or under a stream of inert gas.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Weighing: To prevent moisture absorption, weigh the powder quickly in a low-humidity environment. For precise measurements, weighing should be done within a glove box.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid using the same tools for different chemicals to prevent cross-contamination.

Experimental Protocols

Detailed experimental protocols for specific applications of this compound are not widely published. However, the following general protocols for preparing solutions and assessing stability can be adapted.

Preparation of Stock Solutions

This protocol outlines a general procedure for preparing a stock solution for use in in vitro or in vivo studies.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water, DMSO, ethanol)

  • Sterile vials

  • Calibrated balance

  • Spatula

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • In an inert atmosphere, weigh the required amount of the hydrochloride powder.

  • Transfer the powder to a sterile vial.

  • Add the desired volume of solvent to the vial.

  • Cap the vial tightly and vortex until the powder is completely dissolved.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C for long-term storage) in a tightly sealed, light-protected container.

General Protocol for Stability Assessment

This protocol provides a framework for assessing the stability of the compound under various conditions.

Equipment:

  • HPLC or LC-MS system

  • Environmental chambers (for controlled temperature and humidity)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent.

  • Aliquot the stock solution into several vials.

  • Expose the vials to different conditions (e.g., various temperatures, humidity levels, light intensities).

  • At specified time points, analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound and identify any degradation products.

  • Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

Safety Precautions

  • Hazard Statements: The free base is classified as harmful if swallowed (H302).

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P330: Rinse mouth.

    • P501: Dispose of contents/container in accordance with local regulations.

  • First Aid:

    • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of skin contact: Wash with plenty of soap and water.

    • If inhaled: Move person into fresh air.

Visualizations

Storage_and_Handling_Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store in Cool, Dry, Dark Place Inspect->Store Inert Under Inert Atmosphere (e.g., Argon) Store->Inert Desiccator Use Desiccator Store->Desiccator Glovebox Transfer to Glovebox Store->Glovebox For Use Weigh Weigh Powder Glovebox->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Solution_Preparation start Start weigh Weigh Compound in Inert Atmosphere start->weigh end End dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex store Store Solution at -20°C or -80°C vortex->store store->end

References

Preparation of Stock Solutions of 6-Methoxy-1-Indanamine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the preparation of stock solutions of 6-methoxy-1-indanamine hydrochloride. It includes essential information on the physicochemical properties, solubility, and safe handling of this compound. The provided protocols are intended to guide researchers in preparing accurate and stable stock solutions for use in various experimental settings.

Introduction

6-Methoxy-1-indanamine hydrochloride is a chemical compound belonging to the aminoindane class. Compounds in this class are recognized for their pharmacological activities, including potential as monoamine oxidase (MAO) inhibitors. Accurate preparation of stock solutions is a critical first step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results. This document outlines the necessary procedures for the proper handling, storage, and preparation of stock solutions of 6-methoxy-1-indanamine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of 6-methoxy-1-indanamine hydrochloride is presented in Table 1. This information is essential for accurate calculations and preparation of solutions.

Table 1: Physicochemical Properties of 6-Methoxy-1-Indanamine Hydrochloride

PropertyValueReference
Chemical Name 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride[1]
CAS Number 103028-80-4[1]
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance Solid (form may vary)
Purity ≥95% (typical)

Safety and Handling

6-Methoxy-1-indanamine hydrochloride should be handled with care in a laboratory setting. Adherence to standard safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound and its solutions.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration. Stock solutions should be stored at -20°C or -80°C to ensure stability.

Solubility Data

Table 2: Recommended Solvents for Stock Solution Preparation

SolventAnticipated SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for high concentration primary stocks.
Ethanol SolubleAn alternative to DMSO for primary stock solutions.
Water Sparingly SolubleNot recommended for high concentration primary stocks. Aqueous solutions should be prepared by diluting a primary stock in an organic solvent.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of 6-methoxy-1-indanamine hydrochloride in DMSO.

Materials:

  • 6-Methoxy-1-indanamine hydrochloride (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of 6-methoxy-1-indanamine hydrochloride (MW = 199.68 g/mol ) is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 199.68 g/mol x 1000 mg/g = 1.9968 mg

  • Weigh the compound:

    • Carefully weigh out approximately 2 mg of 6-methoxy-1-indanamine hydrochloride using an analytical balance and transfer it to a microcentrifuge tube or vial. Record the exact weight.

  • Add solvent:

    • Based on the exact weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 199.68 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of DMSO to the tube containing the compound.

  • Dissolve the compound:

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Preparation of Working Solutions

For most biological assays, the high concentration DMSO stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer (e.g., PBS, cell culture medium).

Important Considerations:

  • The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

  • Prepare working solutions fresh on the day of the experiment from the frozen stock.

  • When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer and mix immediately to prevent precipitation of the compound.

Application: Monoamine Oxidase Inhibition

Aminoindane derivatives have been investigated for their ability to inhibit monoamine oxidases (MAOs), enzymes that are crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[3][][5][6] Inhibition of MAO-B, in particular, is a therapeutic strategy for Parkinson's disease.[7] The structurally related compound, rasagiline, is a known irreversible inhibitor of MAO-B.[7]

The following diagram illustrates the general workflow for assessing the MAO inhibitory activity of 6-methoxy-1-indanamine hydrochloride.

MAO_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare Serial Dilutions in Assay Buffer stock->working incubation Incubate Compound with Enzyme working->incubation enzyme MAO Enzyme (MAO-A or MAO-B) enzyme->incubation substrate Substrate (e.g., kynuramine) reaction Initiate Reaction with Substrate substrate->reaction incubation->reaction detection Measure Product Formation (Fluorometric/Colorimetric) reaction->detection plot Plot % Inhibition vs. Concentration detection->plot ic50 Calculate IC50 Value plot->ic50

Workflow for determining the in vitro MAO inhibitory activity.

The following diagram depicts the simplified signaling pathway of monoamine oxidase (MAO) and its inhibition.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_enzyme Mitochondrial Outer Membrane cluster_post Post-Enzymatic Action monoamine Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) mao Monoamine Oxidase (MAO) monoamine->mao Degradation metabolites Inactive Metabolites mao->metabolites inhibitor 6-Methoxy-1-indanamine Hydrochloride inhibitor->mao Inhibition

Simplified diagram of MAO inhibition.

References

In Vivo Studies with 6-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride in Rodent Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific In Vivo Studies

Following a comprehensive review of publicly available scientific literature, no specific in vivo studies utilizing 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in rodent models were identified. Consequently, detailed application notes, experimental protocols, and quantitative data for this particular compound are not available at this time.

While research has been conducted on structurally related aminoindan derivatives, the specific substitution pattern of a methoxy group at the 6-position of the indan ring in conjunction with an amine at the 1-position has not been the subject of published in vivo animal studies.

Research Context of Structurally Related Compounds

Investigations into analogous compounds, particularly other methoxy-substituted aminoindans, have primarily focused on their neuropharmacological properties. For instance, derivatives of 2,3-dihydro-1H-inden-1-amine have been explored as potential monoamine oxidase B (MAO-B) inhibitors.[1][2] Inhibition of MAO-B is a therapeutic strategy in the management of Parkinson's disease.

Studies on compounds such as N-methyl-5-methoxy-1-indanamine in mice have suggested the importance of the position of the methoxy group and the substituent on the amine for biological activity. Furthermore, research on 5-methoxy-6-methyl-2-aminoindan in rats has indicated effects on the serotonergic system, similar to psychoactive substances like MDMA, but without the associated neurotoxicity.

It is important to emphasize that these findings pertain to structurally distinct molecules. The biological activity, efficacy, and safety profile of this compound could differ significantly.

Future Directions and Hypothetical Experimental Design

Should researchers wish to investigate the in vivo properties of this compound, a logical starting point would be to design studies based on the profiles of related compounds. A hypothetical experimental workflow for initial screening in a rodent model is proposed below. This workflow is intended as a conceptual guide and would require substantial refinement based on preliminary in vitro characterization of the compound.

G cluster_0 Preclinical In Vivo Workflow cluster_1 Data Analysis A Compound Synthesis and Purification B Acute Toxicity Study (e.g., LD50 determination in mice) A->B C Pharmacokinetic Profiling (Route: IV, PO, IP) (Species: Rat) B->C D Preliminary Behavioral Screen (e.g., Open Field, Rotarod) C->D E Target Engagement Study (e.g., MAO-B inhibition assay ex vivo) D->E F Efficacy Model (e.g., MPTP-induced Parkinson's model) E->F G Data Compilation and Statistical Analysis F->G

Caption: Hypothetical workflow for the initial in vivo evaluation of a novel psychoactive compound.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for the investigation of this compound in rodent models.

Acute Toxicity Assessment

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

Animal Model: Male and female Swiss Webster mice (8-10 weeks old).

Methodology:

  • House animals in standard conditions with ad libitum access to food and water.

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Administer the compound via intraperitoneal (IP) injection at escalating doses to different groups of mice (n=5 per group).

  • Monitor animals continuously for the first 4 hours and then at regular intervals for up to 14 days.

  • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions or mortality.

  • Perform a gross necropsy on all animals at the end of the study.

Open Field Test for Locomotor Activity

Objective: To assess the effect of the compound on spontaneous locomotor activity and anxiety-like behavior.

Animal Model: Male Sprague-Dawley rats (250-300 g).

Methodology:

  • Acclimate rats to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle via the chosen route (e.g., IP or oral gavage).

  • After a predetermined pretreatment time, place the rat in the center of an open field apparatus (e.g., a 100 cm x 100 cm arena).

  • Record the animal's activity for 15-30 minutes using an automated tracking system.

  • Analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Conclusion

While the provided information offers a framework for the potential investigation of this compound, it is crucial to reiterate the current absence of specific in vivo data for this compound. Any future research should be preceded by thorough in vitro characterization to inform dose selection and potential therapeutic targets. The development of detailed application notes and robust protocols is contingent upon the generation of primary research data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-1-Indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 6-methoxy-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 6-methoxy-1-indanone?

A1: The most prevalent method for synthesizing 6-methoxy-1-indanone is the intramolecular Friedel-Crafts acylation of a 3-(3-methoxyphenyl)propanoic acid derivative. This is typically achieved by treating 3-(3-methoxyphenyl)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA), or by converting the carboxylic acid to its corresponding acid chloride followed by cyclization using a Lewis acid like aluminum chloride (AlCl₃).

Q2: What are the primary side reactions to be aware of during the synthesis of 6-methoxy-1-indanone?

A2: The major side reaction is the formation of regioisomers, particularly 4-methoxy-1-indanone. The directing effect of the methoxy group on the aromatic ring can lead to cyclization at the ortho position (C2) in addition to the desired para position (C6). The ratio of these isomers is highly dependent on the reaction conditions, especially the type and concentration of the acid catalyst.[1] Other potential side reactions include intermolecular acylation, leading to polymeric byproducts, and incomplete reaction.

Q3: How can I minimize the formation of the 4-methoxy-1-indanone regioisomer?

A3: The regioselectivity of the intramolecular Friedel-Crafts acylation is sensitive to the reaction conditions. The choice of catalyst and solvent can significantly influence the outcome. For instance, in related indanone syntheses, the concentration of polyphosphoric acid (P2O5 content) has been shown to dramatically switch the regioselectivity.[1] Experimenting with different Lewis acids or Brønsted acids, as well as optimizing the reaction temperature and time, can help favor the formation of the desired 6-methoxy isomer.

Q4: I am observing a significant amount of an oily byproduct along with my crystalline 6-methoxy-1-indanone. What is it likely to be?

A4: The oily byproduct is often the undesired regioisomer, 4-methoxy-1-indanone. In analogous syntheses of substituted indanones, it has been noted that one regioisomer may be a crystalline solid while the other is an oil at room temperature, facilitating separation by recrystallization.[2]

Q5: Are there any specific impurities that can arise from the starting materials?

A5: Yes, impurities in the 3-(3-methoxyphenyl)propanoic acid starting material can lead to corresponding side products. For example, if the precursor contains isomers (e.g., 3-(2-methoxyphenyl)propanoic acid or 3-(4-methoxyphenyl)propanoic acid), these will cyclize to form their respective indanone isomers. It is crucial to use highly pure starting materials to avoid a complex mixture of products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 6-Methoxy-1-Indanone - Incomplete reaction. - Suboptimal reaction temperature or time. - Deactivation of the catalyst. - Formation of soluble side products lost during workup.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize the reaction temperature and time. - Ensure anhydrous conditions, as water can deactivate Lewis acid catalysts. - Analyze the aqueous and organic layers after workup to identify any lost product.
Presence of Multiple Isomers in the Product Mixture - Lack of regioselectivity in the Friedel-Crafts cyclization. - Isomeric impurities in the starting material.- Vary the catalyst and solvent system. The concentration of PPA can be a critical factor in controlling regioselectivity.[1] - Purify the starting 3-(3-methoxyphenyl)propanoic acid by recrystallization or chromatography before cyclization.
Formation of Polymeric Byproducts - Intermolecular Friedel-Crafts acylation is competing with the intramolecular cyclization. - High reaction concentration.- Perform the reaction under high dilution conditions to favor the intramolecular pathway. - Add the substrate slowly to the heated catalyst mixture.
Difficulty in Purifying the Final Product - The desired product and a major side product (e.g., a regioisomer) have similar physical properties. - The presence of starting material in the final product.- Attempt fractional crystallization from different solvent systems. - Utilize column chromatography (e.g., silica gel) with a carefully selected eluent system to separate the isomers. - Ensure the reaction has gone to completion to avoid contamination with starting material.

Experimental Protocols

Synthesis of 6-Methoxy-1-Indanone via Polyphosphoric Acid (PPA) Catalyzed Cyclization

This protocol is a representative procedure for the synthesis of 6-methoxy-1-indanone.

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid. Heat the PPA to approximately 80-90 °C with stirring.

  • Slowly add 3-(3-methoxyphenyl)propanoic acid to the hot PPA.

  • Continue stirring the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 6-methoxy-1-indanone by recrystallization from ethanol.

Data Presentation

Product/Side Product Typical Yield/Percentage Physical Appearance Purification Method
6-Methoxy-1-indanone 70-90%Crystalline solidRecrystallization
4-Methoxy-1-indanone 5-20%Often an oilColumn Chromatography, Fractional Crystallization
Polymeric Byproducts <5%Tarry residueRemoved during workup and purification

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reaction 3_methoxy_phenylpropanoic_acid 3-(3-Methoxyphenyl)propanoic Acid 6_methoxy_1_indanone 6-Methoxy-1-indanone 3_methoxy_phenylpropanoic_acid->6_methoxy_1_indanone PPA or AlCl3/SOCl2 4_methoxy_1_indanone 4-Methoxy-1-indanone 3_methoxy_phenylpropanoic_acid->4_methoxy_1_indanone PPA or AlCl3/SOCl2

Caption: Reaction pathway for the synthesis of 6-methoxy-1-indanone and the formation of its primary regioisomeric side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_isomers Check for Isomers (NMR, GC-MS) start->check_isomers check_completion Check Reaction Completion (TLC) check_isomers->check_completion No/Minor Isomers purify_sm Purify Starting Material check_isomers->purify_sm Isomers Present optimize_conditions Optimize Catalyst/Solvent/ Temperature check_isomers->optimize_conditions Isomers Present increase_time Increase Reaction Time/ Temperature check_completion->increase_time Incomplete column_chromatography Purify by Column Chromatography check_completion->column_chromatography Complete

Caption: A troubleshooting workflow for addressing low yields and product impurities in the synthesis of 6-methoxy-1-indanone.

References

Technical Support Center: N-Alkylation of 2,3-dihydro-1H-inden-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the N-alkylation of 2,3-dihydro-1H-inden-1-amine and its derivatives.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the N-alkylation process, particularly via reductive amination, a prevalent and effective method.

Q1: Why is my reaction yield consistently low?

A1: Low yields can stem from several factors. Key areas to investigate include:

  • Reagent Quality: The purity of the amine, aldehyde/ketone, and particularly the reducing agent is critical. Sodium triacetoxyborohydride (STAB) is sensitive to moisture and should be handled in a dry environment.

  • Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions. A slight excess (1.1-1.5 equivalents) of the carbonyl compound and reducing agent is often optimal.

  • Reaction Temperature: Most reductive aminations of indanamines proceed well at room temperature. However, for less reactive carbonyls, gentle heating (40-50°C) may be required. Conversely, excessive heat can cause reagent decomposition.

  • pH of the Reaction: The formation of the iminium ion intermediate is pH-dependent. For many reactions involving STAB, the acetic acid present in the reagent is sufficient. If using other borohydrides, adding a catalytic amount of acetic acid can be beneficial.

Q2: I am observing significant amounts of dialkylated by-product. How can I prevent this?

A2: The formation of a tertiary amine (dialkylation) is a common side reaction. To minimize it:

  • Control Stoichiometry: Avoid a large excess of the alkylating agent (aldehyde/ketone). Use a ratio close to 1:1 (amine:carbonyl).

  • Slow Addition: Add the reducing agent portion-wise to the mixture of the amine and carbonyl. This keeps the concentration of the newly formed secondary amine low, reducing its chance to react further.

  • Choice of Reducing Agent: Use a less reactive or sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over more reactive agents like sodium cyanoborohydride (NaBH₃CN) as it is less likely to reduce the carbonyl starting material directly and is effective under mildly acidic conditions which favor iminium ion formation.

Q3: My starting amine is not fully consumed, even after extended reaction times. What should I do?

A3: Incomplete conversion often points to issues with reaction activation or reagent stability.

  • Check Reducing Agent Activity: The reducing agent may have degraded due to improper storage (exposure to moisture). Use a fresh batch of the reagent.

  • Solvent Choice: The reaction should be conducted in a suitable aprotic solvent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are most common. Tetrahydrofuran (THF) can also be used. Ensure the solvent is anhydrous.

  • Activate Imine Formation: For sterically hindered or electron-poor ketones/aldehydes, pre-stirring the amine and carbonyl compound for 30-60 minutes before adding the reducing agent can increase the concentration of the imine/iminium intermediate, leading to a more efficient reduction.

Q4: How do I effectively purify the final N-alkylated indanamine product?

A4: Purification strategies depend on the nature of the product and impurities.

  • Aqueous Work-up: A standard acidic/basic work-up is often effective. Quench the reaction with an aqueous base (like NaHCO₃ or NaOH) to neutralize any remaining acid and decompose the boron by-products. Extract the product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Column Chromatography: If the work-up does not yield a pure product, silica gel column chromatography is the standard method. A gradient elution system, often starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product from starting materials and by-products.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

Data Summary: Optimizing Reaction Conditions

The following table summarizes typical reaction conditions for the reductive amination of 1-aminoindan with various aldehydes, highlighting the impact on product yield.

EntryAldehyde (Equivalents)Reducing Agent (Equivalents)SolventTime (h)Yield (%)
1Benzaldehyde (1.2)NaBH(OAc)₃ (1.5)DCE1292%
2Isobutyraldehyde (1.2)NaBH(OAc)₃ (1.5)DCM1688%
3Cyclohexanecarboxaldehyde (1.2)NaBH(OAc)₃ (1.5)DCE1495%
4Benzaldehyde (1.2)NaBH₃CN (1.5) + AcOH (cat.)MeOH1285%
5Isobutyraldehyde (2.0)NaBH(OAc)₃ (2.0)DCE1275% (Note: Increased dialkylation observed)

Data is representative and compiled for illustrative purposes.

Optimized Experimental Protocol: Reductive Amination

This protocol details a standard procedure for the N-alkylation of 2,3-dihydro-1H-inden-1-amine with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • 2,3-dihydro-1H-inden-1-amine

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reactant Setup: To a dry round-bottom flask under an inert atmosphere, add 2,3-dihydro-1H-inden-1-amine (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10-15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography if necessary.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in optimizing N-alkylation reactions.

G start_node Start: N-Alkylation Reaction process_node_1 1. Reactant Mixing start_node->process_node_1 Combine Amine + Carbonyl in Anhydrous Solvent process_node process_node decision_node decision_node outcome_node outcome_node bad_outcome_node bad_outcome_node process_node_2 2. Initiate Reduction process_node_1->process_node_2 Add Reducing Agent (e.g., NaBH(OAc)3) process_node_3 3. Reaction Monitoring process_node_2->process_node_3 Stir at RT, Monitor (TLC/LC-MS) decision_node_1 Complete Conversion? process_node_3->decision_node_1 Reaction Complete? process_node_4 4. Quench & Work-up decision_node_1->process_node_4 Yes bad_outcome_node_1 Incomplete Conversion decision_node_1->bad_outcome_node_1 No process_node_5 5. Concentrate process_node_4->process_node_5 Concentrate decision_node_2 Sufficient Purity? process_node_5->decision_node_2 Product Pure? outcome_node_1 Final Product decision_node_2->outcome_node_1 Yes process_node_6 6. Purification decision_node_2->process_node_6 No process_node_6->outcome_node_1 G cluster_low_yield Problem: Low Yield cluster_side_product Problem: Side Products problem_node problem_node cause_node cause_node solution_node solution_node p1 Low Yield c1_1 Poor Reagent Quality p1->c1_1 c1_2 Sub-optimal Temp. p1->c1_2 c1_3 Incorrect Stoichiometry p1->c1_3 s1_1 Use fresh, anhydrous reagents c1_1->s1_1 Solution s1_2 Adjust temp (RT is typical) c1_2->s1_2 Solution s1_3 Use slight excess of carbonyl/ reducing agent (1.1-1.5 eq) c1_3->s1_3 Solution p2 Dialkylation Observed c2_1 High Carbonyl Conc. p2->c2_1 c2_2 Reactive Reducing Agent p2->c2_2 s2_1 Use ~1:1 (Amine:Carbonyl) ratio; Slow addition of reducing agent c2_1->s2_1 Solution s2_2 Use milder agent (NaBH(OAc)3) c2_2->s2_2 Solution

Technical Support Center: Synthesis of 6-Methoxy-1-indanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-methoxy-1-indanamine hydrochloride, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-methoxy-1-indanamine hydrochloride via reductive amination of 6-methoxy-1-indanone.

Issue 1: Low or No Product Yield

Question: My reductive amination of 6-methoxy-1-indanone is resulting in a low yield of 6-methoxy-1-indanamine hydrochloride. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reductive amination of 6-methoxy-1-indanone can stem from several factors. A systematic approach to troubleshooting should involve examining the imine formation step, the choice and handling of the reducing agent, and the overall reaction conditions.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation of 6-methoxy-1-indanone with an amine source (e.g., ammonia or an ammonium salt) to form the imine intermediate is a critical equilibrium-driven step.

    • Solution: To drive the equilibrium towards the imine, consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture. For less reactive ketones, pre-forming the imine before the addition of the reducing agent can be beneficial.[1]

  • Suboptimal pH: The pH of the reaction medium is crucial for imine formation. An acidic environment is necessary to protonate the hydroxyl group of the hemiaminal intermediate, facilitating water elimination. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.

    • Solution: The optimal pH for imine formation is typically mildly acidic, in the range of 6-7.[1] The addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial, particularly when using sodium triacetoxyborohydride.[1]

  • Inappropriate Reducing Agent: The choice of reducing agent significantly impacts the reaction's success.

    • Solution: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone, 6-methoxy-1-indanone, to the corresponding alcohol, leading to lower yields of the desired amine.[2][3] Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the iminium ion over the ketone.[1][4][5] NaBH(OAc)₃ is a particularly effective and versatile reagent for a wide range of ketones and is safer to handle than the toxic NaBH₃CN.[1][5]

  • Degradation of Reducing Agent: Borohydride-based reducing agents can be sensitive to moisture and acidic conditions.

    • Solution: Ensure that the reducing agent is fresh and has been stored under anhydrous conditions. When using a stronger reducing agent like NaBH₄, it is often best to add it after the imine has had sufficient time to form.[1]

  • Steric Hindrance: While 6-methoxy-1-indanone is not exceptionally hindered, steric factors can still play a role, potentially slowing down the reaction.

    • Solution: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, this should be done with caution as it can also promote side reactions.

Issue 2: Formation of 6-methoxy-1-indanol as a Major Byproduct

Question: I am observing a significant amount of 6-methoxy-1-indanol in my reaction mixture, reducing the yield of the desired amine. How can I prevent this side reaction?

Answer:

The formation of 6-methoxy-1-indanol is a common side reaction resulting from the reduction of the starting ketone, 6-methoxy-1-indanone. This is particularly prevalent when using less selective reducing agents.

Solutions:

  • Switch to a Milder Reducing Agent: As mentioned previously, sodium borohydride (NaBH₄) is capable of reducing both the imine and the starting ketone.[2][3] Switching to a more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is the most effective way to minimize the formation of the alcohol byproduct.[1][4][5] These reagents show a strong preference for reducing the protonated imine (iminium ion) over the ketone.[1]

  • Two-Step Procedure: If you must use NaBH₄, a two-step (or indirect) reductive amination procedure is recommended.[5] First, allow the imine to form completely by stirring 6-methoxy-1-indanone with the amine source, with or without a dehydrating agent. The progress of imine formation can be monitored by techniques like TLC or NMR. Once the ketone has been consumed, the NaBH₄ is added to reduce the imine.

  • Control Reaction Conditions: Ensure that the reaction conditions, particularly pH, are optimized for imine formation rather than ketone reduction. Maintaining a mildly acidic pH (around 6-7) favors the formation of the iminium ion, which is the substrate for the selective reducing agents.[1]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to obtain pure 6-methoxy-1-indanamine hydrochloride. What purification strategies are recommended?

Answer:

Purification of the final product can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to decompose any remaining reducing agent.

  • Acid-Base Extraction: This is a crucial step to separate the basic amine product from non-basic impurities.

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) to a pH greater than 10 to deprotonate the amine.

    • Extract the free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic layer containing the free amine over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Crystallization of the Hydrochloride Salt:

    • Dissolve the crude free amine in a suitable solvent, such as isopropanol or diethyl ether.[6]

    • Add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

    • The use of trialkylsilyl halides, such as trimethylsilyl chloride, in the presence of a protic solvent can also be an effective method for preparing crystalline hydrohalides.[7][8]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to obtain the purified 6-methoxy-1-indanamine hydrochloride.[6] Recrystallization from a suitable solvent system can be performed if further purification is needed.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 6-methoxy-1-indanamine hydrochloride?

A1: The synthesis is typically a one-pot reductive amination of 6-methoxy-1-indanone. The ketone reacts with an amine source (like ammonium chloride or ammonia) to form an imine intermediate, which is then reduced in situ by a reducing agent to the corresponding amine. The final step involves the formation of the hydrochloride salt.

Q2: Which reducing agent is best for this synthesis?

A2: While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations of ketones.[1][4][5] It offers high selectivity for the imine over the ketone, minimizing the formation of the alcohol byproduct, and is safer to handle than sodium cyanoborohydride.[1][5]

Q3: Can I use sodium borohydride (NaBH₄)?

A3: Yes, but with caution. NaBH₄ is a stronger reducing agent and can reduce the starting ketone.[2][3] If using NaBH₄, it is best to employ a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material (6-methoxy-1-indanone), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot (the amine) indicate that the reaction is proceeding. Staining with an appropriate reagent, such as potassium permanganate, can help visualize the spots.

Q5: What is the purpose of adding acetic acid to the reaction?

A5: Acetic acid can serve as a catalyst for imine formation by protonating the hydroxyl group of the hemiaminal intermediate, which facilitates the elimination of water.[1] It is often used in conjunction with sodium triacetoxyborohydride.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Reaction ConditionsAdvantagesDisadvantages
Sodium BorohydrideNaBH₄Methanol, room temperatureCost-effective, readily availableCan reduce the starting ketone, may require a two-step procedure[2][3]
Sodium CyanoborohydrideNaBH₃CNMethanol, pH 6-7Highly selective for imines over ketones, allows for one-pot reactions[1]Highly toxic, generates cyanide waste[1]
Sodium TriacetoxyborohydrideNaBH(OAc)₃1,2-Dichloroethane or THFMild and highly selective, good for a wide range of substrates, less toxic than NaBH₃CN[1][4][5]More expensive than NaBH₄
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Various solvents, requires specialized equipment"Green" reducing agentMay reduce other functional groups, requires pressure equipment

Note: The optimal conditions and yields will vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (One-Pot)

This protocol is a general guideline and may require optimization for the synthesis of 6-methoxy-1-indanamine.

  • To a solution of 6-methoxy-1-indanone (1.0 eq.) and ammonium chloride (1.5 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq.) in portions.

  • If the amine salt is used, a non-nucleophilic base like triethylamine (1.5 eq.) can be added to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-methoxy-1-indanamine.

  • Proceed with purification as described in the "Difficulty in Purifying the Final Product" section.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt

  • Dissolve the crude 6-methoxy-1-indanamine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.[6]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with constant stirring.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.[6]

  • Dry the solid under vacuum to obtain 6-methoxy-1-indanamine hydrochloride.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Product Formation 6_methoxy_1_indanone 6-Methoxy-1-indanone Imine_Intermediate Imine Intermediate 6_methoxy_1_indanone->Imine_Intermediate + Amine_Source Amine Source (e.g., NH4Cl) Amine_Source->Imine_Intermediate Free_Base 6-Methoxy-1-indanamine (Free Base) Imine_Intermediate->Free_Base Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Free_Base Final_Product 6-Methoxy-1-indanamine HCl Free_Base->Final_Product + HCl_Source HCl HCl_Source->Final_Product

Caption: Synthesis pathway for 6-methoxy-1-indanamine hydrochloride.

Troubleshooting_Workflow Start Low Yield of 6-Methoxy-1-indanamine HCl CheckImine Check Imine Formation (TLC, NMR) Start->CheckImine ImineIssue Inefficient Imine Formation? CheckImine->ImineIssue AddDehydrating Add Dehydrating Agent (e.g., Molecular Sieves) ImineIssue->AddDehydrating Yes CheckReducingAgent Evaluate Reducing Agent ImineIssue->CheckReducingAgent No OptimizepH Optimize pH (6-7) with Acetic Acid AddDehydrating->OptimizepH PreformImine Pre-form Imine Before Adding Reducing Agent OptimizepH->PreformImine PreformImine->CheckReducingAgent AgentIssue Using NaBH4? CheckReducingAgent->AgentIssue SwitchAgent Switch to Milder Agent (e.g., NaBH(OAc)3) AgentIssue->SwitchAgent Yes CheckPurity Analyze Product Purity (NMR, LC-MS) AgentIssue->CheckPurity No TwoStep Use Two-Step Procedure SwitchAgent->TwoStep TwoStep->CheckPurity PurityIssue Impure Product? CheckPurity->PurityIssue Purification Perform Acid-Base Extraction & Recrystallization PurityIssue->Purification Yes End Improved Yield and Purity PurityIssue->End No Purification->End

Caption: Troubleshooting workflow for low yield and purity issues.

References

Technical Support Center: 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

As a hydrochloride salt of an organic amine, this compound is generally expected to have better solubility in aqueous solutions compared to its free base form. The protonated amine group increases polarity and facilitates interaction with polar solvents like water. However, the organic indane structure contributes to some lipophilicity, which may limit its solubility in purely aqueous media and allow for some solubility in organic solvents.

Q2: In which common laboratory solvents can I dissolve this compound?

  • Water: Should be a primary solvent to test.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[1]

  • Ethanol: May have limited solubility but can be tested.[1]

It is highly recommended to perform a small-scale solubility test to determine the optimal solvent and concentration for your specific experimental needs.

Q3: How does pH affect the solubility of this compound?

The pH of the solution is a critical factor. As a salt of a weak base and a strong acid, the solution of this compound will be acidic. Lowering the pH further can sometimes decrease solubility due to the common ion effect. Conversely, increasing the pH by adding a base will deprotonate the amine, converting it to the free base form, which is generally less water-soluble and may precipitate out of an aqueous solution.

Q4: What is the recommended procedure for preparing a stock solution?

For cell culture experiments, the final concentration of solvents like DMSO should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[2]

Experimental Protocol: Preparation of a Stock Solution

  • Solvent Selection: Based on small-scale tests, select the most appropriate solvent (e.g., sterile water, DMSO, or a buffer). For cell-based assays, anhydrous, cell culture grade DMSO is often used to prepare a high-concentration stock solution.[1]

  • Weighing: Accurately weigh the desired amount of this compound in a sterile container.

  • Dissolution: Add the chosen solvent to the compound.

  • Enhancing Solubility: If the compound does not dissolve readily, the following techniques can be employed sequentially:

    • Vortexing: Mix the solution vigorously.

    • Sonication: Use an ultrasonic bath to break down any aggregates.

    • Gentle Warming: Briefly warm the solution in a water bath (e.g., to 37°C). Monitor carefully to avoid degradation.

  • Sterilization: If for use in cell culture, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in the dark.

Troubleshooting Guides

Issue 1: The compound is not dissolving in the chosen solvent.

This is a common issue that can often be resolved by systematically adjusting the dissolution conditions.

G start Start: Compound does not dissolve vortex Vortex the solution vigorously start->vortex check_dissolved1 Is the compound dissolved? vortex->check_dissolved1 sonicate Sonicate the solution check_dissolved2 Is the compound dissolved? sonicate->check_dissolved2 warm Gently warm the solution (e.g., 37°C) check_dissolved3 Is the compound dissolved? warm->check_dissolved3 check_dissolved1->sonicate No success Success: Compound is dissolved check_dissolved1->success Yes check_dissolved2->warm No check_dissolved2->success Yes change_solvent Consider a different solvent (e.g., DMSO) check_dissolved3->change_solvent No check_dissolved3->success Yes fail Issue persists: Consult further resources change_solvent->fail

Troubleshooting Workflow for Dissolution Issues
Issue 2: The compound precipitates out of solution after initial dissolution.

Precipitation can occur due to changes in temperature, pH, or solvent concentration, especially when diluting a stock solution into an aqueous buffer.

G start Start: Compound precipitates after dissolution check_temp Was the solution cooled down? start->check_temp re_warm Re-warm the solution gently check_temp->re_warm Yes check_dilution Was a stock solution diluted into a buffer? check_temp->check_dilution No success Success: Compound remains in solution re_warm->success lower_conc Lower the final concentration of the compound check_dilution->lower_conc Yes check_buffer_ph Check the pH of the buffer check_dilution->check_buffer_ph No lower_conc->success adjust_ph Adjust buffer pH if necessary (caution) check_buffer_ph->adjust_ph fail Issue persists: Re-evaluate solvent system adjust_ph->fail

Troubleshooting Workflow for Precipitation Issues

Quantitative Data Summary

Specific quantitative solubility data for this compound in common solvents is not widely available in the public domain. Researchers are advised to perform small-scale solubility tests to determine the solubility limits in their specific experimental setup. A general qualitative solubility profile is provided below.

SolventExpected Qualitative SolubilityNotes
WaterPotentially solubleSolubility may be limited and pH-dependent.
DMSOLikely solubleA common solvent for preparing high-concentration stock solutions of organic molecules.[1]
EthanolPotentially limited solubilityMay require heating or co-solvents.[1]
PBS (Phosphate-Buffered Saline)Potentially soluble, risk of precipitationThe pH and ionic strength of the buffer can affect solubility. Phosphate buffers may cause precipitation with some compounds, especially when mixed with organic solvents.

Signaling Pathway Information

Currently, there is no specific, well-defined signaling pathway directly attributed to this compound in readily available scientific literature. Its structural similarity to precursors of compounds like rasagiline, a monoamine oxidase B (MAO-B) inhibitor, suggests potential applications in neuroscience research.[3] Researchers using this compound are encouraged to investigate its effects within their specific biological context.

References

stability of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in aqueous solutions. The information is based on general principles of amine and aromatic compound chemistry, as specific stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of this compound and how does it affect its solubility?

Q2: What are the likely degradation pathways for this compound in an aqueous solution?

A2: Based on its structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, hydroxylamines, and nitro compounds. The presence of oxygen and metal ions can catalyze this process.

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[1] This can lead to the formation of colored degradants and complex reaction products.

  • Hydrolysis of the Methoxy Group: Although generally stable, the methoxy group on the aromatic ring could potentially undergo hydrolysis to a hydroxyl group under harsh acidic or basic conditions, especially at elevated temperatures.

Q3: How does pH influence the stability of this compound in an aqueous solution?

A3: The stability of the compound is expected to be pH-dependent. In acidic to neutral pH, the amine is protonated, which generally increases its stability against oxidation. In alkaline conditions (pH > pKa), the unprotonated "free base" is more susceptible to oxidation.[2] Extreme pH values (highly acidic or basic) coupled with high temperatures could promote hydrolysis of the methoxy group.

Q4: Should I be concerned about the photostability of my aqueous solutions?

A4: Yes, as an aromatic amine, there is a potential for photodegradation.[1] It is recommended to protect solutions of this compound from light, especially if they are to be stored for extended periods or used in light-sensitive assays. Amber vials or wrapping containers in aluminum foil can provide adequate protection.

Troubleshooting Guides

Issue Possible Cause Recommended Action
Precipitation in aqueous solution The pH of the solution is at or above the pKa of the amine, leading to the formation of the less soluble free base.Adjust the pH of the solution to be well below the estimated pKa (e.g., pH 3-6) using a suitable acidic buffer.
The concentration of the compound exceeds its solubility limit in the chosen aqueous medium.Dilute the solution or consider using a co-solvent if appropriate for the intended experiment.
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the primary amine group, often accelerated by exposure to air (oxygen) or light.Prepare solutions fresh and use them promptly. Degas the solvent before use and store the solution under an inert atmosphere (e.g., nitrogen or argon). Protect the solution from light.
Presence of trace metal ion contaminants that can catalyze oxidation.Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected and compatible with your experimental setup.
Unexpected peaks in analytical chromatograms (e.g., HPLC) Degradation of the compound due to hydrolysis, oxidation, or photolysis.Review the solution preparation and storage conditions (pH, temperature, light exposure). Conduct forced degradation studies to identify potential degradants.
Impurities in the starting material.Verify the purity of the this compound lot being used.
Loss of potency or activity in biological assays Chemical degradation of the compound in the assay medium.Assess the stability of the compound under the specific assay conditions (pH, temperature, incubation time). Prepare stock solutions at a lower pH and dilute into the assay medium immediately before use.

Data Presentation

The following table provides hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound. This data is for exemplary purposes only and may not reflect actual experimental results.

Stress Condition Condition Details Time Hypothetical % Degradation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C24 h< 5%Minor hydrolysis of the methoxy group.
Base Hydrolysis 0.1 M NaOH at 60 °C8 h10-15%Oxidation products, potential hydrolysis of the methoxy group.
Oxidation 3% H₂O₂ at room temperature24 h20-30%Imines, hydroxylamines, N-oxides.
Thermal Degradation 80 °C in aqueous solution (pH 5)48 h< 5%Minimal degradation.
Photodegradation Exposed to UV light (254 nm) at room temperature6 h15-25%Complex mixture of colored degradants.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60 °C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in water.

  • Oxidative Stress:

    • Mix the stock solution with a 6% hydrogen peroxide (H₂O₂) solution in a 1:1 ratio to obtain a final drug concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at various time intervals.

  • Analysis: Analyze the samples immediately by HPLC.

Protocol 3: Photostability Testing
  • Sample Preparation: Prepare two sets of solutions of the compound in transparent vials at a concentration of 0.5 mg/mL in a neutral aqueous buffer (e.g., phosphate buffer, pH 7).

  • Exposure:

    • Place one set of vials in a photostability chamber and expose them to a light source (e.g., UV lamp at 254 nm or a combination of UV and visible light).

    • Wrap the second set of vials (control samples) in aluminum foil and place them in the same chamber to exclude light exposure but maintain the same temperature.

  • Analysis: At predetermined time points, withdraw samples from both sets and analyze by HPLC to compare the degradation profiles.

Visualizations

cluster_workflow Forced Degradation Experimental Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photodegradation Photodegradation Stock Solution->Photodegradation Thermal Stress Thermal Stress Stock Solution->Thermal Stress Analysis Analysis Acid Hydrolysis->Analysis Base Hydrolysis->Analysis Oxidation->Analysis Photodegradation->Analysis Thermal Stress->Analysis

Caption: A typical experimental workflow for forced degradation studies.

cluster_pathway Potential Oxidative Degradation Pathway A Primary Amine (R-NH2) B Imine (R=NH) A->B [O] C Hydroxylamine (R-NHOH) A->C [O] D Nitroso Compound (R-N=O) C->D [O] E Nitro Compound (R-NO2) D->E [O]

Caption: A simplified potential oxidative degradation pathway for a primary amine.

cluster_troubleshooting Troubleshooting Decision Tree for Solution Instability Start Instability Observed (e.g., precipitation, color change) Q1 Is there precipitation? Start->Q1 A1_Yes Adjust pH to < 7 Q1->A1_Yes Yes Q2 Is there discoloration? Q1->Q2 No End Solution Stabilized A1_Yes->End A2_Yes Protect from light and oxygen Q2->A2_Yes Yes Q3 Are there unexpected analytical peaks? Q2->Q3 No A2_Yes->End A3_Yes Review storage conditions (T, pH, light) Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: A troubleshooting decision tree for common stability issues in aqueous solutions.

References

Chiral Separation of Aminoindan Enantiomers: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of aminoindan enantiomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Q: Why am I seeing poor resolution (Resolution < 1.5) or complete co-elution of my aminoindan enantiomers?

A: Poor resolution is a common challenge in chiral separations and can stem from several factors related to your column, mobile phase, or other chromatographic conditions.

Troubleshooting Steps:

  • Verify Chiral Stationary Phase (CSP) Selection: The primary driver of chiral separation is the interaction between your analyte and the CSP. An inappropriate CSP will not provide enantioselectivity.

    • Action: Screen different types of CSPs. For aminoindans, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based phases are often successful.[1][2] Crown ether-based CSPs can also be effective for primary amines.[1][3]

  • Optimize Mobile Phase Composition: The mobile phase composition, including the organic modifier and additives, is critical for achieving selectivity.[4]

    • Action (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).[5]

    • Action (Reversed-Phase): Adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol).

    • Action (Additives): For basic compounds like aminoindan, adding a small amount of a basic modifier (e.g., 0.1% diethylamine - DEA) can improve peak shape and resolution. For acidic mobile phases, an acidic modifier like trifluoroacetic acid (TFA) can be used.[5][6]

  • Adjust Temperature: Temperature can have a complex and significant impact on chiral recognition.

    • Action: Evaluate a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance the subtle interactions required for chiral separation, but higher temperatures can improve peak efficiency.[6] In some cases, temperature changes can even reverse the elution order.[7]

  • Check Column Health: A degraded or contaminated column will exhibit poor performance.

    • Action: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[6]

start Poor or No Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate for aminoindans? start->csp mp Optimize Mobile Phase (Modifier ratio, Additives) csp->mp Yes screen_csp Screen other CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) csp->screen_csp No temp Optimize Temperature (e.g., 15-40°C) mp->temp Partial Improvement end_ok Resolution Achieved mp->end_ok Significant Improvement health Check Column Health (Flush or Replace) temp->health Partial Improvement temp->end_ok Significant Improvement health->end_ok Resolution Restored screen_csp->mp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Excessive Peak Tailing

Q: My aminoindan enantiomer peaks are tailing significantly. What is the cause and how can I fix it?

A: Peak tailing, an asymmetry where the back of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.[6] For a basic compound like aminoindan, this can be due to interactions with acidic residual silanols on silica-based columns.[8]

Troubleshooting Steps:

  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase.[6][9]

    • Action: Dilute your sample (e.g., 1:10 and 1:100) and re-inject. If the peak shape improves, you were overloading the column.

  • Optimize Mobile Phase Additives: Additives can mask active sites on the stationary phase that cause tailing.

    • Action: For aminoindan, which is a basic compound, add a basic modifier like 0.1% DEA to the mobile phase. This will compete with the analyte for the active silanol sites.[6]

  • Check for Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide tubing) can cause peak broadening and tailing.[8][10]

    • Action: Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.005").[8]

  • Evaluate Column Condition: A contaminated guard column or a deteriorating analytical column can lead to tailing.[9]

    • Action: Replace the guard column. If tailing persists, try flushing the analytical column or replacing it if it's old.

start Peak Tailing Observed overload Is the sample concentration too high? start->overload additives Are there secondary interactions with the stationary phase? overload->additives No action_dilute Dilute Sample & Re-inject overload->action_dilute Yes dead_volume Is there extra-column dead volume? additives->dead_volume No action_additives Add Basic Modifier to Mobile Phase (e.g., 0.1% DEA) additives->action_additives Yes column_health Is the column/guard contaminated or old? dead_volume->column_health No action_tubing Check Fittings & Tubing ID dead_volume->action_tubing Yes action_replace Replace Guard/Analytical Column column_health->action_replace Yes end_ok Peak Shape Improved action_dilute->end_ok action_additives->end_ok action_tubing->end_ok action_replace->end_ok

Caption: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q: What are the most common chiral stationary phases (CSPs) for separating aminoindan enantiomers?

A: The most widely used and successful CSPs for chiral amines and amino alcohols like aminoindan fall into two main categories:

  • Polysaccharide-based CSPs: These are derivatives of cellulose and amylose coated or immobilized on a silica support. They offer broad enantioselectivity for a wide range of compounds.[11]

  • Macrocyclic Glycopeptide-based CSPs: These include phases like Teicoplanin, Vancomycin, and Ristocetin A. They are particularly effective for polar and ionic compounds, including underivatized amino acids and amines.[2][12]

Q: How do I select an appropriate mobile phase for my separation?

A: Mobile phase selection depends on the CSP and the desired chromatographic mode.

  • Normal Phase (NP): Typically used with polysaccharide CSPs. The mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[5] The ratio of these solvents is a key parameter for optimization.

  • Reversed-Phase (RP): Often used with macrocyclic glycopeptide CSPs. The mobile phase is a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Polar Organic Mode (POM): This mode uses a mixture of polar organic solvents, such as methanol and acetonitrile, often with acidic and basic additives.[13] It is compatible with many CSP types and is suitable for LC-MS applications.[2][14]

Q: What are the advantages of Supercritical Fluid Chromatography (SFC) for this type of separation?

A: SFC is a powerful technique for chiral separations and offers several advantages over HPLC:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations.[15]

  • Reduced Solvent Consumption: SFC primarily uses compressed CO2, significantly reducing the consumption of organic solvents, making it a "greener" technique.[15]

  • Efficiency: SFC can provide high-efficiency separations, which is beneficial for both analytical and preparative scale purifications.[]

Data & Protocols

Table 1: Comparison of Chiral Stationary Phases for Aminoindan Analogs
Chiral Stationary Phase (CSP) TypeCommon Trade NamesTypical Mobile Phase SystemKey Characteristics
Polysaccharide-based Chiralpak® IA, IB, IC; Chiralcel® OD, OJn-Hexane/Alcohol ± Additive (NP)Broad applicability, high success rate for a wide range of chiral compounds.[17]
Macrocyclic Glycopeptide CHIROBIOTIC® T, V, RACN/MeOH/Acid/Base (POM); Water/Modifier (RP)Excellent for polar and ionizable compounds like underivatized amines.[2]
Crown Ether-based Crownpak® CR-I(+)Methanol/TFAHighly effective for primary amines.[1][3]
Protocol: HPLC Method Development for Aminoindan Enantiomers

This protocol provides a starting point for developing a chiral separation method using a polysaccharide-based CSP in normal phase mode.

1. Sample Preparation:

  • Prepare a stock solution of racemic aminoindan at 1 mg/mL in methanol or ethanol.

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions (Starting Point):

  • Column: Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase: 90:10 (v/v) n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[5]

  • Detection: UV at 215 nm

  • Injection Volume: 5 µL

3. Method Optimization:

  • If resolution is poor: Systematically vary the mobile phase composition. Decrease the percentage of n-Hexane and increase the IPA (e.g., 85:15, 80:20). The choice of alcohol can also be critical; compare results with IPA to those with ethanol.[5]

  • If peaks are tailing: Ensure the basic additive (DEA) is present. You can slightly increase its concentration (e.g., to 0.2%) if necessary.

  • If run time is too long: Increase the flow rate (e.g., to 1.2 or 1.5 mL/min), but monitor the backpressure and resolution.

  • Optimize Temperature: Evaluate the separation at different temperatures (e.g., 15°C and 40°C) to see the effect on selectivity and resolution.[6]

References

avoiding degradation of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the handling, storage, and stability of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a primary aromatic amine, this compound is susceptible to several degradation pathways, primarily:

  • Oxidation: The amine group is prone to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents. This can lead to the formation of colored degradation products, potentially including corresponding aldehydes and carboxylic acids. The free base form of the amine is generally more susceptible to oxidation than the hydrochloride salt.

  • Photodegradation: Aromatic amines are often light-sensitive.[1][2] Exposure to UV or ambient light can provide the energy to initiate degradation reactions.[1][2]

  • Reaction with Carbon Dioxide: In its free base form, the amine can react with atmospheric carbon dioxide to form a carbonate salt.[3]

  • pH-Dependent Degradation: The stability of the compound in solution is highly dependent on pH. In alkaline conditions, the hydrochloride salt can convert to the less stable free amine, increasing its susceptibility to oxidation.[1] Conversely, strongly acidic conditions might catalyze other reactions, although the protonated form is generally more stable against oxidation.[1]

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container (e.g., amber glass vial) under an inert atmosphere (e.g., argon or nitrogen). For optimal shelf life, it is recommended to store it in a cool, dry, and dark place, such as a refrigerator or freezer.

Q3: My solution of this compound has turned yellow/brown. What is the cause?

A3: Discoloration is a common indicator of degradation, most likely due to oxidation.[3] This can be caused by exposure to air, light, or contaminants like trace metal ions that can catalyze oxidative reactions. It is recommended to prepare fresh solutions and use them promptly.

Q4: I am observing a new peak in my HPLC/LC-MS analysis of a stored solution. What could it be?

A4: A new peak likely represents a degradation product. Based on the structure and known degradation pathways of similar compounds like selegiline and rasagiline, potential degradation products could include oxidized species or products of side reactions.[2][4] To identify the unknown peak, further characterization using techniques like mass spectrometry is necessary.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

  • Possible Cause:

    • Incorrect pH: The pH of the solution may be too high (alkaline), converting the more stable hydrochloride salt to the less stable free amine.

    • Presence of Oxygen: The solvent may not have been properly degassed, or the experiment is being conducted in an open-air environment.

    • Light Exposure: The solution is being handled or stored without protection from light.

    • Contamination: The solvent or glassware may be contaminated with oxidizing agents or metal ions.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your aqueous solution is in the acidic range (e.g., pH 3.5-5.0) to maintain the protonated, more stable form of the amine.[2][5]

    • Inert Atmosphere: Prepare solutions using degassed solvents. If the compound is particularly sensitive, work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

    • Light Protection: Use amber vials or wrap containers in aluminum foil to protect the solution from light.[2]

    • Purity of Reagents and Glassware: Use high-purity solvents and ensure all glassware is scrupulously clean.

Issue 2: Inconsistent Experimental Results

  • Possible Cause:

    • Degradation During Experiment: The compound may be degrading over the course of a lengthy experiment, especially at elevated temperatures (e.g., 37°C in cell culture).

    • Inaccurate Concentration: If the stock solution has degraded, the actual concentration of the active compound will be lower than expected.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.

    • Monitor Stability: If experiments run for an extended period, consider taking aliquots at different time points to monitor the stability of the compound by a suitable analytical method like HPLC.

    • Refresh Media: For multi-day cell culture experiments, it may be necessary to refresh the media with a freshly prepared solution of the compound at regular intervals.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a Stock Solution

  • Materials:

    • This compound powder

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Under aseptic conditions, accurately weigh the desired amount of the compound into a sterile amber vial.

    • Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • For short-term storage (up to one month), store the stock solution at -20°C. For longer-term storage (up to six months), aliquot into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish the stability profile of the compound.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a 50:50 mixture).

  • Stress Conditions: Subject the sample solutions to the following stress conditions in parallel with a control sample stored under normal conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for a specified time (e.g., 6 hours).

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for a specified time (e.g., 6 hours).

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time (e.g., 15 minutes to 24 hours).

    • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.

    • Photodegradation: Expose the solution to a light source (e.g., UV lamp) for a defined period.

  • Analysis: Analyze the stressed samples and the control sample at various time points using a stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0-4.0) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm or 270 nm, to be determined by UV scan).

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the control and stressed samples.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Quantitative Data Summary

Table 1: Forced Degradation Conditions for Structurally Similar Compounds (Rasagiline and Selegiline)

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome for this compound
Acid Hydrolysis0.1 M HCl80°C6 hoursLikely stable to moderate degradation[2][8]
Base Hydrolysis0.1 M NaOH80°C6 hoursLikely stable to moderate degradation[2]
Oxidation3% H₂O₂Room Temperature15 min - 24 hoursSignificant degradation expected[2]
Thermal (Solid)Dry Heat105°C24 hoursPotential for degradation[8]
PhotodegradationUV/Visible LightAmbientVariesDegradation expected[2]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis compound Weigh Compound dissolve Dissolve in Solvent compound->dissolve aliquot Aliquot & Store dissolve->aliquot add_compound Add Compound Solution aliquot->add_compound setup Set up Experiment setup->add_compound incubate Incubate/React add_compound->incubate sample Take Sample incubate->sample hplc HPLC Analysis sample->hplc data Analyze Data hplc->data

Caption: General experimental workflow for using the compound.

degradation_pathways cluster_stressors Stressors cluster_products Potential Degradation Products compound 6-methoxy-2,3-dihydro-1H- inden-1-amine hydrochloride oxidized Oxidized Species (e.g., Aldehydes, Carboxylic Acids) compound->oxidized Oxidation photoproducts Photodegradation Products compound->photoproducts Photolysis thermal_products Thermal Degradants compound->thermal_products Thermolysis free_base Free Base (less stable) compound->free_base Deprotonation oxygen Oxygen (Air) oxygen->oxidized light Light (UV/Vis) light->photoproducts heat Heat heat->thermal_products ph High pH ph->free_base

Caption: Potential degradation pathways and stressors.

troubleshooting_logic start Degradation Observed? solution In Solution? start->solution Yes solid Solid State? start->solid No check_ph Check pH (should be acidic) solution->check_ph check_light Protect from Light solution->check_light check_air Use Degassed Solvents/ Inert Atmosphere solution->check_air check_storage Store in a cool, dry, dark place under inert gas solid->check_storage

References

Technical Support Center: MAO-B Assays with 6-methoxy-1-indanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using 6-methoxy-1-indanamine in monoamine oxidase B (MAO-B) assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 6-methoxy-1-indanamine on MAO-B? A1: Based on its structural similarity to known indane-based MAO-B inhibitors like rasagiline, 6-methoxy-1-indanamine is expected to act as a competitive or mixed-type inhibitor of MAO-B.[1][2] The primary mechanism involves binding to the active site of the enzyme, preventing the oxidative deamination of its substrates, such as dopamine and benzylamine.[3][4] Inhibition of MAO-B leads to a decrease in the production of byproducts like hydrogen peroxide (H₂O₂), aldehydes, and ammonia.[3]

Q2: Is 6-methoxy-1-indanamine expected to be selective for MAO-B over MAO-A? A2: Indane-based scaffolds are often highly selective for MAO-B. However, selectivity must be confirmed experimentally by running parallel assays with MAO-A and its specific substrate (e.g., clorgyline).[1][5] A high MAO-A/MAO-B IC50 ratio would indicate good selectivity.[6]

Q3: What are the common substrates used in a fluorometric MAO-B assay? A3: A common substrate for MAO enzymes in fluorometric assays is p-tyramine.[7][8] The reaction produces H₂O₂, which is then used in a coupled reaction with a probe like Amplex Red and horseradish peroxidase (HRP) to generate a fluorescent product (resorufin).[9] This allows for sensitive, real-time measurement of enzyme activity.[10]

Q4: How should I prepare and store 6-methoxy-1-indanamine for the assay? A4: The compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.[9] Ensure it is fully dissolved before making serial dilutions in the assay buffer for your dose-response curve.[9] It is recommended to prepare fresh dilutions for each experiment and store the stock solution at -20°C or -80°C, protected from light.[10]

Troubleshooting Guide for Unexpected Results

This guide addresses common problems encountered during MAO-B inhibition assays.

Problem 1: Higher than expected IC50 value or no inhibition observed.
Possible CauseSuggested Solution
Compound Insolubility Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Visually inspect for precipitates. Lower the final solvent concentration in the assay, keeping it consistent across all wells (typically ≤2%).[10]
High Substrate Concentration For competitive inhibitors, a high substrate concentration can overcome the inhibitory effect.[9] Verify that your substrate concentration is at or below the Michaelis-Menten constant (Km) for the enzyme.
Incorrect Enzyme Concentration If the enzyme concentration is too high, the inhibitor concentration may be insufficient to produce a measurable effect. Optimize the enzyme concentration to ensure the reaction proceeds in the linear range.[8]
Degraded Compound or Enzyme Prepare fresh dilutions of the inhibitor for each experiment.[9] Ensure the MAO-B enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[10] Run a positive control with a known inhibitor (e.g., Selegiline) to confirm enzyme activity.[5]
Incorrect Incubation Time For time-dependent or irreversible inhibitors, a pre-incubation step of the enzyme with the inhibitor (before adding the substrate) is critical.[9] Incubate the enzyme and inhibitor together for at least 10-15 minutes at the assay temperature (e.g., 37°C).[9][10]
Problem 2: High variability between replicate wells.
Possible CauseSuggested Solution
Pipetting Inaccuracy Use calibrated pipettes and ensure proper mixing in each well after adding reagents. Briefly centrifuge the plate after reagent addition to ensure all liquids are at the bottom of the wells.[10]
Inconsistent Temperature Ensure the plate is incubated at a stable, consistent temperature (e.g., 37°C).[10] Plate reader temperature control should be enabled and equilibrated before reading.
Edge Effects in Plate "Edge effects" can occur due to faster evaporation in the outer wells of a 96-well plate. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified chamber.
Compound Autofluorescence Many small molecules are fluorescent and can interfere with the assay signal.[11] Run a control well containing only the inhibitor in assay buffer (no enzyme or substrate) to measure its background fluorescence. Subtract this value from your experimental wells.[11]
Problem 3: Assay signal is weak or absent in all wells (including controls).
Possible CauseSuggested Solution
Inactive Enzyme or Reagents Confirm the activity of all reagents. The MAO-B enzyme may have degraded. The H₂O₂ standard, Amplex Red, or HRP may also be inactive.[7] Always run a positive control (enzyme + substrate, no inhibitor) and a standard curve with known concentrations of H₂O₂.[5]
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths are correct for the fluorophore being used (e.g., for Amplex Red/resorufin, Ex/Em = 535/587 nm).[5][10] Optimize the gain setting on the plate reader to ensure the signal is within the detector's linear range.[9]
Incompatible Assay Buffer Ensure the assay buffer is at the correct pH (typically ~7.4) and temperature.[7][9] Some compounds or buffer components (e.g., thiols >10 µM) can interfere with the assay chemistry.[8]
Incorrect Plate Type For fluorescence assays, use black, opaque-walled 96-well plates to minimize background and well-to-well crosstalk.[10]

Quantitative Inhibitory Data

The following table presents representative inhibitory data for a known indane-based inhibitor, Rasagiline, which serves as a reference for assessing the potency and selectivity of 6-methoxy-1-indanamine.

CompoundTargetIC50 (µM)Ki (µM)Inhibition TypeSpecies
Rasagiline MAO-B0.004 - 0.010.005Irreversible, CompetitiveHuman
Rasagiline MAO-A~4.0 - 10.0>1.0Irreversible, CompetitiveHuman
Selegiline (Deprenyl) MAO-B0.037 - 0.040.020Irreversible, CompetitiveHuman
6-methoxy-1-indanamine MAO-BTBDTBDTBDTBD

Data for Rasagiline and Selegiline are compiled from multiple sources for reference.[12][13] TBD (To Be Determined) indicates that these values must be established experimentally for 6-methoxy-1-indanamine.

Experimental Protocols & Visualizations

Protocol: Fluorometric MAO-B Inhibition Assay

This protocol provides a general method for determining the IC50 value of 6-methoxy-1-indanamine using a commercial assay kit format.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]

  • 6-methoxy-1-indanamine (test inhibitor)

  • Selegiline or Pargyline (positive control inhibitor)[5][7]

  • MAO Substrate (e.g., p-tyramine)[7]

  • Fluorescent Probe (e.g., Amplex Red)[9]

  • Horseradish Peroxidase (HRP)

  • DMSO (for dissolving inhibitor)

  • Black, flat-bottom 96-well microplate[10]

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use.[7] Prepare a working solution of the MAO-B enzyme in cold assay buffer immediately before use. Do not store the diluted enzyme.[10]

  • Inhibitor Dilution: Prepare a 10 mM stock solution of 6-methoxy-1-indanamine in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 pM) in assay buffer. Ensure the final DMSO concentration in the well does not exceed 2%.[10]

  • Plate Setup: In a 96-well plate, add 10 µL of each test inhibitor dilution. Also include wells for:

    • Enzyme Control (EC) / 100% Activity: 10 µL of assay buffer (with equivalent DMSO concentration).[10]

    • Inhibitor Control (Positive Control): 10 µL of Selegiline working solution.[10]

    • Background Control: Wells with the highest concentration of inhibitor, but without enzyme, to check for autofluorescence.

  • Enzyme Addition & Pre-incubation: Prepare a MAO-B enzyme solution. Add 50 µL of this solution to each well (except for a "no-enzyme" control).[9][10] Mix gently and incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9][10]

  • Reaction Initiation: Prepare a "Substrate Solution" containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.[10] Initiate the reaction by adding 40 µL of the Substrate Solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes (Excitation: ~535 nm, Emission: ~587 nm).[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.[10]

    • Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control (EC).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.[9]

Diagrams

MAO_B_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis prep_reagents Equilibrate Reagents to Room Temperature prep_inhibitor Prepare Serial Dilutions of 6-methoxy-1-indanamine prep_reagents->prep_inhibitor add_inhibitor Add Inhibitor/Controls to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare MAO-B Working Solution add_enzyme Add MAO-B Enzyme prep_enzyme->add_enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate Plate (15 min @ 37°C) add_enzyme->pre_incubate initiate_rxn Initiate Reaction with Substrate/Probe Mix pre_incubate->initiate_rxn read_plate Read Fluorescence Kinetically (30-60 min @ 37°C) initiate_rxn->read_plate calc_slope Calculate Reaction Rate (Slope) read_plate->calc_slope calc_inhibition Calculate % Inhibition calc_slope->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for a fluorometric MAO-B inhibition assay.

Troubleshooting_Tree start Unexpected Result: Low or No Inhibition q1 Is the positive control (e.g., Selegiline) working? start->q1 a1_no Problem with Enzyme or Assay System q1->a1_no No q2 Is the compound visibly precipitated? q1->q2 Yes s1 • Check enzyme activity/storage • Verify substrate/probe integrity • Confirm plate reader settings a1_no->s1 a2_yes Compound Solubility Issue q2->a2_yes Yes q3 Was a pre-incubation step included? q2->q3 No s2 • Lower final DMSO % • Use fresh compound stock • Check buffer compatibility a2_yes->s2 a3_no Potential Time-Dependent Inhibition q3->a3_no No a3_yes Review Assay Conditions: • Substrate concentration • Inhibitor concentration range q3->a3_yes Yes s3 • Add pre-incubation step (Enzyme + Inhibitor) for 15 min before adding substrate a3_no->s3

Caption: Troubleshooting decision tree for low MAO-B inhibition.

MAO_B_Pathway cluster_mito Mitochondrion MAOB MAO-B DOPAL DOPAL (Aldehyde) MAOB->DOPAL ROS H₂O₂ (ROS) MAOB->ROS Byproduct Dopamine Dopamine Dopamine->MAOB Oxidative Deamination Inhibitor 6-methoxy-1-indanamine Inhibitor->MAOB INHIBITS

Caption: Simplified pathway of MAO-B action and inhibition.

References

Technical Support Center: Purification of 6-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is an oil or low-melting solid. How can I effectively purify it?

A1: Oily or low-melting point crude products are common for this compound. A multi-step purification strategy is recommended, starting with an acid-base extraction to remove non-basic impurities, followed by crystallization of the hydrochloride salt.

Troubleshooting "Oiling Out" During Crystallization:

"Oiling out," where the compound separates as a liquid instead of a solid, is a frequent challenge. Here are several strategies to prevent this:

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling often promotes oil formation.

  • Solvent System Adjustment: The choice of solvent is critical. If a single solvent system results in oiling, a dual-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. For hydrochloride salts, isopropanol is often a good primary solvent, and diethyl ether can be used as an anti-solvent to induce precipitation.

  • Seeding: If a small amount of pure, solid material is available, adding a "seed crystal" to the supersaturated solution can initiate crystallization.

  • Concentration Adjustment: Oiling can occur if the solution is too concentrated. Add a small amount of the primary solvent to the heated mixture to slightly reduce the saturation.

Q2: What are the most common impurities I should expect, and how can I remove them?

A2: As 6-methoxy-2,3-dihydro-1H-inden-1-amine is a key intermediate in the synthesis of drugs like Rasagiline, impurities often stem from the synthetic route.

Potential Impurity Origin Removal Strategy
Unreacted Starting MaterialsIncomplete reactionAcid-base extraction
Over-alkylated ProductsSide reactionColumn chromatography or careful recrystallization
Ring-opened ByproductsDegradationAcid-base extraction and recrystallization

Q3: I'm struggling with the chiral separation of the enantiomers. What are the recommended starting points for HPLC method development?

A3: Chiral separation by High-Performance Liquid Chromatography (HPLC) is an empirical process, and method development often requires screening different columns and mobile phases.

Recommended Starting Points for Chiral HPLC:

  • Columns: Polysaccharide-based chiral stationary phases (CSPs) are a good starting point. Columns such as Chiralpak IA, IB, IC, ID, IE, and IF have shown success in separating chiral amines.

  • Mobile Phases:

    • Normal Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (e.g., 10-30% isopropanol in hexane) is a common choice.

    • Additives: Small amounts of a basic modifier like diethylamine (DEA) or butylamine can improve peak shape and resolution for amines.

Q4: My yield is very low after recrystallization. What are the likely causes and solutions?

A4: Low recovery after recrystallization is a common issue.

Troubleshooting Poor Recrystallization Yield:

  • Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. To check for this, take a small sample of the mother liquor and evaporate it. A large amount of solid residue indicates that less solvent should be used.

  • Premature Crystallization: If crystals form too quickly in the hot solution, you may be losing product during the hot filtration step. Add a small amount of extra hot solvent to ensure the compound remains dissolved.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Cooling in an ice bath or refrigerating overnight can improve yield.

Experimental Protocols

Below are detailed methodologies for key purification strategies for this compound.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amine from acidic and neutral impurities.

Materials:

  • Crude 6-methoxy-2,3-dihydro-1H-inden-1-amine

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Acidic Extraction: Transfer the ether solution to a separatory funnel and extract three times with 1 M HCl. The amine will be protonated and move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains non-basic impurities and can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the pH is basic (pH > 10), which will precipitate the free amine.

  • Back-Extraction: Extract the free amine back into diethyl ether (perform three extractions).

  • Washing and Drying: Combine the organic layers and wash once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt

This protocol describes the conversion of the purified free amine into its hydrochloride salt and subsequent recrystallization.

Materials:

  • Purified 6-methoxy-2,3-dihydro-1H-inden-1-amine (free base)

  • Anhydrous diethyl ether or ethyl acetate

  • 2 M HCl in diethyl ether (or a solution of HCl gas in the chosen solvent)

  • Isopropanol

  • Hexane (for washing)

  • Büchner funnel and filter paper

Procedure for Salt Formation:

  • Dissolution: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of 2 M HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether or hexane to remove residual impurities.

Procedure for Recrystallization:

  • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold isopropanol or hexane and dry under vacuum.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidExtract Acidic Extraction (1M HCl) Dissolve->AcidExtract Separate1 Separate Layers AcidExtract->Separate1 OrganicImp Organic Layer (Non-basic impurities) Separate1->OrganicImp Discard AqueousAmine Aqueous Layer (Protonated Amine) Separate1->AqueousAmine Basify Basify (1M NaOH) AqueousAmine->Basify BackExtract Back-extract into Organic Solvent Basify->BackExtract Separate2 Separate Layers BackExtract->Separate2 AqueousWaste Aqueous Layer (Waste) Separate2->AqueousWaste Discard OrganicAmine Organic Layer (Free Amine) Separate2->OrganicAmine Dry Dry and Concentrate OrganicAmine->Dry FreeBase Purified Free Base Dry->FreeBase SaltFormation HCl Salt Formation FreeBase->SaltFormation CrudeSalt Crude HCl Salt SaltFormation->CrudeSalt Recrystallize Recrystallize (e.g., Isopropanol) CrudeSalt->Recrystallize PureSalt Pure HCl Salt Recrystallize->PureSalt

Caption: Workflow for the purification of this compound.

Troubleshooting Crystallization Issues

TroubleshootingCrystallization Start Attempting Crystallization Problem Problem Encountered Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals No Solution1 Slow Down Cooling Add Seed Crystal Adjust Solvent System OilingOut->Solution1 LowYield Low Yield NoCrystals->LowYield No Solution2 Concentrate Solution Scratch Flask Add Anti-solvent NoCrystals->Solution2 Solution3 Reduce Solvent Volume Cool for Longer Recover from Mother Liquor LowYield->Solution3

Caption: Decision tree for troubleshooting common crystallization problems.

managing poor cell permeability of aminoindan compounds

Author: BenchChem Technical Support Team. Date: December 2025

Here is the Technical Support Center for managing poor cell permeability of aminoindan compounds.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the poor cell permeability of aminoindan compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my aminoindan compounds exhibit low cell permeability?

A1: The primary reason for the low cell permeability of many aminoindan compounds is the presence of a basic amino group. This group is typically ionized at physiological pH, making the molecule more polar and less able to passively diffuse across the lipophilic cell membrane.[1] Key physicochemical factors that contribute to low permeability include high polarity, low lipophilicity, and the compound's molecular weight and size.[2][3]

Q2: What are the main strategies to improve the cell permeability of a lead aminoindan compound?

A2: There are three primary strategies you can employ:

  • Chemical Modification (Prodrug Approach): This is a highly effective and versatile approach.[4][5] It involves temporarily masking the polar amino group with a lipophilic moiety. This creates an inactive "prodrug" that is more capable of crossing the cell membrane. Once inside the cell, the masking group is cleaved by chemical or enzymatic processes to release the active aminoindan compound.[1][5] Common prodrug strategies for amines include forming carbamates, amides, or enaminones.[1]

  • Structural Modification (Lipophilicity Enhancement): This involves adding lipophilic (fat-loving) groups to the aminoindan scaffold to increase its overall hydrophobicity.[6] This can improve partitioning into the cell membrane.[7] However, a careful balance is needed, as excessively high lipophilicity can lead to poor aqueous solubility, increased toxicity, and sequestration within the membrane, which also reduces permeability.[7][8][9]

  • Formulation Strategies: This involves using chemical permeation enhancers (CPEs) in the formulation to transiently disrupt the cell membrane and facilitate drug passage.[4][10] Developing advanced drug delivery systems, such as polymeric nanoformulations, is another approach.[4]

Q3: How do I measure the cell permeability of my compounds? What is the difference between PAMPA and Caco-2 assays?

A3: The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a cell-free assay that models passive, transcellular permeation.[11] It measures a compound's ability to diffuse across an artificial lipid layer, making it a simple, cost-effective, and high-throughput method for screening passive diffusion.[12][13] It is ideal for early-stage drug discovery to rank-order compounds.[12]

  • Caco-2 Assay: This is a cell-based assay using a monolayer of Caco-2 cells, which differentiate to mimic the human intestinal epithelium.[14][15] It is considered the gold standard for predicting oral drug absorption because it can assess multiple transport mechanisms: passive diffusion, active uptake/efflux, and paracellular (between cells) transport.[11][16]

The key difference is that PAMPA only measures passive diffusion, while Caco-2 provides more detailed mechanistic information.[11] Using the two assays together can be very powerful for diagnosing the cause of poor absorption.[11]

Q4: How do I interpret the results from PAMPA and Caco-2 assays?

A4: Permeability is typically reported as an apparent permeability coefficient (Papp or Pe) in units of 10⁻⁶ cm/s.

  • High Permeability: Generally, a Papp > 1.5 - 2.0 x 10⁻⁶ cm/s is considered high.[13]

  • Low Permeability: A Papp < 1.5 - 2.0 x 10⁻⁶ cm/s is considered low.[13]

In Caco-2 assays, you also calculate an Efflux Ratio (ER) by dividing the Papp in the basolateral-to-apical (B→A) direction by the Papp in the apical-to-basolateral (A→B) direction.

  • ER ≈ 1: Suggests passive diffusion is the primary mechanism.

  • ER > 2: Indicates that the compound is likely a substrate for an active efflux transporter (like P-glycoprotein), which pumps the compound out of the cell, limiting its absorption.[16]

Comparing results from both assays is informative:

  • High PAMPA, Low Caco-2 (A→B) with High ER: The compound has good passive permeability but is being actively pumped out of the cells.

  • Low PAMPA, High Caco-2 (A→B): The compound has poor passive permeability but is likely a substrate for an active uptake transporter.

  • Low PAMPA, Low Caco-2 (A→B): The compound has intrinsically poor passive permeability.

Troubleshooting Guides

Issue 1: My Caco-2 permeability results are highly variable or not reproducible.

Possible Cause Troubleshooting Step
Monolayer Integrity Issues Before each experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the cell monolayer is confluent and tight junctions have formed.[17] Also, include a paracellular marker (e.g., Lucifer Yellow) to check for leaks during the assay.[11]
Cytotoxicity of Compound High concentrations of your test compound may be toxic to the Caco-2 cells, damaging the monolayer.[17] Perform a toxicity test first to determine the maximum non-toxic concentration for your transport experiment.[17]
Inconsistent Cell Culture Caco-2 cells can exhibit variability between labs and even passages.[15] Standardize your cell culture protocol, including seeding density, media changes, and differentiation time (typically 21 days). Use cells from a consistent passage number range.
Compound Solubility Issues Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate concentration measurements.[17] Check the solubility of your compound in the assay buffer beforehand. If needed, use a co-solvent like DMSO, but ensure the final concentration is low (<1%) and run a solvent tolerance test.[14]

Issue 2: I am seeing very low recovery of my compound after the permeability assay.

Possible Cause Troubleshooting Step
Adsorption to Plastic Highly lipophilic compounds can stick to the plastic walls of the assay plates and pipettes, removing them from the solution.[17] Consider using low-adsorption plates. You can also add a small amount of Bovine Serum Albumin (BSA) to the receiver compartment to act as a "sink" and reduce non-specific binding, though this can complicate analysis.[17]
Poor Aqueous Solubility The compound may be precipitating out of solution during the incubation.[16] Visually inspect wells for precipitation. Reduce the starting concentration of the test compound.
Metabolism by Caco-2 Cells Caco-2 cells express some metabolic enzymes. The compound might be metabolized during the assay. Analyze samples for the presence of major metabolites using LC-MS/MS.
Sequestration in the Membrane Excessively lipophilic compounds can get trapped within the lipid membrane (either artificial in PAMPA or cellular in Caco-2) and not be released into the acceptor compartment.[9] This is an inherent property; the solution is often to redesign the molecule to have a more balanced lipophilicity.

Data Summary: Impact of Structural Modification on Permeability

The following table summarizes representative data showing how chemical modifications can influence permeability. While specific to 2-aminopyridine-based inhibitors, the principles are directly applicable to optimizing aminoindan compounds.

Compound IDKey Structural ModificationPe (10⁻⁶ cm/s)aRationale for Permeability Change
Parent (17) Tertiary amine tail8.9Baseline permeability.
Analog (20) Changed to Primary amine12.6Increased permeability, potentially due to reduced basicity or improved solvation properties.[18]
Analog (22) Added Piperazine tail<0.1The additional polar amine group drastically decreased lipophilicity and permeability.[18]
Analog (23) Added CF₂H to pyridine head16.0Fluorine substitution increased lipophilicity, significantly boosting permeability.[18]
Analog (24) Added CF₃ to pyridine head17.3Similar to above, trifluoromethyl group acts as a lipophilic bioisostere, improving membrane partitioning.[18]
aData from PAMPA-BBB assay for a series of nNOS inhibitors.[18]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability.

Materials:

  • 96-well PAMPA "sandwich" plate system (hydrophobic PVDF filter plate as Donor, and a companion Acceptor plate).[19]

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[20]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test compounds and controls (e.g., high and low permeability standards).[19]

  • Analytical instrument (e.g., LC-MS/MS or UV-Vis plate reader).[13]

Methodology:

  • Prepare Lipid Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the Donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.[19][20]

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the Acceptor plate.[19]

  • Prepare Donor Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS to the final working concentration (e.g., 100 µM). The final DMSO concentration should be ≤1%.

  • Start the Assay: Add 200 µL of the donor solution to each well of the lipid-coated Donor plate.[19]

  • Assemble the "Sandwich": Carefully place the Donor plate onto the Acceptor plate.[13]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 to 18 hours) with gentle shaking.[11][19]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the Donor and Acceptor wells for concentration analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells (CD and CA) using a suitable analytical method like LC-MS/MS.[11]

  • Calculate Permeability (Pe): Use the following equation to calculate the permeability coefficient.

    Pe (cm/s) = [ -ln(1 - CA / Cequilibrium) ] / [ Area * (1/VD + 1/VA) * time ]

    Where Cequilibrium = (CDVD + CAVA) / (VD + VA), Area is the surface area of the membrane, VD and VA are the volumes in the donor and acceptor wells, and time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive permeability and active transport.

Materials:

  • Caco-2 cells.

  • 24-well Transwell plates (or similar) with permeable inserts (e.g., 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH adjusted to 6.5 for apical and 7.4 for basolateral).[17]

  • Lucifer Yellow solution (for integrity check).

  • Test compounds and controls (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for efflux).

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the media every 2-3 days, to allow for monolayer differentiation.[15]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values within the lab's established range.

  • Prepare Monolayers: Gently wash the monolayers with pre-warmed transport buffer (apical pH 6.5, basolateral pH 7.4) and let them equilibrate for 30 minutes at 37°C.[17]

  • Prepare Dosing Solutions: Prepare the test compound in the appropriate transport buffer (apical buffer for A→B transport, basolateral buffer for B→A transport).

  • Start Transport Experiment:

    • For A→B transport: Remove the apical buffer and add the dosing solution. Add fresh basolateral buffer to the receiver (basolateral) side.

    • For B→A transport: Remove the basolateral buffer and add the dosing solution. Add fresh apical buffer to the receiver (apical) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set time (e.g., 90-120 minutes).

  • Sample Collection: At the end of the incubation, take samples from the receiver compartment. Also, take a sample from the initial donor solution.

  • Integrity Post-Assay: Add Lucifer Yellow to the donor wells and incubate for another hour. Measure the amount of Lucifer Yellow that has leaked into the receiver compartment to confirm monolayer integrity was maintained.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both A→B and B→A directions using the formula:

    Papp (cm/s) = (dQ/dt) / (Area * C0)

    Where dQ/dt is the rate of permeation, Area is the surface area of the insert, and C0 is the initial concentration in the donor compartment. The Efflux Ratio is Papp(B→A) / Papp(A→B).

Visual Guides

Permeability_Assessment_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Optimization Strategy Start Start with Lead Aminoindan Compound PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Decision1 Is Pe > 2.0 x 10⁻⁶ cm/s? PAMPA->Decision1 Caco2 Bidirectional Caco-2 Assay (A→B and B→A) Decision1->Caco2 No Good Compound has Good Permeability Proceed to further studies Decision1->Good Yes Decision2 Is Efflux Ratio > 2? Caco2->Decision2 Decision3 Is A→B Papp Low? Decision2->Decision3 No Efflux Problem: Efflux Substrate Strategy: Modify structure to avoid transporter recognition Decision2->Efflux Yes Permeability Problem: Poor Passive Permeability Strategy: Increase Lipophilicity or use Prodrug Approach Decision3->Permeability Yes Decision3->Good No

Caption: Workflow for assessing and troubleshooting aminoindan permeability.

Strategy_Relationship_Diagram cluster_0 Problem cluster_1 Strategies cluster_2 Physicochemical Effect cluster_3 Outcome Problem Low Cell Permeability of Aminoindan (R-NH₂⁺) Prodrug Prodrug Approach (Mask Amine) Problem->Prodrug Lipo Increase Lipophilicity Problem->Lipo Formulation Formulation Change Problem->Formulation DecreasePolarity Decrease Polarity (Mask Charge) Prodrug->DecreasePolarity IncreaseLogP Increase LogP Lipo->IncreaseLogP EnhanceUptake Enhance Membrane Fluidity / Uptake Formulation->EnhanceUptake Outcome Improved Permeability (Papp) DecreasePolarity->Outcome IncreaseLogP->Outcome EnhanceUptake->Outcome

Caption: Relationship between problems, strategies, and outcomes.

Troubleshooting_Flowchart Start Low Papp in Caco-2 Assay CheckRecovery Was compound recovery >80%? Start->CheckRecovery CheckEfflux Is Efflux Ratio > 2? CheckRecovery->CheckEfflux Yes Solubility Issue: Solubility or Non-specific Binding Action: Check solubility, use low-binding plates CheckRecovery->Solubility No Efflux Issue: Active Efflux Action: Modify structure to avoid efflux transporters CheckEfflux->Efflux Yes Passive Issue: Poor Passive Diffusion Action: Use Prodrug approach or increase lipophilicity CheckEfflux->Passive No

Caption: Decision flowchart for troubleshooting low Caco-2 permeability.

References

Validation & Comparative

Comparative Analysis of MAO-B Inhibitors: Rasagiline vs. 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine. Inhibition of MAO-B increases dopaminergic activity and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B, widely used in clinical practice. This guide provides a comparative analysis between rasagiline and the structurally related compound, 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, focusing on their MAO-B inhibitory potential.

While extensive data exists for rasagiline, public domain information on the specific MAO-B inhibitory activity of this compound is not available. This comparison, therefore, utilizes established data for rasagiline and presents a framework for the evaluation of novel compounds like its methoxy-substituted analogue.

Quantitative Comparison of MAO-B Inhibition

The inhibitory potential of a compound against a target enzyme is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). A lower value for these parameters indicates higher potency. The table below summarizes the known inhibitory concentrations for rasagiline against human MAO-B and provides a template for data that would be required for this compound.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Inhibition TypeSource
Rasagiline Human MAO-B5.4 - 10.237.8Irreversible, Covalent
6-methoxy-2,3-dihydro-1H-inden-1-amine HCl Human MAO-BData Not AvailableData Not AvailableNot Determined-

Experimental Protocol: In Vitro MAO-B Inhibition Assay

To determine the IC₅₀ values for MAO-B inhibitors, a continuous spectrophotometric assay is commonly employed. This method measures the enzymatic activity by monitoring the production of a colored product resulting from the oxidation of a substrate.

Objective: To determine the in vitro potency of test compounds in inhibiting human monoamine oxidase B (MAO-B).

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (Rasagiline, 6-methoxy-2,3-dihydro-1H-inden-1-amine HCl) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 100 µL of potassium phosphate buffer.

  • Pre-incubation: Add 2 µL of the diluted test compound or vehicle (DMSO for control) to the wells. Subsequently, add 50 µL of recombinant human MAO-B enzyme solution (final concentration ~5 µg/mL). The mixture is pre-incubated for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding 50 µL of the substrate kynuramine (final concentration ~50 µM).

  • Measurement: The plate is immediately placed in a spectrophotometer pre-set to 37°C. The formation of the product, 4-hydroxyquinoline, is monitored by measuring the increase in absorbance at 316 nm over a period of 20 minutes.

  • Data Analysis: The rate of reaction (slope of the absorbance vs. time curve) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualized Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of experimental processes and biological pathways.

MAO_B_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds B Prepare Reagents: Buffer, MAO-B Enzyme, Substrate C Add Buffer & Compound to 96-well Plate B->C D Add MAO-B Enzyme Pre-incubate at 37°C C->D E Initiate Reaction with Kynuramine Substrate D->E F Measure Absorbance at 316 nm (Kinetic Read) E->F G Calculate Reaction Rates F->G H Determine % Inhibition vs. Control G->H I Fit Data to Dose-Response Curve & Calculate IC50 H->I

Caption: Workflow for a typical in vitro MAO-B spectrophotometric inhibition assay.

MAO_B_Pathway cluster_neuron Dopaminergic Neuron Terminal cluster_synapse Synaptic Cleft DA Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) DA->MAOB Metabolism DA_Synapse Increased Dopamine Availability DA->DA_Synapse Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Rasagiline Rasagiline Rasagiline->MAOB Inhibition

Caption: Role of MAO-B in dopamine metabolism and the mechanism of rasagiline inhibition.

Conclusion

Rasagiline is a well-characterized, potent, and irreversible inhibitor of MAO-B. Its efficacy is supported by extensive preclinical and clinical data. While this compound is a structural analogue, its biological activity regarding MAO-B inhibition is not publicly documented. To establish a valid comparison, the methoxy-analogue would need to be subjected to rigorous experimental evaluation, such as the in vitro assay detailed in this guide. Such studies would be essential to determine its inhibitory potency (IC₅₀), mechanism of action, and selectivity, thereby clarifying its potential as a therapeutic agent.

Comparative Guide to the Biological Activity of 6-Methoxy-1-Indanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 6-methoxy-1-indanamine analogs, focusing on their interactions with key monoamine transporters and enzymes. The information presented is supported by experimental data from peer-reviewed studies to facilitate the evaluation of these compounds for further research and development.

Introduction

6-Methoxy-1-indanamine and its analogs are a class of compounds with a rigid phenethylamine backbone, a structural feature they share with various psychoactive substances and therapeutic agents. Their chemical structure allows for interactions with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as enzymes like monoamine oxidase (MAO). Modulation of these targets is a cornerstone of treatment for a variety of central nervous system disorders, including depression, anxiety, and neurodegenerative diseases. This guide summarizes the available quantitative data on the binding affinities and functional activities of these analogs, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of selected 6-methoxy-1-indanamine analogs and related compounds at monoamine transporters and monoamine oxidase.

Compound/AnalogTargetAssay TypeValueReference
6-Methoxy-3-(3,4-dichlorophenyl)-1-indanamine (Indatraline analog) SERTBinding Affinity (Ki)1.4 nM[1]
NETBinding Affinity (Ki)1.9 nM[1]
DATBinding Affinity (Ki)3.9 nM[1]
5-Methoxy-6-methyl-2-aminoindan (MMAI) SERTReleasing AgentSelective 5-HT releaser[2][3]
NETReleasing Agent>100-fold lower potency than at SERT[3]
DATReleasing Agent>100-fold lower potency than at SERT[3]
5-Methoxy-2-aminoindan (MEAI) SERTReleasing Agent6-fold preference over NET[4]
NETReleasing Agent-[4]
DATReleasing Agent20-fold preference over DAT[4]
α2A-Adrenergic ReceptorBinding Affinity (Ki)134 nM[3]
α2C-Adrenergic ReceptorBinding Affinity (Ki)41 nM[3]
5-HT2B ReceptorBinding Affinity (Ki)Moderate affinity[3]

Mandatory Visualizations

Signaling Pathway of Monoamine Transporters

The following diagram illustrates the general mechanism of monoamine neurotransmission and the role of transporters, which are the primary targets of many 6-methoxy-1-indanamine analogs. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibitors of this process increase the concentration and duration of neurotransmitters in the synapse.

Caption: Monoamine release, reuptake, and inhibition at the synapse.

Experimental Workflow for Monoamine Transporter Inhibitor Characterization

The following diagram outlines a typical workflow for the in vitro characterization of 6-methoxy-1-indanamine analogs as potential monoamine transporter inhibitors. This process involves initial screening for binding affinity followed by functional assays to determine the mechanism and potency of inhibition.

Experimental Workflow for Monoamine Transporter Inhibitor Characterization cluster_workflow Characterization Workflow start Synthesize 6-Methoxy-1-indanamine Analogs binding_assay Radioligand Binding Assay (Determine Ki at SERT, NET, DAT) start->binding_assay functional_assay Monoamine Uptake Inhibition Assay (Determine IC50) binding_assay->functional_assay Analogs with high affinity mao_assay Monoamine Oxidase (MAO) Inhibition Assay (Determine IC50 for MAO-A and MAO-B) functional_assay->mao_assay data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies mao_assay->data_analysis conclusion Identify Lead Compounds for Further In Vivo Studies data_analysis->conclusion

Caption: General experimental workflow for in vitro characterization.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol is adapted from the methods described by Gu et al. (2000) for determining the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.[1]

1. Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human recombinant DAT, SERT, or NET.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

    • For NET: [³H]Nisoxetine

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Non-specific Binding Control: A high concentration of a known transporter inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM paroxetine for SERT, 10 µM desipramine for NET).

  • Test Compounds: 6-methoxy-1-indanamine analogs dissolved in a suitable solvent (e.g., DMSO).

  • Instrumentation: 96-well plates, filtration apparatus, glass fiber filters, and a liquid scintillation counter.

2. Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the appropriate radioligand (at a concentration near its Kd), and the cell membrane preparation. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assay

This protocol measures the functional ability of test compounds to inhibit the uptake of monoamine neurotransmitters into cells expressing the respective transporters.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4.

  • Non-specific Uptake Control: A known potent inhibitor of the respective transporter (e.g., 10 µM mazindol for DAT and NET, 10 µM paroxetine for SERT).

  • Test Compounds: 6-methoxy-1-indanamine analogs.

  • Instrumentation: 96-well cell culture plates, scintillation counter.

2. Procedure:

  • Cell Plating: Seed the transporter-expressing cells into 96-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or the non-specific uptake control for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the radiolabeled substrate to each well.

  • Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

  • Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells several times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

3. Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory activity of test compounds against MAO-A and MAO-B.[5]

1. Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).

  • Detection Reagents: A fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.[5]

  • Positive Controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B).[5]

  • Test Compounds: 6-methoxy-1-indanamine analogs.

  • Instrumentation: 96-well black microplates, fluorescence plate reader.

2. Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the fluorogenic probe, and HRP.

  • Assay Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), the test compound at various concentrations, and the reaction mixture. Include wells for a no-inhibitor control and a no-enzyme control.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Initiate the reaction by adding the substrate (p-tyramine).

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a fluorescence plate reader (Excitation ~530-560 nm, Emission ~590 nm).

3. Data Analysis:

  • Calculate the rate of reaction (fluorescence increase per unit time) for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

References

A Comparative Guide to the Purity Validation of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key intermediate in the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease. Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines common analytical techniques, potential impurities, and provides detailed experimental protocols.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method. Gas Chromatography (GC) is suitable for analyzing volatile impurities and residual solvents.

Analytical Method Principle Advantages Disadvantages Typical Application
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Robust, reproducible, widely available, suitable for a broad range of compounds.May require derivatization for compounds lacking a UV chromophore.Assay of the main compound, detection of non-volatile impurities.
Chiral HPLC Separation of enantiomers using a chiral stationary phase (CSP).Directly measures enantiomeric purity.[1][2]CSPs can be expensive and have specific mobile phase requirements.Determination of the enantiomeric excess of the desired (R) or (S) isomer.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents and volatile organic impurities.

Potential Impurities in this compound

Impurities can originate from starting materials, byproducts of the synthesis, or degradation. As an intermediate in Rasagiline synthesis, potential impurities may be related to those found in the final API.

Impurity Potential Origin Analytical Method for Detection
1-Indanone, 6-methoxy-Unreacted starting material from the synthesis of the amine.[3]RP-HPLC, GC-MS
(S)-6-methoxy-2,3-dihydro-1H-inden-1-amineEnantiomeric impurity from non-stereospecific synthesis or incomplete resolution.Chiral HPLC
N-propargyl-6-methoxy-2,3-dihydro-1H-inden-1-amineByproduct from the subsequent propargylation step to form Rasagiline.[4]RP-HPLC
Residual Solvents (e.g., Methanol, Acetonitrile)Used during synthesis and purification.Headspace GC

Experimental Protocols

Purity Determination by Reversed-Phase HPLC

This method is adapted from established procedures for the analysis of Rasagiline and related compounds.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) can be effective. A common starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Procedure: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Enantiomeric Purity by Chiral HPLC
  • Instrumentation: HPLC system with UV detection.

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating amine enantiomers.[5]

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm or 265 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

  • Procedure: Inject the sample and determine the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess.

Mandatory Visualizations

Experimental Workflow for HPLC Purity Validation

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Validation of this compound.

Signaling Pathway of Rasagiline's Therapeutic Action

6-methoxy-2,3-dihydro-1H-inden-1-amine is a precursor to Rasagiline, which functions by inhibiting monoamine oxidase B (MAO-B). This inhibition leads to an increase in dopamine levels in the brain, which is the therapeutic mechanism for treating Parkinson's disease.[6][7]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Dopamine Metabolism dopa L-DOPA dopamine Dopamine dopa->dopamine DOPA Decarboxylase dopamine_synapse Dopamine dopamine->dopamine_synapse Release receptor Dopamine Receptors dopamine_synapse->receptor Binding dopamine_reuptake Dopamine dopamine_synapse->dopamine_reuptake Reuptake effect Therapeutic Effect (Improved Motor Control) receptor->effect maob MAO-B inactive Inactive Metabolites maob->inactive dopamine_reuptake->maob rasagiline Rasagiline (MAO-B Inhibitor) rasagiline->maob Inhibits

Caption: Mechanism of action of Rasagiline, synthesized from the target compound.

References

Quantitative Analysis of Inhibitory Potency and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head In Vitro Comparison of Novel MAO-B Inhibitors: 4'-Demethyleucomin and a Pyridoxine-Resveratrol Hybrid (Compound 17)

This guide presents an objective in vitro comparison of two novel monoamine oxidase B (MAO-B) inhibitors: 4'-Demethyleucomin, a natural flavonoid, and Compound 17, a pyridoxine-resveratrol hybrid. The established clinical drug, Selegiline, and another potent inhibitor, Rasagiline, are included for benchmarking purposes. This document is intended for researchers, scientists, and professionals in drug development, providing supporting experimental data and protocols to inform further research into next-generation neuroprotective agents.

The efficacy of a MAO-B inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies greater potency. Another critical parameter is the selectivity index (SI), which is the ratio of the IC50 for MAO-A to the IC50 for MAO-B. A high SI is desirable as it suggests a lower probability of off-target effects related to MAO-A inhibition. The mechanism of inhibition, whether reversible or irreversible, also plays a crucial role in the drug's pharmacokinetic and pharmacodynamic profile.

CompoundIC50 for MAO-B (µM)Selectivity Index (SI) for MAO-B over MAO-AMechanism of Inhibition
4'-Demethyleucomin 0.045[1]>222[1]Reversible[1]
Compound 17 0.01[2]Not explicitly stated, but implied high selectivityIrreversible[2]
Selegiline (Benchmark) 0.0098[1]>10,204[1]Irreversible[1]
Rasagiline (Benchmark) 0.0437[2]Not explicitly statedIrreversible (implied)

Summary of Findings:

  • Potency: Compound 17 demonstrates the highest potency among the novel inhibitors with an IC50 value of 0.01 µM, which is more potent than Rasagiline and comparable to the benchmark drug Selegiline.[2] 4'-Demethyleucomin also shows significant potency with an IC50 of 0.045 µM.[1]

  • Selectivity: 4'-Demethyleucomin exhibits high selectivity for MAO-B over MAO-A, with a selectivity index greater than 222.[1] While the exact SI for Compound 17 is not provided, its development as a selective inhibitor suggests a favorable profile.

  • Mechanism of Inhibition: A key differentiator is the mechanism of inhibition. Compound 17, like Selegiline and Rasagiline, is an irreversible inhibitor, suggesting a long-lasting effect.[1][2] In contrast, 4'-Demethyleucomin is a reversible inhibitor, which may offer a different therapeutic window and safety profile.[1]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This standardized assay is employed to determine the IC50 values of test compounds for MAO-B.

Objective: To quantify the concentration of a test compound required to inhibit 50% of MAO-B enzyme activity.

Materials & Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compounds (4'-Demethyleucomin, Compound 17)

  • Reference compounds (Selegiline, Rasagiline)

  • 96-well microplate

  • Microplate reader (fluorometric)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test and reference compounds in the phosphate buffer.

  • Reaction Mixture Preparation: In each well of the 96-well microplate, add the phosphate buffer, Amplex® Red reagent, and HRP.

  • Inhibitor Addition: Add the various concentrations of the test or reference compounds to the appropriate wells.[1]

  • Enzyme Incubation: Introduce the recombinant human MAO-B enzyme to each well and incubate the mixture to permit the binding of the inhibitor to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.[1]

  • Signal Detection: The reaction between the substrate and MAO-B generates hydrogen peroxide. In the presence of HRP, this hydrogen peroxide reacts with the Amplex® Red reagent to produce the fluorescent compound resorufin.[1] Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is then calculated from this curve.[1]

Visualizations

MAO_B_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_glia Glial Cell Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC ROS Reactive Oxygen Species (ROS) MAOB->ROS Inhibitor Novel MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Signaling pathway of MAO-B metabolism of dopamine and its inhibition.

IC50_Determination_Workflow A Prepare Serial Dilutions of Inhibitor C Add Inhibitor to Wells A->C B Prepare Reaction Mixture (Buffer, Amplex Red, HRP) B->C D Add MAO-B Enzyme and Incubate C->D E Initiate Reaction with Substrate Addition D->E F Measure Fluorescence Over Time E->F G Plot % Inhibition vs. [Inhibitor] F->G H Calculate IC50 Value G->H

Caption: Experimental workflow for IC50 determination using a fluorometric assay.

Conclusion

This head-to-head comparison reveals that both 4'-Demethyleucomin and Compound 17 are potent and promising novel MAO-B inhibitors. Compound 17 stands out for its exceptional potency, rivaling that of the established drug Selegiline.[2] 4'-Demethyleucomin, while slightly less potent, offers the potential advantage of a reversible mechanism of inhibition, which may translate to a more controlled and safer therapeutic profile.[1] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of these compounds in the context of neurodegenerative diseases.

References

Comparative Analysis of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride and its Cross-Reactivity with Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic cross-reactivity of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Due to the limited publicly available data on this specific compound, this guide focuses on the well-characterized and structurally similar molecule, rasagiline. Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), shares the core 1-aminoindan structure and provides a strong predictive model for the enzymatic interactions of its methoxy-substituted analog.

Introduction to this compound and its Analog, Rasagiline

This compound is a chemical analog of rasagiline, a potent drug used in the treatment of Parkinson's disease. The primary mechanism of action for rasagiline is the selective and irreversible inhibition of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter vital for motor control. By inhibiting MAO-B, rasagiline increases dopamine levels in the brain, thereby alleviating the motor symptoms of Parkinson's disease. The selectivity of MAO-B inhibitors is a critical factor in their therapeutic safety and efficacy, as off-target inhibition of other enzymes, such as monoamine oxidase A (MAO-A) or cytochrome P450 (CYP) enzymes, can lead to undesirable side effects.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of rasagiline against its primary target, MAO-B, and its most relevant off-target enzyme, MAO-A. This data highlights the selectivity of rasagiline for MAO-B.

CompoundTarget EnzymeIC50 (nM)Source
RasagilineRat Brain MAO-B4.43 ± 0.92[1][2]
RasagilineRat Brain MAO-A412 ± 123[1][2]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency. The data presented is for rasagiline and is expected to be indicative of the activity of this compound.

Cross-Reactivity with Other Enzymes

Cytochrome P450 (CYP) Enzymes

In vitro studies have demonstrated that rasagiline is unlikely to cause clinically significant interference with substrates of various cytochrome P450 isoenzymes at therapeutic concentrations.[3][4] Specifically, at a concentration of 1 µg/mL (a level significantly higher than the average maximum plasma concentration in patients), rasagiline did not inhibit the following CYP isoenzymes:

  • CYP1A2

  • CYP2A6

  • CYP2C9

  • CYP2C19

  • CYP2D6

  • CYP2E1

  • CYP3A4

  • CYP4A

Rasagiline itself is primarily metabolized by CYP1A2.[5][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of MAO-B inhibition by rasagiline and a typical experimental workflow for determining enzyme inhibition.

MAO_B_Inhibition cluster_presynaptic Presynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC Rasagiline Rasagiline (or analog) Rasagiline->MAO_B Irreversible Inhibition

Caption: Mechanism of MAO-B Inhibition.

Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense Inhibitor Dilutions into Microplate Wells A->B C Add MAO-B Enzyme and Pre-incubate B->C D Initiate Reaction by Adding Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence Signal (Kinetic or Endpoint) E->F G Data Analysis (Calculate % Inhibition and IC50) F->G

Caption: Experimental Workflow for an In Vitro MAO-B Inhibition Assay.

Experimental Protocols

In Vitro Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., rasagiline or selegiline)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm for Amplex Red)

2. Assay Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound and positive control in the assay buffer. The final solvent concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.

    • Prepare a working solution of the MAO-B enzyme in the assay buffer.

    • Prepare a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer.

  • Assay Plate Setup:

    • Add a defined volume (e.g., 20 µL) of the different concentrations of the test compound, positive control, and vehicle control (buffer with solvent) to the wells of the 96-well plate.

    • Include wells for a "no enzyme" control to measure background fluorescence.

  • Enzyme Addition and Pre-incubation:

    • Add a specific volume (e.g., 40 µL) of the MAO-B enzyme working solution to all wells except the "no enzyme" control.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a defined volume (e.g., 40 µL) of the reaction mixture to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes or as a single endpoint measurement after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).

Conclusion

Based on the data from its close structural analog, rasagiline, this compound is predicted to be a potent and selective inhibitor of MAO-B. It is expected to exhibit significantly lower activity against MAO-A and is unlikely to cause significant inhibition of major cytochrome P450 enzymes at therapeutically relevant concentrations. This favorable selectivity profile suggests a lower potential for certain drug-drug interactions and off-target side effects. For definitive characterization, direct experimental evaluation of this compound against a broad panel of enzymes is recommended.

References

Benchmarking 6-Methoxy-1-Indanamine Against Established Parkinson's Disease Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound 6-methoxy-1-indanamine against three established drugs for the treatment of Parkinson's disease: Levodopa, Pramipexole, and Rasagiline. The comparison is based on their primary mechanisms of action, supported by available preclinical and clinical data. Detailed experimental protocols for key validation assays are also provided to facilitate further research and direct comparison.

Overview of Mechanisms of Action

Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. Current therapeutic strategies aim to restore dopaminergic neurotransmission through various mechanisms.

  • Levodopa: A dopamine precursor that directly replenishes dopamine levels.[1][2]

  • Pramipexole: A dopamine agonist that directly stimulates dopamine receptors.[3][4][5]

  • Rasagiline: A monoamine oxidase-B (MAO-B) inhibitor that prevents the breakdown of dopamine.[6][7][8]

  • 6-Methoxy-1-Indanamine: Based on its structural similarity to other aminoindanes and related compounds, its potential mechanisms of action include monoamine oxidase (MAO) inhibition and/or modulation of monoamine transporters, such as the dopamine transporter (DAT).

Below is a diagram illustrating the primary sites of action for these compounds within the dopaminergic synapse.

Parkinsons_Drug_Targets cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Vesicle Vesicle Dopamine->Vesicle MAO-B Monoamine Oxidase B (MAO-B) Dopamine->MAO-B Degradation Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_in_cleft Dopamine D2_Receptor Dopamine D2 Receptor Dopamine_in_cleft->D2_Receptor Binds Levodopa_Drug Levodopa Levodopa_Drug->L-DOPA Precursor Pramipexole_Drug Pramipexole Pramipexole_Drug->D2_Receptor Agonist Rasagiline_Drug Rasagiline Rasagiline_Drug->MAO-B Inhibitor 6-MeO-1-AI_Drug 6-Methoxy-1-Indanamine (Hypothesized) 6-MeO-1-AI_Drug->DAT Inhibitor? 6-MeO-1-AI_Drug->MAO-B Inhibitor?

Figure 1: Simplified signaling pathway of dopaminergic synapse and drug targets.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes key in vitro and in vivo pharmacological data for the established Parkinson's disease drugs. Data for 6-methoxy-1-indanamine is not yet available in the public domain and would require experimental determination using the protocols outlined in the subsequent sections.

DrugTargetParameterValueSpeciesReference
Pramipexole Dopamine D2 ReceptorKi2.2 - 3.9 nMHuman[7]
Dopamine D3 ReceptorKi0.5 - 0.97 nMHuman[7]
Rasagiline MAO-BIC5098 nMRat Brain[9]
MAO-BIC5079 nMHuman Brain[9]
Levodopa Dopamine SynthesisStriatal Dopamine Increase (in vivo microdialysis)~2.6-fold increase from baselineRat[3]

Experimental Protocols for Benchmarking

To directly compare the efficacy and mechanism of 6-methoxy-1-indanamine with established drugs, a series of standardized preclinical assays are required.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay determines the inhibitory potential of a test compound on the MAO-B enzyme, which is responsible for dopamine degradation.

Objective: To determine the IC50 value of 6-methoxy-1-indanamine for MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine or tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compound (6-methoxy-1-indanamine) and positive control (Rasagiline)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of 6-methoxy-1-indanamine and Rasagiline.

  • Add the MAO-B enzyme to the wells of the 96-well plate.

  • Add the test compound dilutions to the wells and incubate.

  • Initiate the reaction by adding the substrate, fluorescent probe, and HRP mixture.

  • Monitor the fluorescence intensity over time.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

MAO_B_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compound) Start->Prepare_Reagents Dispense_Compound Dispense Test Compound & Controls to Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add MAO-B Enzyme Dispense_Compound->Add_Enzyme Pre-incubate Pre-incubate Add_Enzyme->Pre-incubate Add_Substrate_Mix Add Substrate Mix (Substrate, Probe, HRP) Pre-incubate->Add_Substrate_Mix Incubate_Read Incubate and Read Fluorescence Add_Substrate_Mix->Incubate_Read Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Incubate_Read->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the in vitro MAO-B inhibition assay.
Dopamine Transporter (DAT) Binding Assay

This assay measures the affinity of a test compound for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.

Objective: To determine the Ki value of 6-methoxy-1-indanamine for DAT.

Materials:

  • Cell membranes expressing human DAT

  • Radioligand (e.g., [³H]WIN 35,428)

  • Test compound (6-methoxy-1-indanamine) and a known DAT inhibitor (e.g., cocaine)

  • Scintillation fluid and counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of 6-methoxy-1-indanamine.

  • In a 96-well plate, combine the cell membranes, radioligand, and test compound dilutions.

  • Incubate to allow for binding equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

DAT_Binding_Assay Start Start Prepare_Membranes Prepare DAT-expressing Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes, Radioligand, and Compound Prepare_Membranes->Incubate Prepare_Ligands Prepare Radioligand and Test Compound Dilutions Prepare_Ligands->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Analyze Data (Calculate Ki) Count->Analyze End End Analyze->End

Figure 3: Workflow for the dopamine transporter (DAT) binding assay.
In Vivo Microdialysis in a 6-OHDA Rodent Model of Parkinson's Disease

This in vivo technique measures the extracellular levels of neurotransmitters in the brain of a living animal, providing a dynamic assessment of a drug's effect on dopamine release and metabolism.

Objective: To evaluate the effect of 6-methoxy-1-indanamine on striatal dopamine levels in a rodent model of Parkinson's disease.

Materials:

  • 6-hydroxydopamine (6-OHDA) for lesioning

  • Stereotaxic apparatus

  • Microdialysis probes and pump

  • HPLC with electrochemical detection

  • Test compound (6-methoxy-1-indanamine) and reference drugs (Levodopa, Rasagiline)

Procedure:

  • Induce a unilateral lesion of the nigrostriatal pathway in rodents using 6-OHDA.

  • After a recovery period, implant a microdialysis probe into the striatum of the lesioned hemisphere.

  • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Administer the test compound or reference drug.

  • Continue collecting dialysate samples to monitor changes in dopamine and its metabolites.

  • Analyze the dialysate samples using HPLC-ECD to quantify neurotransmitter levels.

  • Compare the effects of 6-methoxy-1-indanamine to those of the reference drugs.

Microdialysis_Workflow Start Start Lesion Create 6-OHDA Lesion in Rodent Start->Lesion Recovery Surgical Recovery Lesion->Recovery Implant Implant Microdialysis Probe in Striatum Recovery->Implant Baseline Collect Baseline Dialysate Samples Implant->Baseline Administer Administer Test Compound or Reference Drug Baseline->Administer Collect_Post_Dose Collect Post-Dose Dialysate Samples Administer->Collect_Post_Dose Analyze_HPLC Analyze Samples by HPLC-ECD Collect_Post_Dose->Analyze_HPLC Data_Analysis Analyze Neurotransmitter Level Changes Analyze_HPLC->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for in vivo microdialysis in a 6-OHDA rodent model.
Neuroprotection Assay in a 6-OHDA Cell Culture Model

This in vitro assay assesses the potential of a compound to protect dopaminergic neurons from the neurotoxin 6-OHDA.

Objective: To determine if 6-methoxy-1-indanamine has neuroprotective effects against 6-OHDA-induced cell death.

Materials:

  • Dopaminergic cell line (e.g., SH-SY5Y)

  • 6-hydroxydopamine (6-OHDA)

  • Test compound (6-methoxy-1-indanamine)

  • Cell viability assay reagents (e.g., MTT or LDH assay)

  • Microplate reader

Procedure:

  • Culture dopaminergic cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of 6-methoxy-1-indanamine.

  • Expose the cells to a toxic concentration of 6-OHDA.

  • After an incubation period, assess cell viability using a standard assay (e.g., MTT).

  • Compare the viability of cells treated with 6-methoxy-1-indanamine to untreated and 6-OHDA-only treated cells.

Conclusion

While direct comparative data for 6-methoxy-1-indanamine is not yet available, its chemical structure suggests potential as a monoamine oxidase inhibitor and/or a dopamine transporter inhibitor. The experimental protocols provided in this guide offer a clear path for a comprehensive preclinical evaluation of this compound. By generating quantitative data on its potency and efficacy in standardized models of Parkinson's disease, researchers can effectively benchmark 6-methoxy-1-indanamine against established therapeutics like Levodopa, Pramipexole, and Rasagiline. This will be crucial in determining its potential as a novel therapeutic agent for Parkinson's disease.

References

Safety Operating Guide

Proper Disposal of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, ensuring the protection of personnel and the environment.

Immediate Safety Precautions

Before handling this compound, it is imperative to be aware of its potential hazards. The compound is classified as harmful if swallowed.[1] Adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • First Aid:

    • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Quantitative Data Summary

For quick reference, the following table summarizes key information for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO·HCl[2]
Molecular Weight 199.68 g/mol [2]
CAS Number 103028-80-4[2]
Hazard Statements H302: Harmful if swallowed[1]
Precautionary Statements P264, P270, P301+P312, P330, P501[1]

Step-by-Step Disposal Protocol

The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following protocol provides a general framework for proper disposal:

  • Waste Identification and Segregation:

    • Identify the waste containing this compound.

    • Segregate it from other laboratory waste streams to avoid incompatible mixtures.

  • Containerization:

    • Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the chemical name and any associated hazards.

  • Consult Institutional Guidelines:

    • Refer to your institution's Environmental Health and Safety (EHS) office for specific disposal procedures. They will provide guidance on the proper waste stream and any internal requirements.

  • Licensed Waste Disposal Service:

    • Disposal of this chemical waste must be handled by a licensed professional waste disposal company. Do not attempt to dispose of it through standard trash or sewer systems.

  • Documentation:

    • Maintain accurate records of the waste generated, including the amount and date of disposal, as required by your institution and regulatory bodies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Waste Generated identify Identify & Segregate Waste start->identify containerize Properly Label & Containerize identify->containerize consult_ehs Consult Institutional EHS Guidelines containerize->consult_ehs ehs_approved Follow EHS-Approved Procedure consult_ehs->ehs_approved licensed_disposal Arrange for Licensed Waste Disposal ehs_approved->licensed_disposal document Document Disposal licensed_disposal->document end End: Proper Disposal Complete document->end

Caption: Disposal Workflow Diagram

References

Personal protective equipment for handling 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride in a laboratory setting. The following procedures are based on best practices for handling amine hydrochlorides and should be executed by trained professionals.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The required PPE is detailed in the table below.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet ANSI Z.87.1 1989 standard. A face shield is required when there is a risk of explosion or significant splash hazard.[1]
Hand Protection Chemical-resistant GlovesDisposable nitrile gloves offer broad short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. It is recommended to wear two pairs of gloves (inner and outer).[1][2][3]
Body Protection Laboratory Coat or Chemical Resistant ClothingA flame-resistant lab coat (e.g., Nomex®) should be worn over cotton-based clothing. Ensure the coat is buttoned and fits properly to cover as much skin as possible.[1] For larger quantities or increased risk of splash, a hooded two-piece chemical splash suit or disposable chemical-resistant coveralls are recommended.[2]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH-approved respirator if engineering controls like a fume hood are not available or insufficient to maintain exposure below permissible limits.[1][4]
Foot Protection Closed-toe ShoesShoes must cover the entire foot (closed toe and heel) and be made of a non-porous material.[1] For significant spill risks, chemical-resistant, steel-toe boots are advised.[2][3]

II. Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound.

  • Preparation :

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all personnel are trained on the specific hazards of the chemical and the emergency procedures.[4]

    • Verify that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment and reagents before starting.

    • Locate the nearest safety shower and eyewash station.

  • Handling :

    • Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Wear the appropriate PPE as specified in the table above.

    • When weighing the solid, use a draft shield or a dedicated powder handling enclosure if available. Avoid creating dust.

    • If transferring the substance, use a spatula or other appropriate tool to prevent spillage.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the chemical.

    • Remove PPE carefully to avoid contaminating yourself. Dispose of single-use items in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.[7]

III. Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing the chemical, including empty containers, contaminated PPE, and experimental residues, in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling :

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure :

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain or mix it with general laboratory waste.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

    • For large spills, contact your institution's EHS or emergency response team.

Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Risk Assessment prep2 Personnel Training prep1->prep2 prep3 Verify Fume Hood prep2->prep3 prep4 Assemble Equipment prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Work in Fume Hood handle1->handle2 handle3 Weigh & Transfer Carefully handle2->handle3 handle4 Keep Container Closed handle3->handle4 post1 Clean Work Area handle4->post1 Complete Handling post2 Decontaminate Equipment post1->post2 post3 Doff & Dispose of PPE post2->post3 post4 Wash Hands post3->post4 disp1 Segregate Waste post4->disp1 Initiate Disposal disp2 Label Waste Container disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.